Product packaging for Mpro inhibitor N3(Cat. No.:)

Mpro inhibitor N3

Cat. No.: B1239777
M. Wt: 680.8 g/mol
InChI Key: IDBWWEGDLCFCTD-VNEMRZQUSA-N
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Description

N-[(5-methyl-1,2-oxazol-3-yl)carbonyl]-L-alanyl-L-valyl-N-{(2S,3E)-5-(benzyloxy)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]pent-3-en-2-yl}-L-leucinamide is a tripeptide resulting from the formal condensation of the carboxy group of N-[(5-methyl-1,2-oxazol-3-yl)carbonyl]-L-alanyl-L-valine with the amino group of benzyl (2E,4S)-4-(L-leucylamino)-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate. It is an inhibitor of the main protease of SARS-CoV-2. It has a role as an antiviral agent, an EC 3.4.22.69 (SARS coronavirus main proteinase) inhibitor and an anticoronaviral agent. It is a tripeptide, a member of isoxazoles, a member of pyrrolidin-2-ones and a benzyl ester.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H48N6O8 B1239777 Mpro inhibitor N3

Properties

Molecular Formula

C35H48N6O8

Molecular Weight

680.8 g/mol

IUPAC Name

benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate

InChI

InChI=1S/C35H48N6O8/c1-20(2)16-27(39-35(47)30(21(3)4)40-31(43)23(6)37-34(46)28-17-22(5)49-41-28)33(45)38-26(18-25-14-15-36-32(25)44)12-13-29(42)48-19-24-10-8-7-9-11-24/h7-13,17,20-21,23,25-27,30H,14-16,18-19H2,1-6H3,(H,36,44)(H,37,46)(H,38,45)(H,39,47)(H,40,43)/b13-12+/t23-,25-,26+,27-,30-/m0/s1

InChI Key

IDBWWEGDLCFCTD-VNEMRZQUSA-N

Isomeric SMILES

CC1=CC(=NO1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C[C@@H]2CCNC2=O)/C=C/C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2CCNC2=O)C=CC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mpro Inhibitor N3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the mechanism of action for N3, a potent peptidomimetic inhibitor of the SARS-CoV-2 Main Protease (Mpro). It details the molecular interactions, quantitative inhibitory data, and the experimental protocols used to characterize this compound.

Core Mechanism of Action

The SARS-CoV-2 Main Protease (Mpro, also known as 3CLpro) is a cysteine protease essential for viral replication, making it a prime target for antiviral therapeutics.[1][2][3] The inhibitor N3 is a peptidomimetic Michael acceptor that functions as a mechanism-based irreversible covalent inhibitor of Mpro.[1][4] The inhibition process is characterized by a two-step mechanism: an initial non-covalent binding followed by the formation of a permanent covalent bond.[1][2]

Step 1: Non-covalent Complex Formation (E:I) Initially, the N3 inhibitor binds to the active site of Mpro to form a non-covalent enzyme-inhibitor (E:I) complex.[1] This binding is guided by a series of hydrogen bonds and van der Waals interactions between the inhibitor and residues within the substrate-binding pockets of the enzyme.[1]

Step 2: Covalent Bond Formation (E-I) The catalytic dyad of Mpro, composed of Cysteine-145 (Cys145) and Histidine-41 (His41), is central to the inhibitory action.[1] The imidazole group of His41 acts as a general base, deprotonating the thiol group of Cys145 to form a highly nucleophilic thiolate ion.[1] This activated thiolate then performs a nucleophilic attack on the β-carbon of the vinyl group (the Michael acceptor "warhead") of the N3 inhibitor.[1] This reaction results in the formation of a stable, irreversible covalent bond between the sulfur atom of Cys145 and the inhibitor.[1][5][6] This covalent modification permanently inactivates the enzyme by blocking substrate access to the active site.[7]

Mpro_N3_Mechanism enzyme Mpro (Cys145-SH / His41) non_covalent Non-covalent Complex (E:I) enzyme->non_covalent Reversible Binding inhibitor N3 Inhibitor (Michael Acceptor) inhibitor->non_covalent Reversible Binding activated Activated Thiolate (Cys145-S⁻ / His41-H⁺) non_covalent->activated His41 abstracts H⁺ from Cys145 covalent Covalently Bound Complex (E-I Inactivated) activated->covalent Nucleophilic Attack on Vinyl Group

Caption: Covalent inhibition mechanism of SARS-CoV-2 Mpro by N3. (Max Width: 760px)

Quantitative Inhibitory Data

The potency of the N3 inhibitor has been quantified through various biochemical and cell-based assays. The half-maximal effective concentration (EC50) is a key metric for its antiviral activity in a cellular context.

CompoundTargetAssay TypeMetricValue (µM)Reference
N3 SARS-CoV-2 MproAntiviral AssayEC5016.77[8]

Experimental Protocols

The characterization of Mpro inhibitors like N3 relies on a combination of biochemical assays, cell-based viral replication assays, and structural biology techniques.

This assay is widely used to measure the direct inhibitory effect of a compound on Mpro's enzymatic activity.[9][10]

  • Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl) at its ends. In the intact state, fluorescence is quenched. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

  • Reagents:

    • Recombinant SARS-CoV-2 Mpro

    • FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E(Edans)-NH2)[9]

    • Assay Buffer: Typically 20 mM Tris-HCl (pH 7.3), 100-150 mM NaCl, 1 mM EDTA, and 1 mM DTT.[9][11]

    • N3 inhibitor dissolved in DMSO.

    • DMSO (as a negative control).

  • Methodology:

    • A fixed concentration of Mpro (e.g., 0.15-0.5 µM) is pre-incubated with serial dilutions of the N3 inhibitor in a 96-well or 384-well plate for 15-30 minutes at 37°C.[9][11][12]

    • The enzymatic reaction is initiated by adding the FRET substrate (e.g., 10-20 µM final concentration).[9][11]

    • The fluorescence signal (Excitation: ~360 nm, Emission: ~460 nm) is measured kinetically over a period (e.g., 1 hour) using a microplate reader.[9][13]

    • The initial reaction velocity (slope of fluorescence vs. time) is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined relative to the DMSO control.

    • The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.[14]

This assay evaluates the inhibitor's ability to suppress viral replication within host cells, providing a more biologically relevant measure of efficacy.[15]

  • Principle: Host cells are infected with SARS-CoV-2 in the presence of the inhibitor. The inhibitor's effectiveness is measured by the reduction in viral load or the mitigation of the virus-induced cytopathic effect (CPE).

  • Reagents:

    • Host cell line (e.g., Calu-3 or Vero E6).

    • SARS-CoV-2 virus stock.

    • Cell culture medium.

    • N3 inhibitor.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are pre-treated with various concentrations of the N3 inhibitor for approximately 2 hours.[9]

    • Cells are then infected with SARS-CoV-2 at a defined multiplicity of infection (MOI), for example, 0.01 PFU/cell.[9]

    • After an incubation period (e.g., 36 hours), the antiviral effect is quantified.[9] This can be achieved by:

      • Virus Yield Reduction Assay: Collecting the supernatant and titrating the amount of infectious virus particles using a plaque assay.[9]

      • CPE Assay: Quantifying cell viability using reagents like MTS or CellTiter-Glo to measure the protective effect of the compound.

      • RT-qPCR: Measuring the quantity of viral RNA in the supernatant or cell lysate.

    • The half-maximal effective concentration (EC50) is determined by plotting the percentage of viral inhibition against the inhibitor concentration.

This structural biology technique provides atomic-level detail of how the inhibitor binds to the enzyme.

  • Principle: By co-crystallizing Mpro with the N3 inhibitor and analyzing the X-ray diffraction pattern, a high-resolution 3D structure of the complex can be generated.

  • Methodology:

    • Purified Mpro protein is incubated with the N3 inhibitor to allow for covalent bond formation.

    • The Mpro-N3 complex is crystallized using techniques like vapor diffusion.

    • Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction data is collected.

    • The data is processed to solve the electron density map and build an atomic model of the complex.

    • The final structure reveals the precise covalent linkage between Cys145 and the N3 inhibitor and maps all non-covalent interactions (e.g., hydrogen bonds) that stabilize the binding.[1][6]

Experimental and Validation Workflow

The discovery and validation of an Mpro inhibitor like N3 follows a structured pipeline, progressing from initial biochemical screening to structural and cell-based validation.

Mpro_Inhibitor_Workflow start Compound Library (e.g., N3) biochem Biochemical Assay (FRET) start->biochem ic50 Determine IC50 biochem->ic50 cell_assay Cell-Based Assay (Antiviral) ic50->cell_assay Potent Hits structural Structural Studies (X-ray Crystallography) ic50->structural ec50 Determine EC50 cell_assay->ec50 lead Validated Lead Inhibitor ec50->lead binding_mode Confirm Binding Mode & Covalent Linkage structural->binding_mode binding_mode->lead

Caption: Standard workflow for Mpro inhibitor evaluation. (Max Width: 760px)

References

The Binding Kinetics and Affinity of Mpro Inhibitor N3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the binding kinetics and affinity of the well-characterized inhibitor N3 against the main protease (Mpro) of SARS-CoV-2. N3, a peptidomimetic Michael acceptor, has been a cornerstone in the development of covalent inhibitors targeting this critical viral enzyme. This document provides a comprehensive overview of its interaction with Mpro, including quantitative binding data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Core Concepts: A Covalent Embrace

The inhibitory action of N3 against SARS-CoV-2 Mpro is a two-step process, culminating in the formation of an irreversible covalent bond.[1][2] Initially, the inhibitor reversibly binds to the active site of the enzyme, forming a non-covalent enzyme-inhibitor complex (E:I).[1][2] This initial binding is guided by a series of hydrogen bonds and van der Waals interactions between the inhibitor and the substrate-binding pockets of Mpro. Subsequently, a nucleophilic attack from the catalytic cysteine residue (Cys145) of Mpro on the vinyl group of N3 leads to the formation of a stable covalent bond, effectively inactivating the enzyme (E-I).[1][2] This Michael addition reaction is a hallmark of N3's mechanism and is responsible for its potent and irreversible inhibition.

Quantitative Binding and Kinetic Data

The affinity and reaction kinetics of N3 with SARS-CoV-2 Mpro have been characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data available in the literature.

ParameterValueVirus/Assay ConditionReference
EC50 16.77 µMSARS-CoV-2 (in Vero cells)[3][4]
IC50 4 µMHCoV-229E[3]
IC50 8.8 µMFIPV[3]
IC50 2.7 µMMHV-A59[3]
kobs/[I] 11,300 M⁻¹ s⁻¹SARS-CoV-2 Mpro[4]

Table 1: Antiviral Activity and Inactivation Rate of N3

Experimental Protocols

The characterization of N3's binding kinetics and affinity relies on a suite of established experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Fluorescence Resonance Energy Transfer (FRET)-Based Inhibition Assay

This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of compounds against Mpro.

  • Principle: The assay utilizes a fluorogenic substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

  • Materials:

    • Recombinant SARS-CoV-2 Mpro

    • FRET substrate (e.g., MCA-AVLQSGFR-K(Dnp)-K-NH2)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.3, 1 mM EDTA)

    • N3 inhibitor

    • 384-well plates

    • Fluorescence plate reader

  • Protocol:

    • Prepare serial dilutions of the N3 inhibitor in the assay buffer.

    • In a 384-well plate, add a solution of SARS-CoV-2 Mpro to each well.

    • Add the serially diluted N3 inhibitor to the wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission for the MCA/Dnp pair) over time.

    • Calculate the initial reaction velocities from the linear phase of the fluorescence increase.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

  • Principle: ITC measures the heat change that occurs upon the binding of a ligand (inhibitor) to a macromolecule (enzyme). By titrating the inhibitor into a solution containing the enzyme, a binding isotherm can be generated, from which the thermodynamic parameters can be derived.

  • Materials:

    • Highly purified and concentrated SARS-CoV-2 Mpro

    • N3 inhibitor

    • ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl)

    • Isothermal titration calorimeter

  • Protocol:

    • Thoroughly dialyze both the Mpro and N3 solutions against the same ITC buffer to minimize heat of dilution effects.

    • Load the Mpro solution (e.g., 20 µM) into the sample cell of the calorimeter.

    • Load the N3 inhibitor solution (e.g., 250 µM) into the injection syringe.

    • Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume.

    • Perform a series of injections of the N3 solution into the Mpro solution.

    • Record the heat changes associated with each injection.

    • Integrate the heat pulses and plot them against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and stoichiometry of binding.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the Mpro-N3 complex, revealing the precise atomic interactions and the covalent bond formation.

  • Principle: A crystallized protein-inhibitor complex diffracts X-rays in a specific pattern, which can be used to calculate an electron density map and build an atomic model of the complex.

  • Materials:

    • Highly purified and concentrated SARS-CoV-2 Mpro

    • N3 inhibitor

    • Crystallization solutions (various buffers, precipitants, and additives)

    • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)

    • X-ray diffraction equipment (synchrotron or in-house source)

  • Protocol:

    • Incubate the Mpro protein with an excess of the N3 inhibitor to ensure complete complex formation.

    • Screen a wide range of crystallization conditions to find those that yield well-diffracting crystals of the Mpro-N3 complex.

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data from the crystals.

    • Process the diffraction data to determine the crystal's space group and unit cell dimensions.

    • Solve the crystal structure using molecular replacement with a known Mpro structure as a search model.

    • Refine the atomic model against the experimental data, including building the N3 inhibitor into the electron density map.

    • Analyze the final structure to identify key interactions and confirm the covalent linkage between Cys145 and N3.

Visualizing the Inhibition of Mpro by N3

The following diagrams, generated using Graphviz, illustrate the key processes and relationships in the interaction between Mpro and the N3 inhibitor.

Mpro_Inhibition_Mechanism cluster_1 Covalent Inhibition E_I Mpro + N3 EI_complex Non-covalent E:I Complex E_I->EI_complex EI_complex->E_I EI_covalent Covalent E-I Complex EI_complex->EI_covalent kinact

Mechanism of Mpro inhibition by N3.

FRET_Assay_Workflow start Start prepare_reagents Prepare Reagents (Mpro, N3, FRET substrate) start->prepare_reagents dispense_mpro Dispense Mpro into Plate prepare_reagents->dispense_mpro add_inhibitor Add N3 Inhibitor (Serial Dilutions) dispense_mpro->add_inhibitor incubate Incubate (Enzyme-Inhibitor Binding) add_inhibitor->incubate add_substrate Add FRET Substrate incubate->add_substrate measure_fluorescence Measure Fluorescence vs. Time add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Workflow for a FRET-based Mpro inhibition assay.

Mpro_N3_Interactions cluster_Pockets Substrate Binding Pockets Mpro_active_site Mpro Active Site S1_pocket S1 Pocket Mpro_active_site->S1_pocket S2_pocket S2 Pocket Mpro_active_site->S2_pocket S4_pocket S4 Pocket Mpro_active_site->S4_pocket Catalytic_Dyad Catalytic Dyad (Cys145, His41) Mpro_active_site->Catalytic_Dyad N3_inhibitor N3 Inhibitor N3_inhibitor->S1_pocket H-bonds N3_inhibitor->S2_pocket van der Waals N3_inhibitor->S4_pocket van der Waals N3_inhibitor->Catalytic_Dyad Covalent Bond (with Cys145)

Key interactions between Mpro and the N3 inhibitor.

References

In Silico Modeling of N3 Interaction with SARS-CoV-2 Mpro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an indispensable enzyme for viral replication, making it a prime target for antiviral drug development.[1][2] The peptidomimetic inhibitor N3 is a potent, mechanism-based inhibitor that covalently binds to the catalytic cysteine (Cys145) in the Mpro active site.[3][4] In silico modeling techniques, including molecular docking, molecular dynamics (MD) simulations, and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations, have been pivotal in elucidating the atomic-level details of this interaction. This technical guide provides an in-depth overview of the computational methodologies used to study the N3-Mpro complex, presenting detailed protocols, quantitative data, and logical workflows for researchers in virology and computational drug design.

Molecular Interaction Landscape

The interaction between the N3 inhibitor and the SARS-CoV-2 Mpro is characterized by a combination of non-covalent and covalent interactions within the substrate-binding cleft located between Domains I and II of the protease.[2] The catalytic dyad, composed of His41 and Cys145, is central to the enzyme's function and is the primary target of the N3 inhibitor.[3] The inhibition mechanism involves an initial non-covalent binding followed by the formation of a covalent bond between the sulfur atom of Cys145 and the Cβ atom of the inhibitor's vinyl group.[3]

Quantum chemistry calculations and structural data reveal that hydrogen bonds are the main non-covalent interactions stabilizing the N3 inhibitor in the active site.[5] These interactions correctly position the "warhead" moiety of the inhibitor for the subsequent covalent modification of Cys145.

In Silico Methodologies and Protocols

A multi-step computational workflow is typically employed to model the interaction between N3 and SARS-CoV-2 Mpro. This process begins with system preparation and progresses through molecular docking, molecular dynamics simulations, and detailed mechanistic studies using QM/MM methods.

cluster_workflow General In Silico Workflow A System Preparation (PDB: 6LU7) B Molecular Docking (Pose Prediction & Scoring) A->B C Molecular Dynamics (MD) (Complex Stability & Dynamics) B->C D Binding Free Energy (MM/GBSA, PMF) C->D E Data Analysis & Interpretation D->E

A general workflow for the in silico analysis of the N3-Mpro interaction.

2.1. Experimental Protocol: System Preparation

  • Obtain Coordinates : The initial atomic coordinates for the SARS-CoV-2 Mpro in complex with the N3 inhibitor are obtained from the Protein Data Bank (PDB), with the entry 6LU7 being a common starting point.[6]

  • Protein Preparation : Using software like UCSF Chimera or Schrödinger's Protein Preparation Wizard, the Mpro structure is prepared by adding missing hydrogen atoms, assigning appropriate protonation states to titratable residues (e.g., Histidine) at a physiological pH of 7, and optimizing the hydrogen-bond network.[6][7] The catalytic His41 is typically modeled as protonated at the Nδ position.[6]

  • Ligand Parameterization : Force field parameters for the N3 inhibitor that are not standard in classical force fields are generated using tools like Antechamber from the AmberTools package.[6]

  • System Solvation and Neutralization : The prepared protein-ligand complex is placed in a periodic box of water molecules (e.g., TIP3P model).[6] Counter-ions (e.g., Na+) are added to neutralize the overall charge of the system.[5][6]

2.2. Experimental Protocol: Molecular Docking

Molecular docking is used to predict the preferred binding pose and affinity of an inhibitor within the active site of its target protein.

  • Receptor Grid Generation : The binding site is defined by selecting all amino acid residues within a specified radius (e.g., 6.5 Å) of the co-crystallized N3 ligand in the 6LU7 structure.[8] A grid box is then generated encompassing this defined active site.[7]

  • Ligand Preparation : The 3D structure of the N3 ligand is prepared, ensuring correct bond orders and protonation states.

  • Docking Execution : Docking algorithms, such as AutoDock or Glide, are used to systematically sample conformations of the N3 ligand within the receptor grid.[3][8] The resulting poses are scored based on a function that estimates the binding affinity.

  • Pose Analysis : The top-ranked poses are analyzed to assess their interactions with key active site residues and to compare them with the known crystal structure. The docking score provides a quantitative estimate of the binding affinity.[8]

2.3. Experimental Protocol: Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the N3-Mpro complex over time.

  • Minimization : The energy of the solvated and neutralized system is minimized to remove any steric clashes or unfavorable geometries.

  • Heating : The system is gradually heated from a low temperature to a target physiological temperature (e.g., 310 K) while restraining the protein and ligand atoms.[6]

  • Equilibration : The system is equilibrated under constant temperature and pressure (NPT ensemble) to allow the solvent molecules to relax around the solute and to ensure the system reaches a stable density.[6]

  • Production Run : A long-duration simulation (e.g., 100 ns) is performed under the NVT or NPT ensemble, during which atomic coordinates are saved at regular intervals.[8][9] This trajectory is then used for further analysis.

  • Trajectory Analysis : The trajectory is analyzed to evaluate the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD) and to study the detailed interactions between the protein and the ligand.[9]

cluster_md_workflow MD Simulation Protocol A Initial System (Prepared Complex + Solvent + Ions) B Energy Minimization A->B C System Heating (NVT) B->C D Equilibration (NPT) C->D E Production MD Run (100 ns, NPT) D->E F Trajectory Analysis (RMSD, Interactions) E->F

A typical workflow for performing molecular dynamics simulations.

2.4. Experimental Protocol: QM/MM Simulations

To accurately model the covalent bond formation between N3 and Cys145, a hybrid QM/MM approach is necessary.

  • Define QM and MM Regions : The QM region includes the atoms directly involved in the chemical reaction: the N3 inhibitor's warhead and the side chains of the catalytic dyad (Cys145 and His41).[3][6] The rest of the protein and the solvent are treated with a classical MM force field.[6]

  • Calculate Potential of Mean Force (PMF) : The free energy landscape of the reaction is calculated using enhanced sampling techniques. The Umbrella Sampling method combined with the Weighted Histogram Analysis Method (WHAM) is commonly used to compute the PMF along a defined reaction coordinate.[3][6]

  • Identify Reaction Steps : The simulations reveal a multi-step reaction mechanism.[3][10] This typically includes an initial proton transfer, a nucleophilic attack by the thiolate of Cys145 on the inhibitor, and a final proton transfer step.[10]

  • Locate Transition States : The free energy profile allows for the identification of transition states (TS) and the calculation of activation free energy barriers for each step of the reaction.[10]

cluster_reaction N3 Covalent Inhibition Mechanism (QM/MM) A E:I Non-covalent Complex TS1 TS1 A->TS1 Proton Transfer (Cys145 to His41) INT1 Intermediate 1 (Zwitterion) TS1->INT1 TS2 TS2 INT1->TS2 Nucleophilic Attack (Cys145 on N3) INT2 Intermediate 2 (Tetrahedral) TS2->INT2 TS3 TS3 INT2->TS3 Proton Transfer (His41 to N3) P E-I Covalent Product TS3->P

Logical flow of the N3 covalent inhibition mechanism as revealed by QM/MM.

Quantitative Data Summary

The following tables summarize key quantitative data from various in silico studies on the N3-Mpro interaction.

Table 1: Molecular Docking Scores

Software/Method PDB ID Docking Score (kcal/mol) Reference
FlexX 6LU7 -18.57 [8]

| AutoDock Vina | 6LU7 | -7.7 |[11] |

Table 2: Hydrogen Bond Interactions in the N3-Mpro Complex Data derived from quantum chemistry calculations on the complex.[5]

N3 Atom (Donor/Acceptor)Mpro ResidueInteraction Typed(A···H) (Å)d(A···D) (Å)Angle (°)
O (acceptor)GLY 143C–H···O2.273.34169.1
O (acceptor)CYS 145N–H···O1.832.84164.2
O (acceptor)HIS 164C–H···O2.373.42162.1
N–H (donor)GLU 166N–H···O2.012.87141.5
O (acceptor)GLU 166C–H···O2.363.30146.4

Table 3: Calculated Free Energy Barriers for Covalent Inhibition Data from QM(CDRK)/MM and QM/MM MD simulations.

Reaction StepDescriptionFree Energy Barrier (kcal/mol)Reference
Step 1 (TS1)Proton transfer from Cys145 to His4110.3[10]
Step 2 (TS2)Covalent bond formation (nucleophilic attack)15.9 (relative to reactant)[10]
Step 3 (TS3)Final proton transfer from His41 to N316.3 (relative to reactant)[10]
Overall BarrierHighest activation barrier in the process11.2 (TS2 from AM1/MM)[10]

Conclusion

In silico modeling provides a powerful, multi-faceted approach to understanding the inhibition of SARS-CoV-2 Mpro by the N3 inhibitor. Molecular docking studies successfully predict the binding pose, while extensive molecular dynamics simulations confirm the stability of the non-covalent complex.[9][12] Furthermore, advanced QM/MM simulations have been crucial in dissecting the step-by-step chemical mechanism of covalent bond formation, quantifying the energy barriers involved in the process.[3][10][13] The detailed protocols and quantitative data presented in this guide highlight the synergy between these computational methods, which together offer an atomic-resolution view that is essential for the rational design of new and more potent Mpro inhibitors.

References

A Deep Dive into the Active Site: Unraveling the Non-covalent Interactions of the N3 Inhibitor with SARS-CoV-2 Mpro

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Wuhan, China – November 6, 2025 – In the ongoing global effort to develop effective therapeutics against SARS-CoV-2, the virus's main protease (Mpro or 3CLpro) remains a prime target for antiviral drug design. The peptidomimetic inhibitor N3 has been instrumental in understanding the binding dynamics of this critical enzyme. This technical guide provides a detailed exploration of the crucial non-covalent interactions that govern the initial binding of the N3 inhibitor to the Mpro active site, a precursor to the covalent inhibition that deactivates the enzyme. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against COVID-19.

The inhibition of Mpro by N3 is a two-step process that begins with the non-covalent binding of the inhibitor to the enzyme's active site, forming a non-covalent complex. This initial association is critical as it correctly orients the inhibitor for the subsequent covalent bond formation between its vinyl group and the catalytic cysteine residue (Cys145).[1][2] The stability and specificity of this initial complex are dictated by a network of intricate non-covalent interactions.

Key Non-Covalent Interactions at the Mpro Active Site

The binding of the N3 inhibitor within the substrate-binding pocket of Mpro is stabilized by a series of hydrogen bonds, hydrophobic interactions, and van der Waals forces.[3] These interactions involve specific amino acid residues that form the various subsites (S1, S2, etc.) of the enzyme's active site.

Hydrogen Bonding Network

A significant contributor to the binding affinity of N3 is a robust network of hydrogen bonds. These include both conventional and non-conventional hydrogen bonds, such as C-H···O interactions, which play a crucial role in the stability of the complex.[4][5] The lactam ring of the N3 inhibitor, which occupies the S1 subsite, is a key player in this network, forming hydrogen bonds with the side chains of several residues.[6]

Hydrophobic and van der Waals Interactions

The S2 subsite of Mpro is characterized as a small hydrophobic pocket.[7] The isobutyl group of the leucine residue in the N3 inhibitor fits into this pocket, engaging in hydrophobic interactions with surrounding residues.[6] Additionally, the bulky benzyl group at the P1' position of the inhibitor establishes van der Waals contacts, further anchoring the molecule in the active site.[8]

Quantitative Analysis of N3-Mpro Interactions

The following tables summarize the key quantitative data associated with the non-covalent interactions of the N3 inhibitor with the SARS-CoV-2 Mpro active site, based on crystallographic, biochemical, and computational studies.

Interaction TypeMpro ResidueN3 Atom/GroupDistance (Å)Reference
Hydrogen BondGly143Carbonyl O2.26[9]
Hydrogen BondHis163Lactam O2.04[9]
Hydrogen BondGlu166Lactam NH1.89, 2.02[9]
Hydrogen BondGln189Amide NH1.90, 2.13[9]
Hydrogen BondPhe140Carbonyl O2.4
Hydrogen BondSer144Amide O2.5
Hydrogen BondHis163Amide O2.9, 3.3
Hydrogen BondGln192Amide O2.6, 2.7
Covalent BondCys145Vinyl Cβ~1.8[6]

Table 1: Key Interatomic Distances in the N3-Mpro Complex. This table details the specific hydrogen bond distances observed between the N3 inhibitor and key residues in the Mpro active site from crystallographic data. The covalent bond distance is included for reference.

ParameterValueAssay/MethodVirus/EnzymeReference
EC50 16.77 µMAntiviral Assay (Vero cells)SARS-CoV-2[7]
IC50 4.0 µMEnzyme Inhibition AssayHCoV-229E Mpro[4]
IC50 8.8 µMEnzyme Inhibition AssayFIPV Mpro[4]
IC50 2.7 µMEnzyme Inhibition AssayMHV-A59 Mpro[4]
kobs/[I] 11,300 M⁻¹s⁻¹Enzyme KineticsSARS-CoV-2 Mpro[6][7]
Binding Energy -7.8 kcal/molIn-silico analysisSARS-CoV-2 Mpro[9]
Binding Energy -15.1 kcal/molIn-silico analysisSARS-CoV-2 Mpro[9]

Table 2: Biochemical and Biophysical Data for the N3 Inhibitor. This table presents various measures of the inhibitory activity and binding affinity of N3 against SARS-CoV-2 Mpro and related coronaviruses.

Visualizing the Interaction and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key interactions and a typical experimental workflow for studying Mpro inhibitors.

N3_Mpro_Interactions cluster_Mpro Mpro Active Site cluster_N3 N3 Inhibitor His41 His41 Met49 Met49 Gly143 Gly143 Cys145 Cys145 (Catalytic) His163 His163 His164 His164 Met165 Met165 Glu166 Glu166 Gln189 Gln189 Phe140 Phe140 N3_Lactam Lactam Moiety N3_Lactam->His163 H-Bond N3_Lactam->Glu166 H-Bond N3_Leucine Leucine Sidechain N3_Leucine->His41 Hydrophobic N3_Leucine->Met49 Hydrophobic N3_Leucine->Met165 Hydrophobic N3_Vinyl Vinyl Group N3_Vinyl->Cys145 Covalent Bond Formation N3_Backbone Peptide Backbone N3_Backbone->Gly143 H-Bond N3_Backbone->Gln189 H-Bond N3_Backbone->Phe140 H-Bond

Diagram 1: Non-covalent interaction network of N3 with Mpro active site residues.

Mpro_Inhibitor_Workflow cluster_protein Protein Production & Crystallization cluster_assay Biochemical & Antiviral Assays cluster_computational Computational Analysis expression Mpro Gene Expression in E. coli purification Protein Purification (Chromatography) expression->purification crystallization Crystallization of Mpro with/without Inhibitor purification->crystallization fret_assay FRET-based Enzyme Inhibition Assay purification->fret_assay xray X-ray Diffraction & Structure Determination crystallization->xray docking Molecular Docking xray->docking kinetics Determination of IC50 / Ki values fret_assay->kinetics antiviral Cell-based Antiviral Assay (e.g., in Vero cells) ec50 Determination of EC50 value antiviral->ec50 md_sim Molecular Dynamics Simulations docking->md_sim binding_energy Binding Free Energy Calculations md_sim->binding_energy

Diagram 2: Experimental workflow for the study of Mpro inhibitors like N3.

Experimental Protocols

SARS-CoV-2 Mpro Expression and Purification

The SARS-CoV-2 Mpro is typically expressed in E. coli cells. The gene encoding Mpro is cloned into an expression vector, often with a tag (e.g., His-tag) to facilitate purification. After inducing protein expression, the cells are harvested and lysed. The Mpro is then purified from the cell lysate using a series of chromatography steps, such as affinity chromatography followed by size-exclusion chromatography, to obtain a highly pure and active enzyme.

Crystallization of Mpro-N3 Complex

For crystallographic studies, the purified Mpro is incubated with the N3 inhibitor to allow for complex formation. This complex is then subjected to crystallization screening using various precipitant solutions. The vapor diffusion method, in either sitting or hanging drop format, is commonly employed. Crystals of the Mpro-N3 complex are grown, harvested, and then flash-frozen in liquid nitrogen before being exposed to X-ray beams for diffraction data collection.

FRET-based Enzyme Inhibition Assay

The inhibitory activity of compounds like N3 against Mpro is often determined using a Fluorescence Resonance Energy Transfer (FRET)-based assay. This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher at its ends, separated by the Mpro cleavage sequence. In the absence of an inhibitor, Mpro cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. When an inhibitor like N3 is present, Mpro activity is blocked, the substrate remains intact, and the fluorescence signal is quenched. The concentration of the inhibitor that results in 50% inhibition of enzyme activity is determined as the IC50 value.

Conclusion

The intricate network of non-covalent interactions between the N3 inhibitor and the SARS-CoV-2 Mpro active site is fundamental to its inhibitory mechanism. A thorough understanding of these hydrogen bonds and hydrophobic contacts provides a structural and energetic basis for the rational design of novel, potent, and specific Mpro inhibitors. The data and methodologies presented in this guide serve as a valuable resource for the scientific community dedicated to developing effective antiviral therapies against COVID-19 and future coronavirus threats.

References

The Role of N3 as a Covalent Inhibitor of SARS-CoV-2 Main Protease (Mpro): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The main protease (Mpro), also known as 3C-like protease (3CLpro), is an enzyme essential for the replication and transcription of the SARS-CoV-2 virus.[1][2] Its critical role in processing viral polyproteins makes it a primary target for antiviral drug development.[1][3] This technical guide provides an in-depth analysis of N3, a peptidyl Michael acceptor, which functions as a mechanism-based covalent inhibitor of Mpro. We will explore its mechanism of action, the structural basis for its inhibition, its quantitative inhibitory profile, and the key experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Mpro and the N3 Inhibitor

During the viral life cycle, the SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1b.[1] The main protease, Mpro, is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins required for viral replication.[1] Due to its highly conserved nature among coronaviruses and its essential function, Mpro is a highly attractive target for antiviral therapeutics.[4]

The N3 inhibitor is a peptidomimetic compound designed as a Michael acceptor.[1][5] It was identified as a potent, time-dependent inhibitor of SARS-CoV-2 Mpro and has served as a crucial tool for understanding the enzyme's function and as a foundational scaffold for the development of other antiviral agents.[1]

Mechanism of Covalent Inhibition

The inhibition of Mpro by N3 is a two-step process that culminates in the formation of an irreversible covalent bond with the enzyme's active site.[5] This mechanism-based inactivation is highly efficient and specific.

Step 1: Non-covalent Binding Initially, the N3 inhibitor binds to the substrate-binding pocket of Mpro, forming a non-covalent enzyme-inhibitor (E:I) complex.[5] This initial binding is guided by specific interactions between the peptidomimetic portion of N3 and the amino acid residues lining the active site cleft.

Step 2: Covalent Bond Formation Following the initial binding, a nucleophilic attack occurs. The Mpro active site features a Cys145-His41 catalytic dyad.[2][5] The sulfur atom of the Cys145 residue, activated by the nearby His41, attacks the Cβ atom of the vinyl group (the Michael acceptor "warhead") on the N3 molecule.[5] This Michael addition reaction results in the formation of a stable, covalent thioether bond, leading to the irreversible inactivation of the enzyme (E-I).[5]

G cluster_0 Mpro Active Site cluster_1 N3 Inhibitor cluster_2 Inhibition Pathway Cys145 Cys145 (Nucleophile) His41 His41 (Activator) Cys145->His41 Activation E_I Non-covalent Complex (E:I) Cys145->E_I Nucleophilic Attack on Warhead N3 Peptidomimetic Scaffold Vinyl Michael Acceptor E_I_covalent Covalent Adduct (E-I) E_I->E_I_covalent Michael Addition (Irreversible)

Caption: Mechanism of N3 covalent inhibition of Mpro.

Structural Basis of Inhibition

The crystal structure of the SARS-CoV-2 Mpro in complex with the N3 inhibitor (PDB ID: 6LU7) provides a detailed atomic-level view of the interaction.[2][5] Mpro functions as a homodimer, and the substrate-binding site is located in a cleft between Domain I and Domain II of each protomer.[2]

The electron density map from crystallographic data clearly shows the covalent bond formed between the sulfur of Cys145 and the N3 inhibitor.[2][6] The peptidomimetic backbone of N3 occupies the substrate-binding subsites (S1, S2, etc.), forming multiple hydrogen bonds and hydrophobic interactions with the enzyme. These non-covalent interactions are crucial for correctly positioning the inhibitor's warhead for the covalent reaction and contribute significantly to its binding affinity.

G Simplified Mpro Active Site Interactions with N3 cluster_mpro Mpro Binding Pocket cluster_n3 N3 Inhibitor Cys145 Cys145 Warhead Vinyl Group (Warhead) Cys145->Warhead Covalent Bond (Thioether) His41 His41 His41->Cys145 Catalytic Dyad Interaction Gly143 Gly143 His163 His163 Glu166 Glu166 P1_group P1 Group P1_group->Gly143 H-bond P1_group->His163 H-bond P2_group P2 Group P2_group->Glu166 H-bond

Caption: Key interactions between N3 and the Mpro active site.

Quantitative Inhibitory Profile

The efficacy of N3 has been quantified through various biochemical and cell-based assays. The data highlights its potency against the Mpro enzyme and its ability to inhibit viral replication in cell culture.

Table 1: Kinetic Parameters of N3 against SARS-CoV-2 Mpro

Parameter Value Reference
Inhibition Type Time-dependent, Covalent [1]

| Second-order rate constant (k_obs/[I]) | 11,300 M⁻¹s⁻¹ |[1] |

Table 2: Antiviral Activity of N3 against Coronaviruses

Virus Assay Type / Cell Line Potency Metric Value (µM) Reference
SARS-CoV-2 Antiviral Assay / Vero cells EC₅₀ 16.77 [1][7]
HCoV-229E Viral Growth Inhibition IC₅₀ 4.0 [7]
FIPV Viral Growth Inhibition IC₅₀ 8.8 [7]
IBV Viral Growth Inhibition IC₅₀ 2.7 [7]

| MHV-A59 | Viral Growth Inhibition | IC₅₀ | 2.7 |[7] |

Table 3: In Vivo Efficacy of N3 against Avian Infectious Bronchitis Virus (IBV)

Treatment Group Potency Metric Value (µmol) Reference
3-hour post-infection PD₅₀ (Protective Dose 50%) 0.13 [7]

| 6-hour post-infection | PD₅₀ (Protective Dose 50%) | 0.17 |[7] |

Experimental Protocols

The characterization of Mpro inhibitors like N3 involves a multi-step process including biochemical assays, cell-based validation, and structural studies.

Biochemical Inhibition Assay (FRET-based)

This assay is widely used to measure the enzymatic activity of Mpro and determine the inhibitory potency (IC₅₀) of compounds.[8][9]

  • Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. When the peptide is intact, the quencher suppresses the fluorophore's signal (FRET). Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. Inhibitors will prevent this cleavage, leading to a reduced fluorescence signal.

  • Reagents and Materials:

    • Recombinantly expressed and purified SARS-CoV-2 Mpro.

    • FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).

    • Assay Buffer: 50 mM Tris-HCl pH 7.3, 20% glycerol, 1 mM EDTA.[8]

    • Test inhibitor (N3) at various concentrations.

    • 384-well microplates.

    • Fluorescence plate reader.

  • Procedure for IC₅₀ Determination:

    • Prepare serial dilutions of the N3 inhibitor in DMSO and then dilute into the assay buffer.

    • Add a fixed concentration of Mpro (e.g., 0.5 µM) to each well of the microplate.[8]

    • Add the various concentrations of the N3 inhibitor to the wells and pre-incubate with the enzyme for a defined period to allow for binding.

    • Initiate the enzymatic reaction by adding a fixed concentration of the FRET substrate (e.g., 10 µM).[8]

    • Monitor the increase in fluorescence over time at appropriate excitation/emission wavelengths.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter variable slope) to determine the IC₅₀ value.[8]

Cell-Based Antiviral Assay

This assay determines the ability of an inhibitor to block viral replication in a cellular context (EC₅₀).

  • Principle: Host cells susceptible to viral infection are treated with the inhibitor and then infected with the virus. The efficacy of the compound is measured by quantifying the reduction in viral-induced cytopathic effect (CPE) or by measuring viral yield (e.g., via plaque assay or RT-qPCR).

  • Reagents and Materials:

    • Vero E6 cells (or other susceptible cell lines).

    • SARS-CoV-2 virus stock.

    • Cell culture medium and supplements.

    • Test inhibitor (N3).

    • Reagents for quantifying cell viability (e.g., CellTiter-Glo) or viral load.

  • Procedure for EC₅₀ Determination:

    • Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the N3 inhibitor in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted inhibitor.

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • Incubate the plates for a period sufficient to observe CPE in untreated, infected control wells (e.g., 48-72 hours).

    • Assess cell viability or viral replication. For CPE reduction assays, add a reagent like CellTiter-Glo to measure ATP levels, which correlate with the number of viable cells.

    • Plot the percentage of protection from CPE against the logarithm of the inhibitor concentration and fit the data to determine the EC₅₀ value.

G start Compound Library (incl. N3) biochem Biochemical Screening (FRET Assay) start->biochem Primary Screen ic50 Determine IC₅₀ (Enzyme Potency) biochem->ic50 cell_assay Cell-Based Assay (Antiviral Activity) ic50->cell_assay Validate Hits ec50 Determine EC₅₀ (Cellular Efficacy) cell_assay->ec50 structural Structural Studies (X-ray Crystallography) ec50->structural Characterize Lead mechanism Elucidate Binding Mode & Mechanism structural->mechanism lead_opt Lead Optimization mechanism->lead_opt Inform Design

Caption: General workflow for Mpro inhibitor evaluation.

Conclusion and Future Directions

N3 has been instrumental as a proof-of-concept covalent inhibitor for SARS-CoV-2 Mpro. Its detailed characterization has provided a deep understanding of the enzyme's active site and its vulnerability to mechanism-based inhibition. The insights gained from studying the Mpro-N3 complex, including its binding mode and covalent mechanism, have directly guided the rational design of subsequent, more potent, and clinically relevant Mpro inhibitors.

Future research continues to build on this foundation, focusing on designing new analogues with improved pharmacokinetic properties and tunable chemical reactivity, such as shifting from irreversible to reversible covalent inhibition to potentially optimize safety profiles.[5] The legacy of N3 is evident in the successful development of oral antiviral drugs that target the same Mpro active site, underscoring its importance as a foundational tool in the fight against coronaviruses.

References

Initial Antiviral Activity Screening of Mpro Inhibitor N3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial antiviral activity screening of N3, a potent inhibitor of the SARS-CoV-2 main protease (Mpro). The document details the quantitative data on its inhibitory and antiviral efficacy, comprehensive experimental protocols for key assays, and visualizations of the underlying mechanisms and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for the Mpro inhibitor N3, including its efficacy against the SARS-CoV-2 main protease and its antiviral activity against various coronaviruses.

Parameter Value Virus/Target Reference
EC50 16.77 µMSARS-CoV-2[1][2][3]
IC50 4.0 µMHCoV-229E[1][2]
IC50 8.8 µMFIPV[1][2]
IC50 2.7 µMMHV-A59[1][2]
kobs/[I] 11,300 M⁻¹ s⁻¹SARS-CoV-2 Mpro[4]

Table 1: Antiviral and Inhibitory Efficacy of N3.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the initial screening of the this compound.

FRET-Based Enzymatic Assay for Mpro Inhibition

This protocol outlines the determination of the in vitro inhibitory activity of N3 against SARS-CoV-2 Mpro using a Fluorescence Resonance Energy Transfer (FRET) assay.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate peptide: MCA-AVLQSGFR-K(Dnp)-K-NH2

  • Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • N3 inhibitor (stock solution in DMSO)

  • DMSO (for control)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the N3 inhibitor in assay buffer.

  • In a 384-well plate, add 5 µL of the N3 inhibitor dilution or DMSO (for control) to each well.

  • Add 10 µL of SARS-CoV-2 Mpro (final concentration 0.5 µM) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 5 µL of the FRET substrate (final concentration 20 µM) to each well.

  • Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 405 nm) every minute for 30 minutes at 37°C.

  • The initial velocity of the reaction is calculated from the linear phase of the fluorescence increase.

  • The IC50 value is determined by plotting the initial velocity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Plaque Reduction Assay

This protocol describes the evaluation of the antiviral activity of N3 against SARS-CoV-2 in a cell-based plaque reduction assay.

Materials:

  • Vero E6 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • SARS-CoV-2 viral stock

  • N3 inhibitor

  • Overlay medium: DMEM with 2% FBS and 1.2% Avicel

  • Crystal violet staining solution (0.5% crystal violet in 20% ethanol)

  • 6-well plates

Procedure:

  • Seed Vero E6 cells in 6-well plates and grow until they form a confluent monolayer.

  • Prepare serial dilutions of the N3 inhibitor in DMEM with 2% FBS.

  • Pre-treat the cell monolayers with the different concentrations of N3 for 1 hour at 37°C.

  • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add 2 mL of overlay medium containing the corresponding concentration of the N3 inhibitor to each well.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

  • After incubation, fix the cells with 4% paraformaldehyde for 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • The EC50 value is calculated as the concentration of N3 that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay

This protocol details the assessment of the cytotoxic effects of the N3 inhibitor on Vero E6 cells.

Materials:

  • Vero E6 cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • N3 inhibitor

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • 96-well white-walled plates

  • Luminometer

Procedure:

  • Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Prepare serial dilutions of the N3 inhibitor in cell culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of N3 to the wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, bring the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • The CC50 (50% cytotoxic concentration) is calculated by plotting the luminescence signal against the logarithm of the N3 concentration.

Visualizations

The following diagrams illustrate the mechanism of action of N3 and the experimental workflows.

Mpro_Inhibition_Mechanism cluster_enzyme SARS-CoV-2 Mpro cluster_inhibitor N3 Inhibitor cluster_process Inhibition Process Mpro Mpro (Cys145-His41 catalytic dyad) Non_covalent Non-covalent Binding Mpro->Non_covalent Initial Interaction N3 N3 (Michael Acceptor) N3->Non_covalent Covalent_mod Covalent Modification Non_covalent->Covalent_mod Nucleophilic attack by Cys145 Inactive_Mpro Inactive Mpro-N3 Complex Covalent_mod->Inactive_Mpro Irreversible Inhibition

Caption: Mechanism of SARS-CoV-2 Mpro inhibition by N3.

Antiviral_Screening_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_evaluation Evaluation FRET_Assay FRET-based Mpro Inhibition Assay Determine_IC50 Determine IC50 FRET_Assay->Determine_IC50 Cytotoxicity_Assay Cytotoxicity Assay (Vero E6) Determine_CC50 Determine CC50 Cytotoxicity_Assay->Determine_CC50 Selectivity_Index Calculate Selectivity Index (SI = CC50/EC50) Determine_CC50->Selectivity_Index Antiviral_Assay Plaque Reduction Assay (SARS-CoV-2) Determine_EC50 Determine EC50 Antiviral_Assay->Determine_EC50 Determine_EC50->Selectivity_Index

Caption: Experimental workflow for N3 antiviral screening.

References

A Deep Dive into the Pharmacophoric Attributes of the N3 Mpro Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

The N3 inhibitor stands as a significant peptidomimetic compound in the fight against coronaviruses, primarily through its potent inhibition of the SARS-CoV-2 Main Protease (Mpro). Mpro, a cysteine protease also known as 3CLpro, is essential for viral replication, making it a prime target for antiviral drug development.[1][2][3][4] This technical guide explores the core pharmacophoric attributes of the N3 inhibitor, its binding mechanism, and the experimental methodologies used to elucidate its function.

Pharmacophoric Features of N3

A pharmacophore model defines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. The N3 inhibitor's pharmacophore is characterized by a precise arrangement of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic/aromatic regions that complement the Mpro active site.[5][6][7]

Key pharmacophoric features identified for the N3 inhibitor include:

  • Hydrogen Bond Acceptors (HBA): These are critical for anchoring the inhibitor within the active site through interactions with key residues.

  • Hydrogen Bond Donors (HBD): These features also contribute significantly to the binding affinity and specificity.[5][6]

  • Aromatic/Hydrophobic Rings: These groups engage in hydrophobic interactions with nonpolar residues in the Mpro binding pocket, further stabilizing the complex.[5][6]

A generated e-pharmacophore for the N3-Mpro complex highlighted five primary features: one hydrogen bond acceptor, three hydrogen bond donors, and one aromatic ring.[5] Another model identified four donors, one acceptor, and two hydrophobic features.[6] This combination of features allows N3 to mimic the natural substrate of Mpro, ensuring high binding affinity.[8]

Binding Interactions with the Mpro Active Site

The potent inhibitory activity of N3 stems from its specific and robust interactions with the Mpro active site. The binding is a two-step process that begins with non-covalent interactions to form an enzyme-inhibitor complex, followed by the formation of an irreversible covalent bond.[1][8]

Non-Covalent Interactions: Upon entering the active site, N3 engages in multiple hydrogen bonds and hydrophobic interactions with key residues.[9][10] Fragment Molecular Orbital (FMO) studies have identified His41, His163, His164, and Glu166 as the most crucial residues for these interactions, primarily through hydrogen bonding.[11] The lactam at the P1 position of the inhibitor is particularly important, forming a double hydrogen bond with His163 and Glu166.[12] The P2 leucine component forms hydrophobic interactions within a lipophilic cleft in the active site.[12]

Covalent Inhibition: N3 is classified as a Michael acceptor inhibitor.[1][13] The defining step of its inhibitory action is the formation of a covalent bond between the Cβ atom of its vinyl group and the sulfur atom of the catalytic Cys145 residue in the Mpro active site.[1][12] This covalent modification of the catalytic dyad (Cys145/His41) irreversibly inactivates the enzyme, blocking its ability to process viral polyproteins and thus halting viral replication.[1][8][13] The reaction is kinetically controlled by this carbon-sulfur bond formation, which has a low activation free energy, indicating a rapid inhibition process.[1]

Quantitative Inhibition Data

The efficacy of the N3 inhibitor has been quantified through various assays, demonstrating its potent antiviral activity.

Parameter Value Target Notes
EC5016.77 µMSARS-CoV-2Antiviral activity in cell-based assays.[14]
IC504 µMHCoV-229EInhibitory concentration against a related coronavirus.[14]
IC508.8 µMFIPVInhibitory concentration against Feline Infectious Peritonitis Virus.[14]
IC502.7 µMIBVInhibitory concentration against Infectious Bronchitis Virus.[14]
IC50Not measurableSARS-CoV-2 MproThe enzyme inactivation-rate constant for covalent bond formation was too fast to be measured experimentally.[1]
Mechanism of Inhibition: A Two-Step Process

The inhibition of SARS-CoV-2 Mpro by the N3 inhibitor follows a well-defined, two-step mechanism that leads to irreversible inactivation of the enzyme.[1][2][3]

  • Reversible Binding: Initially, the N3 inhibitor binds non-covalently to the active site of Mpro, forming an enzyme-inhibitor (E:I) complex. This initial binding is guided by the pharmacophoric features of N3, which establish hydrogen bonds and hydrophobic interactions with the substrate-binding pocket.[1][8]

  • Irreversible Covalent Modification: Following the initial binding, a nucleophilic attack occurs. The deprotonated thiol group of the catalytic Cys145 residue attacks the electrophilic Michael acceptor warhead of the N3 inhibitor.[1][8] This results in the formation of a stable covalent bond, creating the final enzyme-inhibitor (E-I) adduct and rendering the enzyme permanently inactive.[1]

G Mechanism of Mpro Inhibition by N3 cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Covalent Bond Formation E Mpro (E) EI Non-covalent Complex (E:I) E->EI + I I N3 Inhibitor (I) EI_covalent Covalent Complex (E-I) EI->EI_covalent Irreversible Reaction caption N3 inhibitor forms a non-covalent complex before covalent inactivation of Mpro.

N3 inhibitor forms a non-covalent complex before covalent inactivation of Mpro.

Experimental Protocols

The characterization of the N3 inhibitor's pharmacophoric attributes and mechanism of action has been achieved through a combination of computational and experimental techniques.

Computational Modeling and Simulation
  • Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: This hybrid method was employed to simulate the inhibition process of SARS-CoV-2 Mpro by N3.[1][2][3] The atomic coordinates were typically sourced from the Protein Data Bank (PDB ID: 6LU7).[1] The method allows for the calculation of the free energy landscape for the covalent bond formation, providing insights into the reaction mechanism, transition states, and activation energy barriers.[1]

  • Molecular Dynamics (MD) Simulations: MD simulations were used to study the conformational dynamics of the N3 inhibitor within the Mpro active site.[15] These simulations, often performed using force fields like AMBER, help in understanding the stability of the non-covalent interactions and the overall complex.[15]

  • Molecular Docking: Docking studies were performed to predict the binding pose of N3 in the Mpro active site before covalent modification.[1][16] This helps in identifying the key non-covalent interactions that precede the irreversible reaction. A non-covalent docking mode can mimic the binding prior to the covalent reaction, making the docking score a useful metric for virtual screening.[16]

  • Pharmacophore Modeling: Structure-based pharmacophore models were generated from the co-crystal structure of Mpro with N3.[7] These models are then used for virtual screening of compound libraries to identify other potential inhibitors with similar critical chemical features.[17]

G In-Silico Workflow for N3 Inhibitor Analysis start Obtain Mpro-N3 Crystal Structure (e.g., PDB: 6LU7) docking Molecular Docking (Predict Binding Pose) start->docking pharm Pharmacophore Modeling (Identify Key Features) start->pharm md Molecular Dynamics (MD) (Assess Complex Stability) docking->md qmmm QM/MM Simulations (Elucidate Reaction Mechanism) md->qmmm analysis Analyze Binding Interactions & Free Energy qmmm->analysis vscreen Virtual Screening (Find New Leads) pharm->vscreen vscreen->analysis

Computational workflow for analyzing Mpro inhibitors like N3.
Biochemical and Antiviral Assays

  • Enzyme Inhibition Assay: The inhibitory activity of N3 against Mpro is typically measured using a FRET (Fluorescence Resonance Energy Transfer)-based assay.[18] This high-throughput screening method allows for the determination of IC50 values by measuring the cleavage of a fluorescently labeled substrate in the presence of the inhibitor.

  • Antiviral Activity Assay: The efficacy of N3 in a cellular context is evaluated by treating virus-infected cells (e.g., Vero cells) with varying concentrations of the inhibitor.[14][18] The reduction in viral replication is then quantified to determine the EC50 (half-maximal effective concentration).

  • Cytotoxicity Assay: To ensure that the antiviral effect is not due to general toxicity to the host cells, a cytotoxicity assay is performed in parallel.[18] This helps in establishing a therapeutic window for the inhibitor.

Conclusion

The N3 inhibitor exemplifies a highly effective, mechanism-based covalent inhibitor of the SARS-CoV-2 main protease. Its pharmacophoric attributes, including a well-defined arrangement of hydrogen bond donors, acceptors, and hydrophobic moieties, allow for high-affinity binding to the Mpro active site. The subsequent formation of a covalent bond with the catalytic Cys145 residue ensures potent and irreversible inhibition of the enzyme. The detailed understanding of N3's interaction with Mpro, derived from a synergistic application of computational and experimental methods, provides a robust framework for the rational design and development of novel and improved Mpro inhibitors to combat current and future coronavirus threats.

References

Methodological & Application

Application Notes and Protocols: In Vitro Efficacy of Mpro Inhibitor N3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is the causative agent of the COVID-19 pandemic. A critical enzyme for the virus's life cycle is the main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is essential for processing viral polyproteins into functional proteins, making it a prime target for antiviral drug development.[1][2] The N3 inhibitor is a potent, mechanism-based inhibitor designed as a peptidyl Michael acceptor that has demonstrated significant efficacy against SARS-CoV-2 Mpro.[3][4] This document provides detailed protocols for assessing the in vitro efficacy of the N3 inhibitor against SARS-CoV-2 Mpro.

Mechanism of Action The N3 inhibitor functions by forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[4] This irreversible binding inactivates the enzyme, thereby halting the viral replication process. The inhibitor's design is based on the structure of the Mpro substrate, allowing it to specifically target the enzyme's active site.[4]

Mpro SARS-CoV-2 Mpro (Active Site: Cys145/His41) NonCovalent 1. Non-covalent Binding (E:I Complex Formation) Mpro->NonCovalent Replication Viral Polyprotein Processing Mpro->Replication N3 N3 Inhibitor (Michael Acceptor) N3->NonCovalent Covalent 2. Covalent Bond Formation (Michael Addition) NonCovalent->Covalent Inactive Inactive Mpro-N3 Complex (Covalent Adduct) Covalent->Inactive Irreversible Inhibition Blocked Replication Blocked Inactive->Blocked

Caption: Mechanism of SARS-CoV-2 Mpro inhibition by N3.

Quantitative Efficacy Data Summary

The following table summarizes the reported in vitro efficacy of the N3 inhibitor against various coronaviruses.

ParameterVirus/TargetCell LineValueReference
EC50 SARS-CoV-2Vero16.77 µM[3][5][6]
IC50 HCoV-229E-4 µM[5][6]
IC50 FIPV-8.8 µM[5][6]
IC50 IBV-2.7 µM[5][6]
IC50 MHV-A59-2.7 µM[6]
kobs/[I] SARS-CoV-2 Mpro-11,300 M-1s-1[3]
  • EC50 (Half-maximal Effective Concentration): Concentration of the inhibitor that causes 50% of the maximum possible effect in a cell-based assay.

  • IC50 (Half-maximal Inhibitory Concentration): Concentration of the inhibitor that reduces a specific biological or biochemical activity by 50%.

  • kobs/[I]: Second-order rate constant indicating the efficiency of enzyme inactivation.

Experimental Protocols

Protocol 1: FRET-Based Mpro Enzymatic Assay

This protocol describes a high-throughput screening (HTS) method using a fluorescence resonance energy transfer (FRET) substrate to measure the enzymatic activity of Mpro and its inhibition by N3.[7][8][9]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Mpro Enzyme (e.g., 0.4 µM) Incubate_Inhibitor Incubate Mpro with N3 (or DMSO control) Prep_Enzyme->Incubate_Inhibitor Prep_Substrate Prepare FRET Substrate (e.g., 5 µM) Initiate_Reaction Add FRET Substrate to Initiate Reaction Prep_Substrate->Initiate_Reaction Prep_Inhibitor Prepare N3 Serial Dilutions Prep_Inhibitor->Incubate_Inhibitor Prep_Buffer Prepare Assay Buffer (with DTT) Prep_Buffer->Incubate_Inhibitor Incubate_Inhibitor->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Over Time (Kinetic Reading) Initiate_Reaction->Measure_Fluorescence Calculate_Rates Calculate Initial Reaction Rates Measure_Fluorescence->Calculate_Rates Plot_Curve Plot % Inhibition vs. [N3] Concentration Calculate_Rates->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for the FRET-based Mpro enzymatic inhibition assay.

1. Materials and Reagents

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate (e.g., MCA-AVLQSGQ-K(DNP)-NH2)

  • N3 inhibitor

  • Assay Buffer: 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3[10]

  • Dithiothreitol (DTT)[7][10]

  • Dimethyl sulfoxide (DMSO)

  • 96-well or 384-well microplates (black, flat-bottom)

  • Fluorescence plate reader

2. Reagent Preparation

  • Assay Buffer: Prepare the buffer and adjust the pH to 7.3. Just before use, add DTT to a final concentration of 1 mM.[10]

  • Mpro Solution: Dilute the recombinant Mpro stock in the assay buffer to the final working concentration (e.g., 0.4 µM).[7]

  • FRET Substrate Solution: Dissolve the FRET substrate in DMSO to create a stock solution, then dilute it in the assay buffer to the final working concentration (e.g., 5 µM).[7]

  • N3 Inhibitor Plate: Prepare a serial dilution of the N3 inhibitor in DMSO, followed by a further dilution in the assay buffer.

3. Assay Procedure

  • Add Mpro solution to each well of the microplate.

  • Add the serially diluted N3 inhibitor or DMSO (as a negative control) to the wells.

  • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

  • Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the FRET pair.

  • Monitor the increase in fluorescence in a kinetic mode at regular intervals (e.g., every minute) for 30-60 minutes.

4. Data Analysis

  • Determine the initial velocity (rate) of the reaction for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

  • Normalize the data by setting the rate of the DMSO control as 100% activity and a no-enzyme control as 0% activity.

  • Calculate the percent inhibition for each N3 concentration.

  • Plot the percent inhibition against the logarithm of the N3 concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Antiviral Assay

This protocol uses a gain-of-signal or cytopathic effect (CPE) reduction assay to measure the ability of N3 to inhibit SARS-CoV-2 replication in living cells.[1][8][11]

cluster_prep Cell Culture cluster_assay Infection & Treatment cluster_analysis Endpoint Analysis Seed_Cells Seed Host Cells (e.g., Vero E6) in 96-well plates Incubate_Cells Incubate for 24h to form a monolayer Seed_Cells->Incubate_Cells Treat_Cells Pre-treat cells with N3 or DMSO (control) Incubate_Cells->Treat_Cells Prepare_Inhibitor Prepare N3 Serial Dilutions Prepare_Inhibitor->Treat_Cells Infect_Cells Infect cells with SARS-CoV-2 (at a specific MOI) Treat_Cells->Infect_Cells Incubate_Infected Incubate for 48-72h Infect_Cells->Incubate_Infected Assess_Viability Assess Cell Viability (e.g., using CellTiter-Glo®) Incubate_Infected->Assess_Viability Plot_Curve Plot % Viability vs. [N3] Concentration Assess_Viability->Plot_Curve Determine_EC50 Determine EC50 Value Plot_Curve->Determine_EC50

Caption: Workflow for the cell-based antiviral efficacy assay.

1. Materials and Reagents

  • Host cells (e.g., Vero E6, Calu-3)

  • SARS-CoV-2 viral stock

  • N3 inhibitor

  • Cell Culture Medium (e.g., DMEM) supplemented with FBS and antibiotics

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Luminometer or spectrophotometer

  • Biosafety Level 3 (BSL-3) facility and procedures

2. Assay Procedure

  • Cell Seeding: Seed host cells into 96-well plates at an appropriate density to form a confluent monolayer after 24 hours.

  • Compound Addition: Prepare serial dilutions of the N3 inhibitor in culture medium. Remove the old medium from the cells and add the medium containing the diluted inhibitor or DMSO (vehicle control).

  • Infection: Transfer the plates to a BSL-3 facility. Infect the cells by adding SARS-CoV-2 at a predetermined multiplicity of infection (MOI). Include uninfected cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • Endpoint Measurement: After incubation, measure cell viability. For CPE reduction assays, this is typically done using a reagent like CellTiter-Glo® (which measures ATP) or MTT. The signal is proportional to the number of viable cells protected by the inhibitor.

3. Data Analysis

  • Normalize the data using two controls: virus-infected cells without inhibitor (0% protection) and uninfected cells (100% protection).

  • Plot the normalized percent protection against the logarithm of the N3 concentration.

  • Fit the data to a dose-response curve to calculate the EC50 value.

Protocol 3: Cytotoxicity Assay

This protocol is essential to determine if the observed antiviral activity of N3 is due to specific Mpro inhibition rather than general toxicity to the host cells.

cluster_prep Cell Culture cluster_assay Treatment cluster_analysis Endpoint Analysis Seed_Cells Seed Host Cells (e.g., Vero E6) in 96-well plates Incubate_Cells Incubate for 24h to form a monolayer Seed_Cells->Incubate_Cells Treat_Cells Add N3 dilutions or DMSO (control) to cells Incubate_Cells->Treat_Cells Prepare_Inhibitor Prepare N3 Serial Dilutions Prepare_Inhibitor->Treat_Cells Incubate_Treated Incubate for the same duration as the antiviral assay (48-72h) Treat_Cells->Incubate_Treated Assess_Viability Assess Cell Viability (e.g., using MTT or NRU assay) Incubate_Treated->Assess_Viability Plot_Curve Plot % Viability vs. [N3] Concentration Assess_Viability->Plot_Curve Determine_CC50 Determine CC50 Value Plot_Curve->Determine_CC50

Caption: Workflow for the in vitro cytotoxicity assay.

1. Materials and Reagents

  • Host cells (same as in the antiviral assay)

  • N3 inhibitor

  • Cell Culture Medium

  • 96-well cell culture plates

  • Cytotoxicity detection reagent (e.g., MTT, Neutral Red Uptake [NRU] dye, CellTox™ Green[12][13])

  • Spectrophotometer or fluorescence plate reader

2. Assay Procedure

  • Cell Seeding: Seed host cells into 96-well plates, identical to the antiviral assay setup.

  • Compound Addition: Add serial dilutions of the N3 inhibitor to the cells. Include wells with medium only (background control) and cells with DMSO (vehicle control). Crucially, no virus is added in this assay.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) to ensure a direct comparison.

  • Endpoint Measurement: Assess cell viability using a standard method. For example, in an MTT assay, MTT is added and incubated, then the formazan product is solubilized and absorbance is read.[14] In an NRU assay, viable cells incorporate the Neutral Red dye, which is later extracted and quantified.[12]

3. Data Analysis

  • Calculate the percentage of cell viability for each N3 concentration relative to the vehicle (DMSO) control, which is set to 100% viability.

  • Plot the percent viability against the logarithm of the N3 concentration.

  • Fit the data to a dose-response curve to determine the CC50 (50% cytotoxic concentration).

  • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, where the compound is effective against the virus at concentrations well below those that are toxic to host cells.

References

Application Notes and Protocols for Cell-Based N3 Antiviral Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro) or Nsp5, is a crucial enzyme for the replication of many viruses, including coronaviruses like SARS-CoV-2. Its essential role in processing viral polyproteins makes it a prime target for antiviral drug development. The inhibitor N3 has been identified as a potent mechanism-based inhibitor of the SARS-CoV-2 Mpro.[1] Cell-based assays are indispensable tools in the drug discovery pipeline, as they allow for the evaluation of a compound's efficacy in a biologically relevant context, providing insights into cell permeability, cytotoxicity, and target engagement within the cellular environment.[2] This document provides detailed protocols and application notes for various cell-based assays designed to screen and characterize inhibitors of N3 protease activity.

Overview of Cell-Based Screening Assays

A variety of cell-based assays can be employed to screen for N3 antiviral activity. These assays range from direct measurement of protease activity within the cell to assessing the overall effect of inhibitors on viral replication and virus-induced cell death.

  • Reporter-Based Assays: These assays utilize engineered systems where the expression of a reporter protein (e.g., luciferase, GFP) is directly linked to N3 protease activity. They are highly adaptable for high-throughput screening (HTS).[3][4]

  • FRET-Based Cellular Assays: Förster Resonance Energy Transfer (FRET) biosensors expressed in cells can monitor N3 protease activity in real-time by measuring the cleavage of a specific peptide sequence linking two fluorophores.[5][6]

  • Cytopathic Effect (CPE) Reduction Assays: This classic virological method measures the ability of a compound to protect cells from virus-induced death or morphological changes.[7]

  • Virus Yield Reduction Assays: These assays quantify the amount of infectious virus produced from infected cells in the presence of a test compound, providing a direct measure of antiviral activity.[7]

  • Toxicity Alleviation Assays: Some assays are based on the principle that the expression of a viral protease like N3 can be toxic to host cells. An effective inhibitor can alleviate this toxicity, leading to increased cell viability.[8][9]

Quantitative Data of N3 and Other Mpro Inhibitors

The following table summarizes the cellular potency of various main protease inhibitors evaluated in different cell-based assay formats. This data is crucial for comparing the efficacy of novel compounds against established benchmarks.

Compound/InhibitorAssay TypeCell LineIC50 / EC50Selectivity Index (SI)Reference
MPI8 Cellular Mpro InhibitionHEK293TIC50: 31 nM-[8][9]
MPI8 Antiviral (CPE-based)ACE2+ A549EC50: 30 nM-[8]
MPI5, MPI6, MPI7 Cellular Mpro Inhibition & AntiviralHEK293T, Vero E6High Potency-[8][9]
Dasabuvir RdRp Reporter AssayHEK293--[10]
Dasabuvir Antiviral (Virus Replication)Vero E6IC50: 9.47 µM (USA-WA1/2020)-[10]
Dasabuvir Antiviral (Virus Replication)Vero E6IC50: 10.48 µM (Delta Variant)-[10]
N1,N3-Disubstituted Uracil Derivatives Antiviral (Plaque Reduction)Vero E6IC50: 7.92 µM to 28.21 µM-[11]
Nordihydroguaiaretic Acid (NDGA) Antiviral (CPE-based)VeroEC50: 16.97 µM5.88[12]
NSC135618 Virus Titer ReductionA549EC50: 1.27 µM (WNV)>38[13]
NSC135618 Virus Titer ReductionA549EC50: 0.28 µM (YFV)>174[13]

Experimental Workflows and Diagrams

Visual representations of experimental workflows provide a clear understanding of the assay principles and logical steps.

HTS_Workflow cluster_0 Primary Screening (High-Throughput) cluster_1 Hit Confirmation & Validation cluster_2 Lead Development Compound_Library Compound Library Preparation Primary_Assay Primary Assay (e.g., FRET or Reporter) Compound_Library->Primary_Assay Hit_ID Hit Identification Primary_Assay->Hit_ID Dose_Response Dose-Response (IC50 Determination) Hit_ID->Dose_Response Confirmed Hits Cytotoxicity Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity Secondary_Assay Secondary Assay (e.g., CPE, Virus Yield) Cytotoxicity->Secondary_Assay Lead_Opt Lead Optimization Secondary_Assay->Lead_Opt

Caption: High-throughput screening workflow for N3 inhibitors.

Caption: Principle of a FRET-based N3 protease assay.

Caption: Mechanism of a split-GFP N3 protease reporter assay.

Detailed Experimental Protocols

Protocol 1: Cell-Based FRET Assay for N3 Protease Activity

This protocol describes monitoring N3 protease activity in living cells using a FRET biosensor.[5]

Materials:

  • HEK293T cells (or other suitable host cell line)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Expression vector for N3 protease

  • Expression vector for FRET probe (e.g., ECFP-linker-Citrine with an N3 cleavage site in the linker)

  • Transfection reagent (e.g., Lipofectamine)

  • Test compounds dissolved in DMSO

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with dual-emission detection capabilities

Procedure:

  • Cell Seeding: Seed HEK293T cells into a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.[4]

  • Transfection: Co-transfect the cells with the N3 protease expression vector and the FRET probe vector using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24-48 hours to allow for protein expression.

  • Compound Addition: Prepare serial dilutions of test compounds in culture medium. The final DMSO concentration should be kept below 0.5%. Remove the transfection medium from the cells and add 100 µL of the compound-containing medium to each well. Include "no inhibitor" (vehicle control) and "no protease" (negative control) wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C, 5% CO₂.

  • FRET Measurement:

    • Wash the cells gently with PBS.

    • Add 100 µL of PBS or imaging buffer to each well.

    • Measure the fluorescence using a plate reader. Excite the donor fluorophore (e.g., ECFP at ~430 nm) and measure the emission from both the donor (e.g., ~475 nm) and the acceptor (e.g., ~530 nm).

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Normalize the FRET ratio of compound-treated wells to the vehicle control (0% inhibition) and the "no protease" control (100% inhibition).

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cytopathic Effect (CPE) Reduction Assay

This protocol assesses the ability of compounds to protect cells from virus-induced cell death.[7][12]

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • MEM supplemented with 2% FBS and 1% Penicillin-Streptomycin

  • SARS-CoV-2 (or other relevant virus expressing N3 protease) at a known titer

  • Test compounds dissolved in DMSO

  • 96-well clear plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Plate reader (absorbance or luminescence)

  • Biosafety Level 3 (BSL-3) facility and procedures are required for work with live SARS-CoV-2.

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a 90-95% confluent monolayer the next day (e.g., 2.5 x 10⁴ cells/well). Incubate overnight.

  • Compound Addition and Infection:

    • Prepare serial dilutions of test compounds in the assay medium (MEM with 2% FBS).

    • Remove the growth medium from the cell plate.

    • Add 50 µL of the compound dilutions to the appropriate wells.

    • Add 50 µL of virus diluted in assay medium to achieve a multiplicity of infection (MOI) of 0.01.

    • Include "virus control" (cells + virus + vehicle) and "cell control" (cells + vehicle, no virus) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂ until the virus control wells show >90% CPE.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent).[4]

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance (for MTS/MTT) or luminescence at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each well using the formula: [(Abs_test - Abs_virus_control) / (Abs_cell_control - Abs_virus_control)] * 100.

    • Plot the percentage of viability against the compound concentration and use non-linear regression to calculate the EC50 value.

    • Separately, determine the 50% cytotoxic concentration (CC50) of the compounds on uninfected cells to calculate the Selectivity Index (SI = CC50 / EC50).

Protocol 3: Virus Yield Reduction Assay by qRT-PCR

This protocol quantifies the inhibition of viral replication by measuring the amount of viral RNA released from infected cells.[7]

Materials:

  • Same as CPE Reduction Assay, plus:

  • RNA extraction kit

  • qRT-PCR master mix

  • Primers and probe specific for a viral gene (e.g., SARS-CoV-2 E gene)

  • qRT-PCR instrument

Procedure:

  • Cell Seeding, Infection, and Treatment: Follow steps 1 and 2 from the CPE Reduction Assay protocol. A higher MOI (e.g., 0.1-1.0) may be used for a single-cycle replication assay.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Carefully collect 50-100 µL of the cell culture supernatant from each well.

  • RNA Extraction: Extract viral RNA from the collected supernatants using a suitable viral RNA extraction kit according to the manufacturer's protocol.

  • qRT-PCR:

    • Set up the qRT-PCR reaction using the extracted RNA, specific primers/probe, and master mix.

    • Run the reaction on a qRT-PCR instrument.

    • Include a standard curve of known RNA concentrations to enable absolute quantification.

  • Data Analysis:

    • Determine the viral RNA copy number in each sample from the standard curve.

    • Calculate the percentage of inhibition relative to the vehicle-treated virus control.

    • Plot the percentage of inhibition against the compound concentration to determine the EC50 value.

References

Application Notes and Protocols for Crystallization of the Mpro-N3 Complex for Structural Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the crystallization of the SARS-CoV-2 main protease (Mpro) in complex with the peptidyl inhibitor N3. The successful determination of the high-resolution crystal structure of this complex is a critical step in understanding the mechanism of inhibition and in the structure-based design of novel antiviral therapeutics. The protocols outlined below cover protein expression and purification, complex formation, crystallization, and X-ray diffraction data collection.

Introduction to Mpro and the N3 Inhibitor

The SARS-CoV-2 Mpro, also known as 3C-like protease (3CLpro), is a cysteine protease essential for the viral life cycle.[1][2][3] It processes viral polyproteins at specific cleavage sites to generate functional non-structural proteins required for viral replication and maturation.[3][4] Due to its critical role and the absence of close homologs in humans, Mpro is a prime target for the development of antiviral drugs.[3][4]

The N3 inhibitor is a potent Michael acceptor that forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[5] This irreversible inhibition effectively blocks the protease's function.[5] Structural studies of the Mpro-N3 complex provide atomic-level insights into the inhibitor binding mode and key interactions within the active site, which are invaluable for designing new and improved inhibitors.[5][6][7][8]

Experimental Protocols

Recombinant Expression and Purification of SARS-CoV-2 Mpro

This protocol describes the expression of His-tagged Mpro in E. coli and its subsequent purification.

Materials:

  • pET vector containing the SARS-CoV-2 Mpro gene

  • E. coli BL21(DE3) competent cells

  • Luria-Bertani (LB) broth and agar plates[1]

  • Kanamycin and Chloramphenicol[1]

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)[1]

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20-50 mM imidazole, 1 mM DTT)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250-500 mM imidazole, 1 mM DTT)

  • Size-Exclusion Chromatography (SEC) Buffer (e.g., 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Size-exclusion chromatography column (e.g., Superdex 200)

  • SDS-PAGE equipment and reagents

Procedure:

  • Transformation: Transform the Mpro expression plasmid into E. coli BL21(DE3) competent cells and plate on LB agar containing the appropriate antibiotics. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 16-18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to incubate at 16-18°C overnight with shaking.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using a high-pressure homogenizer or sonication.[9]

  • Clarification: Centrifuge the lysate at 15,000 x g for 30-60 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer to remove non-specifically bound proteins. Elute the His-tagged Mpro using Elution Buffer.

  • Tag Cleavage (Optional): If required, cleave the His-tag using a specific protease (e.g., TEV or 3C protease). The removal of the C-terminal His tag can be monitored by SDS-PAGE.[4]

  • Reverse Affinity Chromatography (Optional): If the tag was cleaved, pass the protein solution through the Ni-NTA column again to remove the cleaved tag and any uncleaved protein.

  • Size-Exclusion Chromatography: Concentrate the eluted protein and load it onto a size-exclusion chromatography column pre-equilibrated with SEC Buffer to separate the Mpro from aggregates and other impurities. Mpro is catalytically active as a homodimer.[3]

  • Purity and Concentration: Assess the purity of the final protein sample by SDS-PAGE.[4] Determine the protein concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford).

  • Storage: Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Mpro-N3 Complex Formation

Materials:

  • Purified SARS-CoV-2 Mpro

  • N3 inhibitor stock solution (in DMSO)

  • Incubation buffer (can be the same as the SEC buffer)

Procedure:

  • Dilute the purified Mpro to the desired concentration (e.g., 2-3 mg/mL) in the incubation buffer.[2]

  • Add the N3 inhibitor stock solution to the Mpro solution to achieve a final inhibitor concentration that is in molar excess (e.g., 450 µM for a 2-3 mg/mL protein solution).[2]

  • Incubate the mixture overnight at 4°C to allow for covalent bond formation between Mpro and N3.[2]

  • After incubation, centrifuge the sample at 10,000 rpm for 20 minutes at 4°C to remove any precipitate before setting up crystallization trials.[2]

Crystallization of the Mpro-N3 Complex

This protocol utilizes the sitting drop or hanging-drop vapor diffusion method.

Materials:

  • Mpro-N3 complex solution

  • Commercial crystallization screens

  • Crystallization plates (e.g., 96-well sitting drop plates)

  • Sealing tape

Procedure:

  • Screening: Use a crystallization robot or manually set up crystallization trials by mixing the Mpro-N3 complex solution with various reservoir solutions from commercial screens in a 1:1 or 2:1 ratio (protein:reservoir).[1][3]

  • Incubation: Seal the crystallization plates and incubate at a constant temperature (e.g., 20°C).[10]

  • Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to weeks.

  • Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the pH, precipitant concentration, and salt concentration around the initial hit condition.

Data Presentation: Summary Tables

Table 1: Optimized Crystallization Conditions for Mpro-Inhibitor Complexes

ComponentConcentration RangeReference
Precipitant
PEG 335020% - 25% (w/v)[2]
PEG 150025% (w/v)[2]
PEG 600020% (w/v)[2]
Buffer
HEPES0.1 M, pH 7.0 - 7.5[2]
PCB0.1 M, pH 7.0[2]
MMT0.1 M, pH 6.5[2]
Additive
Sodium thiocyanate0.2 M[2]
NaCl0.2 M[2]

Table 2: X-ray Diffraction Data Collection and Refinement Statistics for Mpro-N3 Complex

ParameterValue (PDB ID: 6LU7)Reference
Data Collection
Space groupC2[3]
Cell dimensions (a, b, c, Å)129.1, 87.9, 51.5
Cell angles (α, β, γ, °)90, 102.3, 90
Resolution (Å)50.0 - 2.1[11]
Rmerge0.083
I / σI13.9
Completeness (%)99.9
Redundancy7.3
Refinement
Resolution (Å)48.66 - 2.10
No. of reflections32688
Rwork / Rfree0.198 / 0.239
No. of atoms (Protein)4731
No. of atoms (Ligand)50
No. of atoms (Water)267
B-factors (Protein)39.8
B-factors (Ligand)40.2
B-factors (Water)39.6
R.m.s. deviations (Bond lengths, Å)0.007
R.m.s. deviations (Bond angles, °)0.99

Note: The values in Table 2 are based on the deposited structure PDB ID 6LU7 and serve as a representative example.

X-ray Diffraction and Structure Determination

Procedure:

  • Crystal Harvesting: Carefully harvest the crystals from the drop using a cryo-loop and flash-cool them in liquid nitrogen. A cryoprotectant (e.g., glycerol, ethylene glycol, or the reservoir solution with a higher concentration of precipitant) is often required to prevent ice formation.

  • Data Collection: Collect X-ray diffraction data at a synchrotron beamline.[2][12]

  • Data Processing: Process the diffraction data using software such as HKL2000, HKL3000, or XDS to determine the space group, unit cell dimensions, and integrated reflection intensities.[2][13]

  • Structure Solution: Solve the structure using molecular replacement (MR), utilizing a previously determined Mpro structure as a search model.[12]

  • Structure Refinement: Refine the atomic model against the experimental data using software like PHENIX or Refmac. This involves iterative cycles of manual model building in Coot and automated refinement. The final model quality is assessed using tools like MolProbity.

Visualizations

experimental_workflow cluster_purification Mpro Expression & Purification cluster_complex Complex Formation cluster_cryst Crystallization & Structure Determination expr Gene Expression in E. coli lysis Cell Lysis & Clarification expr->lysis affinity Ni-NTA Affinity Chromatography lysis->affinity sec Size-Exclusion Chromatography affinity->sec qc Purity & Concentration Check sec->qc incubation Incubate Mpro with N3 Inhibitor qc->incubation screening Crystallization Screening incubation->screening optimization Optimization of Conditions screening->optimization data_collection X-ray Data Collection optimization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution inhibition_pathway Mpro SARS-CoV-2 Mpro Complex Non-covalent Mpro:N3 Complex Mpro->Complex Binding Polyprotein Viral Polyprotein Substrate Mpro->Polyprotein Cleavage N3 N3 Inhibitor (Michael Acceptor) N3->Complex CovalentComplex Covalent Mpro-N3 Adduct Complex->CovalentComplex Covalent Bond Formation (Cys145 Nucleophilic Attack) Replication Viral Replication Blocked CovalentComplex->Replication Inhibition

References

Synthesis and Purification of Mpro Inhibitor N3 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the synthesis and purification of the SARS-CoV-2 main protease (Mpro) inhibitor, N3. The N3 inhibitor is a potent, irreversible covalent inhibitor that targets the catalytic cysteine (Cys145) of the Mpro enzyme, a crucial component in the viral replication cycle. These protocols are intended for researchers, scientists, and drug development professionals engaged in antiviral research and development. The methodologies described herein are based on established principles of peptide synthesis and purification, compiled from various scientific sources.

Introduction

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a key enzyme in the life cycle of the virus. It is responsible for cleaving the viral polyproteins into functional non-structural proteins, a process essential for viral replication and transcription. Inhibition of Mpro represents a prime therapeutic target to combat COVID-19.

The N3 inhibitor is a peptidomimetic Michael acceptor that was identified as a potent inhibitor of Mpro.[1][2] It forms a covalent bond with the catalytic Cys145 residue in the Mpro active site, leading to irreversible inhibition.[2] This document outlines the synthetic route and purification strategy for obtaining high-purity N3 for research purposes.

Mechanism of Action

The N3 inhibitor functions as a mechanism-based inhibitor. Its vinylogous ester component acts as a Michael acceptor. The catalytic dyad of Mpro, consisting of Cys145 and His41, initiates a nucleophilic attack on the electrophilic β-carbon of the Michael acceptor in N3. This results in the formation of a stable covalent adduct between the sulfur atom of Cys145 and the inhibitor, thereby irreversibly inactivating the enzyme.

Mpro_Inhibition Mpro Mpro Active Site (Cys145, His41) NonCovalent Non-covalent E-I Complex Mpro->NonCovalent Binding N3 N3 Inhibitor (Michael Acceptor) N3->NonCovalent Covalent Covalent Adduct (Inactive Enzyme) NonCovalent->Covalent Nucleophilic Attack by Cys145

Caption: Mechanism of Mpro inhibition by N3.

Synthesis of Mpro Inhibitor N3

The synthesis of N3 is a multi-step process that involves the preparation of a key heterocyclic component, followed by solid-phase peptide synthesis (SPPS) and subsequent attachment of the Michael acceptor warhead.

Synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid

A critical building block for the N3 inhibitor is the 5-amino-3-methyl-isoxazole-4-carboxylic acid. Its synthesis can be achieved through a three-step process starting from ethyl 2-cyano-3-ethoxybut-2-enoate.[3][4]

Experimental Protocol:

  • Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1):

    • Mix triethyl orthoacetate with ethyl cyanoacetate (1:1 molar ratio) in a round-bottom flask.

    • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Heat the mixture to 110°C and remove the ethanol formed during the reaction.

    • Cool the mixture, filter the precipitate, and wash with a 10% HCl solution.

  • Preparation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2):

    • Dissolve the intermediate P1 in ethanol.

    • Add this solution to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol at 0°C.

    • Stir the mixture for 24 hours at room temperature.

    • Evaporate the excess ethanol.

    • Filter the resulting precipitate, wash with water, and dry.

  • Preparation of 5-amino-3-methyl-isoxazole-4-carboxylic acid (P3):

    • Dissolve the solid intermediate P2 in a 10% NaOH solution.

    • Heat the mixture to 70°C.

    • Cool the mixture and acidify with HCl to a pH of 4.

    • Filter the precipitate, wash with water, and dry to yield the final product.

Isoxazole_Synthesis cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 Triethyl orthoacetate Triethyl orthoacetate P1 Ethyl 2-cyano-3-ethoxybut-2-enoate Triethyl orthoacetate->P1 Ethyl cyanoacetate Ethyl cyanoacetate Ethyl cyanoacetate->P1 P1_node P1 P2 Ethyl 5-amino-3-methyl- isoxazole-4-carboxylate P1_node->P2 NH2OH.HCl NH2OH.HCl NH2OH.HCl->P2 P2_node P2 P3 5-amino-3-methyl- isoxazole-4-carboxylic acid P2_node->P3

Caption: Synthesis of the isoxazole precursor.

Solid-Phase Peptide Synthesis (SPPS) of the N3 Backbone

The peptide backbone of N3 is assembled using standard Fmoc-based solid-phase peptide synthesis. The sequence of the peptide portion of N3 is typically derived from the substrate recognition sequence of Mpro.

Experimental Protocol:

  • Resin Preparation: Start with a suitable resin, such as Rink Amide resin, for C-terminal amide peptides.

  • Fmoc Deprotection: Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF). Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin's amino group.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: After coupling, thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Coupling of the Isoxazole Moiety: For the final coupling step, use the synthesized 5-amino-3-methyl-isoxazole-4-carboxylic acid.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet to obtain the crude peptide.

Attachment of the Michael Acceptor Warhead

The final step is the coupling of the Michael acceptor moiety to the N-terminus of the cleaved peptide.

Experimental Protocol:

  • Dissolve the crude peptide in a suitable solvent.

  • React the peptide with an activated form of the vinylogous ester warhead. The synthesis of such warheads typically involves Horner-Wadsworth-Emmons type reactions.[1]

  • Monitor the reaction progress by techniques such as HPLC or mass spectrometry.

  • Upon completion, proceed to the purification of the final N3 product.

Purification of this compound

The crude N3 inhibitor is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol:

  • Sample Preparation: Dissolve the crude N3 in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water, and filter it to remove any particulate matter.

  • HPLC System:

    • Column: A preparative C18 column is typically used.

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Purification Method:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the compound using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 5% to 95% B over 30-60 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 280 nm).

  • Fraction Collection: Collect the fractions corresponding to the main peak of the N3 inhibitor.

  • Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final N3 inhibitor as a white powder.

Purification_Workflow Crude Crude N3 Product Dissolve Dissolve in Mobile Phase Crude->Dissolve Filter Filter Sample Dissolve->Filter HPLC Preparative RP-HPLC Filter->HPLC Collect Collect Fractions HPLC->Collect Analyze Purity Analysis (Analytical HPLC, MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool If Pure Lyophilize Lyophilization Pool->Lyophilize Pure Pure N3 Inhibitor Lyophilize->Pure

Caption: Purification workflow for N3 inhibitor.

Data Presentation

The inhibitory activity of the synthesized and purified N3 can be determined using enzymatic assays.

Table 1: Inhibitory Activity of N3 against Coronaviral Mpro

VirusAssay TypeIC₅₀ (µM)EC₅₀ (µM)Reference(s)
SARS-CoV-2Antiviral Activity-16.77[5]
Human Coronavirus 229E (HCoV-229E)Viral Growth Inhibition4.0-[5]
Feline Infectious Peritonitis Virus (FIPV)Viral Growth Inhibition8.8-[5]
Avian Infectious Bronchitis Virus (IBV)Viral Growth Inhibition2.7-[5]
Murine Hepatitis Virus A59 (MHV-A59)Viral Growth Inhibition2.7-[5]

Table 2: Physicochemical Properties of N3

PropertyValue
Molecular Weight~680.8 g/mol
Purity (Post-HPLC)>95%
AppearanceWhite powder

Conclusion

The protocols detailed in this document provide a comprehensive guide for the synthesis and purification of the this compound. Adherence to these methodologies should yield a high-purity compound suitable for in-depth research into its mechanism of action and for further development of novel antiviral therapeutics targeting the SARS-CoV-2 main protease. Researchers should always adhere to appropriate laboratory safety practices when handling the reagents and solvents described.

References

N3: Application Notes and Protocols for Assessing Antiviral Activity Against Coronaviruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antiviral activity of N3, a potent inhibitor of the main protease (Mpro) of various coronaviruses. Detailed protocols for in vitro assessment of N3's efficacy are outlined below, along with a summary of its activity against different coronavirus strains.

Introduction

N3 is a peptidomimetic Michael acceptor that acts as an irreversible inhibitor of the coronavirus main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] This enzyme is essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle. By forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, N3 effectively blocks viral replication.[1][2] N3 has demonstrated inhibitory activity against a range of coronaviruses, making it a valuable tool for research and a potential scaffold for the development of broad-spectrum antiviral therapeutics.

Data Presentation: Antiviral Activity of N3

The antiviral efficacy of N3 has been quantified against several coronavirus strains. The following tables summarize the reported 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values.

Coronavirus StrainAssay TypeCell LineEC50 (µM)Reference
SARS-CoV-2Antiviral ActivityVero E616.77[3]
Coronavirus StrainAssay TypeIC50 (µM)Reference
Human Coronavirus 229E (HCoV-229E)Viral Growth Inhibition4[3]
Feline Infectious Peritonitis Virus (FIPV)Viral Growth Inhibition8.8[3]
Infectious Bronchitis Virus (IBV)Viral Growth Inhibition2.7[3]
Murine Hepatitis Virus A59 (MHV-A59)Viral Growth InhibitionNot Specified[3]

Mandatory Visualizations

N3 Mechanism of Action

N3_Mechanism_of_Action cluster_virus Coronavirus Replication Cycle Viral_RNA Viral RNA Polyprotein Polyprotein Synthesis Viral_RNA->Polyprotein Mpro Main Protease (Mpro) (3CLpro) Polyprotein->Mpro Cleavage Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Replication Viral Replication Functional_Proteins->Replication N3 N3 Inhibitor N3->Mpro Irreversible Covalent Inhibition

Caption: N3 inhibits viral replication by irreversibly binding to the main protease (Mpro).

Experimental Workflow: Antiviral Assays

Experimental_Workflow cluster_CPE Cytopathic Effect (CPE) Inhibition Assay cluster_Plaque Plaque Reduction Assay CPE_Seed 1. Seed Vero E6 cells in 96-well plates CPE_Treat 2. Treat cells with serial dilutions of N3 CPE_Seed->CPE_Treat CPE_Infect 3. Infect with Coronavirus (e.g., MOI 0.002) CPE_Treat->CPE_Infect CPE_Incubate 4. Incubate for 72 hours CPE_Infect->CPE_Incubate CPE_Measure 5. Measure cell viability (e.g., CellTiter-Glo) CPE_Incubate->CPE_Measure CPE_Calculate 6. Calculate EC50 CPE_Measure->CPE_Calculate Plaque_Seed 1. Seed Vero E6 cells in 24-well plates Plaque_Infect 2. Infect with Coronavirus (e.g., 100 PFU/well) Plaque_Seed->Plaque_Infect Plaque_Overlay 3. Add overlay medium with serial dilutions of N3 Plaque_Infect->Plaque_Overlay Plaque_Incubate 4. Incubate for 48-72 hours Plaque_Overlay->Plaque_Incubate Plaque_Stain 5. Fix and stain cells (e.g., Crystal Violet) Plaque_Incubate->Plaque_Stain Plaque_Count 6. Count plaques and calculate IC50 Plaque_Stain->Plaque_Count

Caption: Workflow for CPE inhibition and plaque reduction antiviral assays.

Experimental Protocols

The following are detailed protocols for assessing the antiviral activity of N3 against coronaviruses in vitro.

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

Materials:

  • Vero E6 cells

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay medium (e.g., MEM with 2% FBS)

  • Coronavirus stock of known titer

  • N3 compound stock solution (in DMSO)

  • 96-well clear-bottom black plates, tissue culture-treated

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend Vero E6 cells in complete growth medium.

    • Seed 4,000 cells in 25 µL of medium per well into 96-well plates.[4]

    • Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of N3 in assay medium.

    • Acoustically dispense 60 nL of each compound dilution into the assay plates.[4] Include a DMSO vehicle control.

  • Virus Inoculation:

    • Dilute the coronavirus stock in assay medium to achieve a multiplicity of infection (MOI) of 0.002.[4]

    • Add 25 µL of the virus suspension to each well containing the cells and compound.[4]

    • Include "cells only" (no virus, no compound) and "virus control" (cells with virus and DMSO) wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C with 5% CO2.[1][4]

  • Viability Measurement:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 30 µL of CellTiter-Glo® reagent to each well.[4]

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[4]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data with the "cells only" control as 100% viability and the "virus control" as 0% viability.

    • Plot the percentage of CPE inhibition against the log of the N3 concentration.

    • Calculate the EC50 value using a non-linear regression analysis.

Protocol 2: Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles.

Materials:

  • Vero E6 cells

  • Complete growth medium

  • Infection medium (e.g., serum-free MEM)

  • Coronavirus stock of known titer

  • N3 compound stock solution (in DMSO)

  • 24-well plates, tissue culture-treated

  • Overlay medium (e.g., 0.4% Avicel or 1% carboxymethylcellulose in 2X DMEM with 2% FBS)

  • 4% formaldehyde solution

  • Crystal violet staining solution (0.1% w/v in 20% ethanol)

Procedure:

  • Cell Seeding:

    • Seed 1 x 10^5 Vero E6 cells per well in a 24-well plate.[5]

    • Incubate for 24 hours to form a confluent monolayer.[5]

  • Virus Infection:

    • Prepare serial dilutions of the virus stock in infection medium.

    • Aspirate the growth medium from the cells and infect with 200 µL of virus dilution (e.g., to yield 100 plaque-forming units (PFU)/well) for 1 hour at 37°C.[5]

  • Compound Treatment and Overlay:

    • Prepare serial dilutions of N3 in the overlay medium.

    • After the 1-hour infection period, remove the virus inoculum.

    • Add 500 µL of the overlay medium containing the different concentrations of N3 to each well.[5]

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C with 5% CO2, until distinct plaques are visible.[5][6]

  • Fixation and Staining:

    • Aspirate the overlay medium.

    • Fix the cells by adding 500 µL of 4% formaldehyde for 20 minutes at room temperature.[5]

    • Wash the wells with PBS.

    • Stain the cells with crystal violet solution for 15 minutes.

    • Gently wash the wells with water and allow them to air dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each N3 concentration compared to the virus control.

    • Determine the IC50 value by plotting the percentage of plaque reduction against the log of the N3 concentration and performing a non-linear regression analysis.

References

Application Note: Plaque Reduction Assay for the SARS-CoV-2 Mpro Inhibitor N3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction The SARS-CoV-2 main protease (Mpro, also known as 3CLpro) is a cysteine protease essential for the viral replication cycle.[1][2][3] It processes viral polyproteins into mature non-structural proteins, making it a prime target for antiviral drug development.[1][2] The N3 inhibitor is a potent, peptidomimetic Michael acceptor that irreversibly inhibits Mpro by forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site.[4][5][6] This application note provides a detailed protocol for evaluating the antiviral efficacy of the N3 inhibitor using a plaque reduction assay, a standard method for quantifying infectious virus particles.

Mechanism of Action of Mpro and N3 Inhibition

The SARS-CoV-2 Mpro functions by cleaving the viral polyproteins (pp1a and pp1ab) at specific sites.[2][3] This process is initiated by a catalytic dyad, primarily composed of Cysteine-145 and Histidine-41.[1][2] The N3 inhibitor mimics the natural substrate of Mpro and is designed to fit into the enzyme's active site. As a Michael acceptor, its vinyl group is susceptible to nucleophilic attack by the deprotonated thiol group of Cys145, leading to the formation of an irreversible covalent bond.[4][6] This covalent modification permanently inactivates the enzyme, thereby halting the polyprotein processing and disrupting the viral replication cycle.[1]

Mpro_Inhibition_Pathway Mechanism of Mpro Inhibition by N3 cluster_0 Normal Viral Replication cluster_1 Inhibition by N3 Polyprotein Viral Polyprotein (pp1a/pp1ab) Mpro Active SARS-CoV-2 Mpro (Cys145) Polyprotein->Mpro Cleavage at 11 sites NSPs Functional Non-Structural Proteins (NSPs) Mpro->NSPs Releases Replication Viral Replication Complex Assembly NSPs->Replication N3 N3 Inhibitor (Michael Acceptor) Inactive_Mpro Inactive Mpro-N3 Covalent Complex N3->Inactive_Mpro Covalent bonding to Cys145 Blocked_Cleavage Polyprotein Cleavage Blocked Inactive_Mpro->Blocked_Cleavage Blocked_Replication Viral Replication Inhibited Blocked_Cleavage->Blocked_Replication Mpro_ref Active SARS-CoV-2 Mpro (Cys145)

Caption: Mechanism of Mpro action and its inhibition by the N3 compound.

Quantitative Data: Efficacy of Mpro Inhibitors

The antiviral activity of protease inhibitors is typically quantified by their 50% effective concentration (EC50), which is the concentration of the drug that reduces viral replication by 50%. The following table summarizes the reported efficacy of N3 and other Mpro inhibitors against SARS-CoV-2.

InhibitorTargetEC50 (µM)Cell LineCitation
N3 Mpro16.77-[7]
Lycorine HCl Mpro0.01Huh-7.5[8]
MG-101 Mpro0.038Huh-7.5[8]
Ensitrelvir Mpro0.37-[5]
Sitagliptin PLpro0.32Huh-7.5[8]

Experimental Workflow: Plaque Reduction Assay

The plaque reduction assay workflow involves several key steps, from preparing the cell culture to analyzing the final plaque counts to determine inhibitor efficacy.

Plaque_Assay_Workflow Plaque Reduction Assay Workflow A 1. Cell Seeding Seed Vero E6 cells in 6-well plates to form a confluent monolayer. B 2. Compound Dilution Prepare serial dilutions of the N3 inhibitor in assay medium. A->B C 3. Virus Preparation Dilute SARS-CoV-2 stock to a concentration yielding 50-100 PFU/well. B->C D 4. Infection Incubate virus with N3 dilutions. Add mixture to cell monolayers. C->D E 5. Adsorption Incubate for 1 hour at 37°C to allow virus entry. D->E F 6. Overlay Application Remove inoculum. Add overlay medium (e.g., 2% methylcellulose) to each well. E->F G 7. Incubation Incubate plates for 3-4 days at 37°C, 5% CO2 until plaques are visible. F->G H 8. Fixation & Staining Fix cells with 4% formaldehyde. Stain with 0.5% crystal violet. G->H I 9. Plaque Counting & Analysis Count plaques for each concentration. Calculate % inhibition and determine EC50. H->I

Caption: Step-by-step workflow for the Mpro inhibitor plaque reduction assay.

Detailed Protocol: Plaque Reduction Assay for N3 Inhibitor

This protocol is designed to determine the EC50 value of the N3 inhibitor against SARS-CoV-2 in a BSL-3 laboratory setting.

Materials and Reagents

  • Cell Line: Vero E6 cells (ATCC CRL-1586)

  • Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020)

  • Inhibitor: Mpro inhibitor N3, dissolved in DMSO to a stock concentration of 10 mM.

  • Media:

    • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (P/S).

    • Assay Medium: DMEM with 2% FBS and 1% P/S.

  • Overlay Medium: Assay medium mixed 1:1 with 2% methylcellulose.

  • Reagents:

    • Trypsin-EDTA (0.25%)

    • Phosphate Buffered Saline (PBS)

    • Formaldehyde (4% in PBS)

    • Crystal Violet solution (0.5% in 20% methanol)

    • DMSO (cell culture grade)

  • Equipment:

    • 6-well cell culture plates

    • Calibrated pipettes

    • Biosafety cabinet (Class II)

    • CO2 incubator (37°C, 5% CO2)

    • Inverted microscope

Procedure

Day 1: Cell Seeding

  • Culture Vero E6 cells in Growth Medium until they reach 80-90% confluency.

  • Wash cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in Growth Medium and perform a cell count.

  • Seed 5 x 10^5 Vero E6 cells per well into 6-well plates.

  • Incubate for 18-24 hours at 37°C with 5% CO2 to allow for the formation of a confluent monolayer.

Day 2: Infection and Treatment

  • Prepare N3 Dilutions:

    • Perform a serial dilution of the 10 mM N3 stock solution in Assay Medium to achieve final desired concentrations (e.g., 100 µM, 50 µM, 25 µM, 16.77 µM, 12.5 µM, 6.25 µM, 1 µM, 0 µM).

    • Ensure the final DMSO concentration is consistent across all wells (≤0.5%) to avoid solvent toxicity. The 0 µM well will serve as the virus control.

  • Prepare Virus Inoculum:

    • Thaw the SARS-CoV-2 stock and dilute it in Assay Medium to a concentration that will produce 50-100 plaques per well. This concentration must be predetermined by viral titration.[9]

  • Infection:

    • Mix equal volumes of each N3 dilution with the prepared virus inoculum.

    • Incubate the virus-inhibitor mixture for 1 hour at 37°C.

    • Aspirate the Growth Medium from the Vero E6 cell monolayers and wash once with PBS.

    • Add 200 µL of the virus-inhibitor mixture to the corresponding wells. Include a "virus control" (virus + medium with DMSO) and a "cell control" (medium only).

  • Adsorption:

    • Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the inoculum.[10]

Day 2 (Continued): Overlay Application

  • After the adsorption period, carefully aspirate the inoculum from each well.

  • Gently add 2 mL of the pre-warmed Overlay Medium to each well.

  • Incubate the plates at 37°C with 5% CO2 for 3 to 4 days.

Day 5/6: Plaque Visualization and Counting

  • Fixation:

    • Carefully remove the plates from the incubator.

    • Add 1 mL of 4% formaldehyde to each well and incubate for at least 1 hour at room temperature inside the biosafety cabinet to inactivate the virus and fix the cells.

  • Staining:

    • Aspirate the formaldehyde and overlay mixture.

    • Gently wash the wells with water.

    • Add 1 mL of 0.5% Crystal Violet solution to each well and incubate for 15-20 minutes at room temperature.

    • Carefully remove the crystal violet solution and wash the wells with water until the background is clear and plaques are distinct.

  • Counting and Analysis:

    • Allow the plates to air dry completely in an inverted position.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each N3 concentration relative to the virus control using the formula:

      • % Inhibition = [1 - (Plaque count in treated well / Plaque count in virus control well)] * 100

    • Plot the % inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the EC50 value.[10]

References

Application Notes: Design of Wide-Spectrum Inhibitors Based on the N3 Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of novel viral pathogens, such as coronaviruses (CoVs), presents a significant and ongoing threat to global health. The development of wide-spectrum antiviral agents that can target conserved mechanisms across multiple viral species is a critical strategy for pandemic preparedness. The N3 peptidomimetic inhibitor serves as a foundational scaffold for designing such broad-spectrum drugs.[1][2] Initially developed as a potent irreversible inhibitor of the coronavirus main protease (Mpro or 3CLpro), the N3 scaffold has demonstrated efficacy against a range of coronaviruses, making it a highly attractive lead for further development.[1]

The main protease is a key enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins required for viral replication and gene expression.[2] Crucially, the substrate-recognition pocket of Mpro is highly conserved across different coronaviruses, providing a stable target for the design of wide-spectrum inhibitors.[2] The N3 inhibitor was designed as a mechanism-based inhibitor that covalently binds to the catalytic cysteine residue in the Mpro active site, leading to its irreversible inactivation.

These application notes provide an overview of the N3 scaffold, its mechanism of action, and protocols for its evaluation, intended for researchers, scientists, and drug development professionals working on antiviral therapeutics.

Mechanism of Action: Covalent Inhibition of Main Protease

The inhibitory activity of the N3 scaffold is derived from its peptidyl structure, which mimics the natural substrate of Mpro, and a Michael acceptor "warhead" that reacts with the active site cysteine. The reaction proceeds in two steps:

  • Non-covalent Binding: The inhibitor first binds to the substrate-recognition pocket of the enzyme to form a non-covalent enzyme-inhibitor complex (E:I).[3]

  • Covalent Inactivation: The imidazole group of a histidine residue (His41) in the active site activates the thiol group of the catalytic cysteine (Cys145), forming a highly nucleophilic thiolate ion. This ion then attacks the Michael acceptor on the N3 inhibitor, resulting in the formation of a stable, irreversible covalent bond (E-I).[3]

This two-step mechanism ensures high specificity and potent, long-lasting inhibition of the viral protease, thereby disrupting the viral replication cycle.

Mpro_Inhibition_Mechanism cluster_1 Inhibitor Interaction Cys145 Cys145-SH Cys145_activated Cys145-S⁻ / His41-H⁺ (Nucleophilic Ion Pair) Cys145->Cys145_activated Activation His41 His41 His41->Cys145 Covalent_Complex Irreversible Covalent Complex Cys145_activated->Covalent_Complex Nucleophilic Attack N3_inhibitor N3 Inhibitor (Michael Acceptor) N3_inhibitor->Covalent_Complex

Caption: Mechanism of Mpro inactivation by the N3 inhibitor.

Data Presentation: Inhibitory Activity of N3

The N3 inhibitor has demonstrated potent activity against the main proteases of multiple coronaviruses and has shown efficacy in cell-based antiviral assays.[1] This broad-spectrum activity underscores its potential as a lead compound.

Table 1: Enzymatic Inhibitory Activity of N3 against Coronavirus Main Proteases

Coronavirus Target Main Protease (Mpro) IC50 (µM) Notes
SARS-CoV SARS-CoV Mpro 0.05 ± 0.01 Potent inhibition.
TGEV (Porcine) TGEV Mpro 0.04 ± 0.01 Demonstrates cross-genus activity.
HCoV-NL63 HCoV-NL63 Mpro Data available Potent inhibition observed.[1]
HCoV-HKU1 HCoV-HKU1 Mpro Data available Potent inhibition observed.[1]
FIPV (Feline) FIPV Mpro 0.07 ± 0.02 Effective against animal coronaviruses.

| MHV (Murine) | MHV Mpro | 0.10 ± 0.03 | Broad activity confirmed. |

Data compiled from published literature. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 2: Antiviral Activity of N3 in Cell-Based Assays

Virus Cell Line EC50 (µM) Notes
SARS-CoV Vero E6 1.1 ± 0.3 Strong antiviral effect.
TGEV ST 1.3 ± 0.2 Effective in different cell types.
HCoV-229E Huh-7 1.6 ± 0.4 Broad anti-CoV activity.
FIPV fcwf-4 1.2 ± 0.3 Demonstrates cell permeability.[1]

| MHV | DBT | 1.5 ± 0.2 | Consistent antiviral efficacy. |

Data compiled from published literature. EC50 values represent the concentration of inhibitor required to reduce the viral cytopathic effect by 50%.

Protocols: Evaluating N3-based Inhibitors

The following are generalized protocols for the enzymatic and cell-based evaluation of N3-based inhibitors. These should be optimized based on specific laboratory conditions and target viruses.

Protocol 1: Mpro Enzymatic Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure the inhibitory activity of compounds against viral main proteases.

Materials:

  • Recombinant, purified Mpro enzyme

  • FRET-based peptide substrate (e.g., containing a fluorophore and a quencher separated by the Mpro cleavage sequence)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • N3-based test compounds and control inhibitors

  • DMSO (for compound dilution)

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute into Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Enzyme and Substrate Preparation: Dilute the Mpro enzyme stock to the desired working concentration (e.g., 0.5 µM) in cold Assay Buffer. Dilute the FRET substrate stock to its working concentration (e.g., 20 µM) in Assay Buffer.

  • Assay Reaction: a. Add 5 µL of diluted test compound or control (DMSO vehicle) to the wells of the 384-well plate. b. Add 10 µL of the diluted Mpro enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 10 µL of the diluted FRET substrate solution to each well.

  • Data Acquisition: Immediately begin monitoring the fluorescence signal (e.g., Excitation/Emission wavelengths specific to the FRET pair) every 60 seconds for 30 minutes at 37°C using a fluorescence plate reader.

  • Data Analysis: a. Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve. b. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

FRET_Assay_Workflow start Start: Prepare Reagents plate_prep 1. Add Compounds/Controls to 384-well plate start->plate_prep add_enzyme 2. Add Mpro Enzyme plate_prep->add_enzyme pre_incubate 3. Pre-incubate (37°C, 15 min) (Inhibitor-Enzyme Binding) add_enzyme->pre_incubate add_substrate 4. Add FRET Substrate (Initiate Reaction) pre_incubate->add_substrate read_plate 5. Kinetic Fluorescence Reading (30 min, 37°C) add_substrate->read_plate analyze 6. Data Analysis: - Calculate reaction velocities - Determine % Inhibition - Plot dose-response curve read_plate->analyze end End: Determine IC50 analyze->end

Caption: Workflow for the Mpro FRET-based inhibition assay.

Protocol 2: Antiviral Cell-Based Assay (CPE Inhibition)

This protocol measures the ability of a compound to protect host cells from virus-induced cytopathic effect (CPE).

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV)

  • Target virus stock with a known titer

  • Cell Culture Medium (e.g., DMEM supplemented with 2% FBS and antibiotics)

  • N3-based test compounds

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate overnight at 37°C with 5% CO₂ to form a confluent monolayer.

  • Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cell plates and add the compound dilutions. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

  • Viral Infection: Add the virus stock to all wells except the "cells only" control at a predetermined multiplicity of infection (MOI), typically 0.01-0.1.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until significant CPE is observed in the "virus only" control wells.

  • Viability Measurement: a. Remove the plates from the incubator and allow them to equilibrate to room temperature. b. Add the cell viability reagent to each well according to the manufacturer's instructions. c. Incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Normalize the data: Set the "cells only" control as 100% viability and the "virus only" control as 0% viability. b. Calculate the percentage of cell protection for each compound concentration. c. Plot the percentage of protection against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value. d. Separately, determine the CC50 (50% cytotoxic concentration) by treating uninfected cells with the compound dilutions to calculate the selectivity index (SI = CC50/EC50).

Drug_Design_Logic cluster_0 Discovery & Design cluster_1 In Vitro Evaluation cluster_2 Advanced Development Target_ID Target Identification (Conserved Mpro) Scaffold_Select Scaffold Selection (N3 Peptidomimetic) Target_ID->Scaffold_Select SAR Structure-Activity Relationship (SAR) Studies Scaffold_Select->SAR Optimization Lead Optimization (Improve Potency & PK) SAR->Optimization Structural_Bio Structural Biology (X-ray, Cryo-EM) SAR->Structural_Bio Enzyme_Assay Enzymatic Assays (Determine IC50) Optimization->Enzyme_Assay Test New Analogs Cell_Assay Cell-Based Assays (Determine EC50 & CC50) Enzyme_Assay->Cell_Assay Confirm Cellular Activity In_Vivo In Vivo Studies (Animal Models) Cell_Assay->In_Vivo Promising Candidates Structural_Bio->Optimization Rational Design

Caption: Logical workflow for the design and optimization of N3-based inhibitors.

References

Application of Azide-Containing Compounds (N3) in the Study of the Viral Replication Cycle

Author: BenchChem Technical Support Team. Date: November 2025

Application Note ID: AN-VRC-N3-2025

For: Researchers, scientists, and drug development professionals.

Introduction

The study of the viral replication cycle is fundamental to understanding viral pathogenesis and developing effective antiviral therapies. Azide-containing compounds, broadly referred to as "N3" compounds in various contexts, have emerged as powerful chemical tools for dissecting the intricate steps of viral infection. These compounds are primarily utilized in two major strategies: as metabolic labels for bioorthogonal chemistry applications to visualize and track viral components, and as inhibitors that target essential viral enzymes. This document provides a detailed overview of these applications, including quantitative data, experimental protocols, and visual workflows to guide researchers in applying these innovative techniques.

I. Metabolic Labeling of Viral Components with Azide Analogs

The introduction of an azide (–N3), a small and bio-inert functional group, into viral macromolecules allows for their subsequent detection and analysis through highly specific and efficient "click chemistry" reactions.[1] This bioorthogonal approach enables the labeling of viral proteins, glycoproteins, and nucleic acids without significantly perturbing their biological function.[2][3]

Application 1: Tracking Viral Glycoproteins and Entry

Azido-sugars, such as N-azidoacetylmannosamine (Ac4ManNAz) and N-azidoacetylgalactosamine (Ac4GalNAz), are metabolic precursors that can be incorporated into the glycan shields of viral envelope glycoproteins.[4][5][6] Once integrated, the azide groups on the virion surface can be "clicked" to a variety of probes, including fluorophores, for single-virus tracking and fusion studies.[1][7]

Quantitative Data: Metabolic Labeling of Viral Glycoproteins

Virus ModelAzido-SugarConcentrationIncubation TimeKey FindingReference
Measles Virus (MV)Ac4ManNAz, Ac4GalNAzNot specifiedNot specifiedSuccessful incorporation into H and F glycoproteins enabling fluorescent labeling.[8]
Human Immunodeficiency Virus (HIV) pseudovirusAc4ManNAz50 µM36 hoursEfficient labeling of envelope glycoproteins for single-particle fusion imaging.[1]
Adenovirus 5 (AdV5)O-GlcNAzNot specifiedNot specifiedModification of the viral fiber protein without loss of infectivity.[4]
Influenza A Virus (IAV)Azide-cholineNot specifiedNot specifiedIncorporation into the viral membrane for click labeling via SPAAC.[8]
Application 2: Visualizing Viral Protein Synthesis and Assembly

The methionine analog, azidohomoalanine (AHA), can be used to metabolically label newly synthesized viral proteins.[9][10] This allows for the specific visualization and proteomic analysis of the viral proteome during infection, providing insights into protein trafficking and virion assembly.[7][10]

Quantitative Data: Metabolic Labeling of Viral Proteins

Virus ModelAzido-Amino AcidLabeling ConditionsKey FindingReference
Herpes Simplex Virus (HSV)Azidohomoalanine (AHA)AHA supplemented with low methionineNormal virion yield and particle/pfu ratios; enabled tracking of viral entry.[7][10]
Influenza Virus-Like Particles (VLPs)Azidohomoalanine (AHA)12-48 hours post-infectionSite-specific labeling of hemagglutinin (HA) for VLP functionalization.[9]
Adenovirus 5 (Ad5)Azidohomoalanine (AHA)6-hour pulse, 24-hour chaseIncorporation into multiple structural proteins identified by mass spectrometry.[10]
Application 3: Probing Viral Nucleic Acid Replication

While less common than alkyne-modified nucleosides, azide-modified nucleosides can be used to study viral genome replication. More frequently, an alkyne-modified nucleoside like 5-ethynyluridine (EU) is incorporated into nascent viral RNA, which is then detected using an azide-functionalized fluorophore via a click reaction.[11][12] This method allows for the quantification of viral RNA synthesis and the identification of viral replication sites within the host cell.[11][12]

Quantitative Data: Labeling of Viral Nucleic Acids

Virus ModelLabeled NucleosideDetection MethodKey FindingReference
Rift Valley fever virus (RVFV)5-ethynyluridine (EU)Click reaction with fluorescent azideVisualization and quantification of transcriptional suppression in infected cells.[11][12]
General RNA viruses5-ethynyluridine (EU)Click reaction with Alexa Fluor® azidesDetection of nascent viral RNA synthesis, providing an alternative to BrU assays.[12]

II. N3 as an Inhibitor of Viral Replication

In the context of antiviral drug development, "N3" specifically refers to a potent peptidomimetic Michael acceptor that acts as a covalent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[4][8][13] Mpro is a cysteine protease essential for processing viral polyproteins, making it a prime target for therapeutic intervention.[6][14]

Mechanism of Action

The N3 inhibitor functions through a two-step mechanism.[4][8][13] First, it binds non-covalently to the active site of Mpro. Subsequently, the vinyl group of the inhibitor acts as a Michael acceptor, leading to a nucleophilic attack by the catalytic cysteine residue (Cys145) of the protease.[8][14] This results in the formation of an irreversible covalent bond, thereby inactivating the enzyme and halting viral replication.[6][8]

Quantitative Data: Inhibition of Coronaviruses by N3

VirusTargetAssayIC50 / EC50Reference
SARS-CoV-2MproFRET-based enzymatic assayIC50: 16.77 µM[15]
HCoV-229ENot specifiedViral growth inhibitionIC50: 4 µM[15]
FIPVNot specifiedViral growth inhibitionIC50: 8.8 µM[15]
IBVNot specifiedViral growth inhibitionIC50: 2.7 µM[15]
MHV-A59Not specifiedViral growth inhibitionIC50: 2.7 µM[15]

FRET: Förster Resonance Energy Transfer; IC50: half-maximal inhibitory concentration; EC50: half-maximal effective concentration.

Experimental Protocols

Protocol 1: Metabolic Labeling of Viral Glycoproteins with Ac4ManNAz

This protocol is adapted for labeling HIV pseudoviruses but can be modified for other enveloped viruses.[1]

  • Cell Culture and Transfection:

    • Plate HEK293T cells in a 10 cm dish to achieve 50-60% confluency on the day of transfection.

    • Co-transfect the cells with plasmids encoding the viral components (e.g., HIV backbone, VSV-G envelope).

  • Metabolic Labeling:

    • At 12 hours post-transfection, replace the culture medium with fresh DMEM supplemented with 10% FBS and 50 µM N-azido tetraacetyl mannosamine (Ac4ManNAz).

    • Incubate the cells for an additional 36 hours at 37°C.

  • Virus Harvest:

    • At 48 hours post-transfection, harvest the cell culture supernatant containing the azide-labeled pseudoviruses.

    • Clarify the supernatant by centrifugation at 500 x g for 10 minutes to remove cell debris.

    • Filter the supernatant through a 0.45 µm filter.

  • Copper-Free Click Labeling (SPAAC):

    • To 100 µL of the viral stock, add a strained alkyne-conjugated fluorescent dye (e.g., DIBO-AF488) to a final concentration of 100 µM.

    • Gently mix and incubate at room temperature for at least 1 hour, protected from light.

  • Virus Purification and Analysis:

    • Purify the labeled virus from unreacted dye using size-exclusion chromatography or by pelleting the virus through a sucrose cushion.

    • The labeled virus is now ready for imaging experiments, such as single-virus tracking.

Protocol 2: Assay for SARS-CoV-2 Mpro Inhibition by N3

This protocol is based on a FRET-based enzymatic assay.[15]

  • Reagents and Buffers:

    • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.

    • Recombinant SARS-CoV-2 Mpro enzyme.

    • FRET substrate: A peptide containing the Mpro cleavage sequence flanked by a fluorophore and a quencher.

    • N3 inhibitor stock solution in DMSO.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add 50 µL of assay buffer containing 0.2 µM Mpro enzyme to each well.

    • Add 1 µL of N3 inhibitor at various concentrations (e.g., 0.1 to 100 µM) or DMSO as a control.

    • Incubate the enzyme and inhibitor for 10 minutes at room temperature.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 50 µL of the FRET substrate (final concentration 20 µM) to each well.

    • Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Metabolic_Labeling_Workflow cluster_CellCulture In Vitro (Cell Culture) cluster_ClickChemistry Bioorthogonal Ligation cluster_Analysis Downstream Analysis Azide_Analog Azide Analog (e.g., Ac4ManNAz, AHA) Host_Cells Host Cell Culture Azide_Analog->Host_Cells Metabolic Incorporation Virus_Production Virus Production (Transfection/Infection) Host_Cells->Virus_Production Labeled_Virions Azide-Labeled Virions Virus_Production->Labeled_Virions Assembly & Budding Click_Reaction Click Chemistry (SPAAC or CuAAC) Labeled_Virions->Click_Reaction Proteomics Proteomic Analysis (Mass Spectrometry) Labeled_Virions->Proteomics with Biotin-Alkyne Alkyne_Probe Alkyne-Probe (e.g., Fluorophore) Alkyne_Probe->Click_Reaction Fluorescent_Virions Fluorescently Labeled Virions Click_Reaction->Fluorescent_Virions Imaging Fluorescence Microscopy (e.g., Single-Virus Tracking) Fluorescent_Virions->Imaging N3_Inhibition_Mechanism Mpro_Active_Site SARS-CoV-2 Mpro (Active Site with Cys145 & His41) Noncovalent_Complex Noncovalent Enzyme-Inhibitor Complex (E:I) Mpro_Active_Site->Noncovalent_Complex N3_Inhibitor N3 Inhibitor (Peptidyl Michael Acceptor) N3_Inhibitor->Noncovalent_Complex Step 1: Reversible Binding Nucleophilic_Attack Nucleophilic Attack by Cys145 Thiolate Noncovalent_Complex->Nucleophilic_Attack Covalent_Adduct Irreversible Covalent Adduct (E-I) Nucleophilic_Attack->Covalent_Adduct Step 2: Covalent Bond Formation Inactive_Enzyme Inactive Mpro Covalent_Adduct->Inactive_Enzyme

References

Troubleshooting & Optimization

Improving solubility of Mpro inhibitor N3 for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Mpro inhibitor N3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of N3 for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and why is its solubility a concern for in vivo studies?

A1: N3 is a potent peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1][2] It acts as a Michael acceptor, forming an irreversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1][2] However, N3 is a poorly water-soluble compound, which presents a significant challenge for achieving therapeutic concentrations in animal models. Low solubility can lead to poor absorption and bioavailability, hindering the evaluation of its in vivo efficacy.

Q2: What are the known solvents for N3?

A2: N3 has documented solubility in Dimethyl Sulfoxide (DMSO). One source indicates a solubility of 20 mg/mL in DMSO with the need for ultrasonic assistance to dissolve fully. Another source reports a maximum concentration of 50 mM in DMSO, which is equivalent to 34.04 mg/mL. It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.

Q3: Is there a standard protocol for formulating N3 for in vivo studies?

A3: A commonly used starting point for preclinical in vivo studies with poorly soluble compounds like N3 is a co-solvent formulation. For the hemihydrate form of N3, a suggested protocol involves first dissolving the compound in a minimal amount of DMSO to create a stock solution (e.g., 25.0 mg/mL). This stock solution is then further diluted with a carrier oil, such as corn oil, to the desired final concentration for administration. A typical ratio is 1 part DMSO stock to 9 parts corn oil.[3]

Q4: What are some general strategies to improve the solubility of a compound like N3?

A4: For poorly soluble drugs, several formulation strategies can be employed. These include:

  • Co-solvents: Using a mixture of solvents to increase solubility. Common co-solvents in preclinical formulations include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) such as PEG 400.

  • Surfactants: These agents can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous environments.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, enhancing their solubility.

  • Lipid-based formulations: These include solutions in oils, emulsions, and self-emulsifying drug delivery systems (SEDDS).

  • Particle size reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.

Troubleshooting Guide: In Vivo Formulation of N3

This guide addresses common issues encountered when preparing N3 formulations for animal studies.

Problem Potential Cause Troubleshooting Steps
Precipitation upon addition of aqueous vehicle The drug is supersaturated and crashes out of solution when the organic solvent is diluted.1. Increase the proportion of organic co-solvent: If toxicologically permissible, increase the percentage of the organic solvent (e.g., DMSO, PEG 400) in the final formulation. 2. Use a surfactant: Add a biocompatible surfactant (e.g., Tween 80, Cremophor EL) to the formulation to help stabilize the drug in a micellar solution. 3. Incorporate cyclodextrins: Investigate the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form an inclusion complex with N3.
Inconsistent dosing due to high viscosity The formulation is too thick for accurate administration, especially with small volumes.1. Select a less viscous co-solvent or carrier oil. 2. Gently warm the formulation to reduce viscosity just prior to dosing (ensure the compound is stable at the elevated temperature). 3. Use a positive displacement pipette for accurate dosing of viscous liquids.
Phase separation of the formulation The components of the formulation (e.g., oil and water) are not miscible.1. Use a homogenizer or sonicator to create a more stable emulsion. 2. Add a suitable emulsifying agent.
Observed toxicity in animals The formulation vehicle itself may be causing adverse effects at the administered concentration.1. Consult literature for the maximum tolerated dose of the excipients in the specific animal model. 2. Reduce the concentration of potentially toxic excipients (e.g., DMSO, Cremophor EL) to the lowest effective level. 3. Conduct a vehicle-only toxicity study to confirm the safety of the formulation.

Quantitative Data

Due to the limited publicly available data on the solubility of N3 in a wide range of pharmaceutically acceptable solvents, the following table provides a representative comparison of solubility enhancement strategies for poorly soluble peptidomimetic protease inhibitors. This data should be used as a general guide for formulation development.

Table 1: Representative Solubility of Poorly Soluble Peptidomimetic Protease Inhibitors in Various Vehicles

Vehicle Solubility Range (mg/mL) Notes
Water< 0.01Generally very poorly soluble in aqueous media.
Phosphate Buffered Saline (PBS) pH 7.4< 0.01Solubility is typically pH-dependent for ionizable compounds, but peptidomimetics are often neutral.
DMSO10 - 50+A strong organic solvent, often used for initial solubilization.
Ethanol1 - 10A common co-solvent, but may have limitations due to potential toxicity.
Propylene Glycol (PG)1 - 15A viscous co-solvent often used in oral and injectable formulations.
PEG 4005 - 20A popular co-solvent for increasing the solubility of hydrophobic drugs.
20% Hydroxypropyl-β-Cyclodextrin in Water1 - 5Can significantly enhance aqueous solubility through inclusion complexation.
10% Tween 80 in Water0.5 - 2Surfactant-based systems can improve apparent solubility.
Corn Oil1 - 10A common lipid vehicle for oral and parenteral administration.

Note: This data is illustrative for poorly soluble peptidomimetic protease inhibitors and may not be directly representative of N3. Experimental determination of N3 solubility in these vehicles is highly recommended.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination

This protocol outlines a method to determine the equilibrium solubility of N3 in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., Water, PBS pH 7.4, Ethanol, Propylene Glycol, PEG 400, 20% HP-β-CD in water)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC with a suitable column and validated analytical method for N3 quantification

  • Calibrated pH meter

Procedure:

  • Add an excess amount of N3 to a glass vial.

  • Add a known volume of the test solvent to the vial.

  • Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of N3 using a validated HPLC method.

  • If the solvent is buffered, measure the pH of the final solution.

Protocol 2: Preparation of an N3 Formulation for Oral Administration in Mice

This protocol provides a method for preparing a co-solvent/oil formulation of N3 for oral gavage.

Materials:

  • This compound

  • Anhydrous DMSO

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 25 mg/mL stock solution of N3 in DMSO:

    • Weigh the required amount of N3 and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a concentration of 25 mg/mL.

    • Vortex the tube vigorously. If necessary, use a sonicator to aid dissolution. Ensure the solution is clear and free of particulates.

  • Prepare the final formulation:

    • For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL N3 stock solution to 900 µL of corn oil in a sterile tube.

    • Vortex the mixture thoroughly to ensure homogeneity. The resulting formulation will be a 10% DMSO in corn oil solution.

  • Administration:

    • Administer the formulation to the mice via oral gavage at the desired dosage. Ensure the formulation is well-mixed before each administration.

Visualizations

Mpro Inhibition Signaling Pathway

Mpro_Inhibition cluster_virus Viral Replication Cycle cluster_inhibition Mechanism of N3 Inhibition Viral_RNA Viral RNA Polyproteins Host Ribosome Translation (Polyproteins pp1a/pp1ab) Viral_RNA->Polyproteins Mpro Main Protease (Mpro) Polyproteins->Mpro Autocatalytic cleavage Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Proteolytic cleavage of polyproteins Active_Site Mpro Active Site (Cys145-His41 catalytic dyad) Replication Viral Replication Functional_Proteins->Replication N3 This compound N3->Active_Site Michael Addition Covalent_Adduct Irreversible Covalent Adduct Active_Site->Covalent_Adduct Nucleophilic attack by Cys145 Inhibition Inhibition of Proteolytic Activity Covalent_Adduct->Inhibition Inhibition->Functional_Proteins Blocks formation

Caption: Mechanism of Mpro inhibition by N3.

Experimental Workflow for Solubility Enhancement

Solubility_Workflow cluster_screening Phase 1: Solubility Screening cluster_formulation Phase 2: Formulation Development cluster_invivo Phase 3: In Vivo Evaluation Start Start: Poorly Soluble This compound Solubility_Test Equilibrium Solubility Testing in Various Solvents Start->Solubility_Test Data_Analysis Analyze Solubility Data Solubility_Test->Data_Analysis Select_Vehicles Select Promising Vehicles (Co-solvents, Surfactants, etc.) Data_Analysis->Select_Vehicles Prototype_Formulation Prepare Prototype Formulations Select_Vehicles->Prototype_Formulation Physical_Stability Assess Physical Stability (e.g., precipitation upon dilution) Prototype_Formulation->Physical_Stability Chemical_Stability Assess Chemical Stability (HPLC) Physical_Stability->Chemical_Stability Optimization Optimize Formulation Ratios Chemical_Stability->Optimization Tolerability Vehicle Tolerability Study in Animals Optimization->Tolerability PK_Study Pharmacokinetic (PK) Study Tolerability->PK_Study Efficacy_Study Efficacy Study PK_Study->Efficacy_Study Final_Formulation Final Formulation for In Vivo Studies Efficacy_Study->Final_Formulation

Caption: Step-by-step workflow for solubility enhancement.

References

Technical Support Center: Overcoming Resistance to Mpro Inhibitor N3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the SARS-CoV-2 Main Protease (Mpro) inhibitor N3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and address challenges related to the emergence of resistance to this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the Mpro inhibitor N3?

A1: N3 is a peptidomimetic Michael acceptor that acts as an irreversible inhibitor of the SARS-CoV-2 Main Protease (Mpro).[1][2] It forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its proteolytic activity, which is essential for viral replication.[3][4] The interaction involves the Sγ atom of Cys145 forming a bond with the Cβ atom of the vinyl group in N3.[3]

Q2: What are the known or potential resistance mutations for N3?

A2: While extensive research has focused on resistance to nirmatrelvir, specific data for N3 is more limited. However, due to structural similarities and a shared mechanism of action, mutations conferring resistance to nirmatrelvir are likely to affect N3 susceptibility. Key residues are located in the substrate-binding pocket.

  • Predicted N3 Resistance Mutations: Computational studies suggest that mutations such as Pro168Ser and Ala191Val may decrease the binding affinity of N3 to Mpro.

  • Likely Cross-Resistance: Mutations that confer resistance to nirmatrelvir, such as E166V , L50F , T21I , and substitutions at positions S144 , M165 , and H172 , are strong candidates for conferring resistance to N3.[5][6][7] The E166V mutation, for instance, confers strong resistance to nirmatrelvir by causing the loss of a hydrogen bond and creating steric hindrance.[8][9]

Q3: How does resistance to N3 typically develop?

A3: Resistance to protease inhibitors like N3 arises from mutations in the Mpro gene that alter the structure of the active site. These changes can weaken the binding of the inhibitor or prevent it from binding altogether, while still allowing the enzyme to process its natural substrates, albeit sometimes with reduced efficiency. In vitro evolution studies with nirmatrelvir have shown that resistance can emerge through multiple mutational pathways, often starting with mutations that confer low-level resistance and accumulating additional mutations for higher resistance.[10]

Q4: What is the impact of resistance mutations on viral fitness?

A4: Resistance mutations can sometimes come at a cost to the virus. For example, some mutations that confer drug resistance may also reduce the catalytic efficiency of Mpro, leading to decreased viral replication. However, compensatory mutations can arise elsewhere in the Mpro sequence to restore viral fitness. For instance, the highly resistant E166V mutation in the context of nirmatrelvir has been shown to reduce viral replicative fitness, which can be restored by compensatory mutations like L50F and T21I.

Q5: What strategies can be employed to overcome N3 resistance?

A5: Overcoming resistance to N3 involves several potential strategies:

  • Combination Therapy: Using N3 in combination with another antiviral agent that has a different mechanism of action, such as a polymerase inhibitor like remdesivir, can reduce the likelihood of resistance emerging.[7]

  • Next-Generation Inhibitor Design: Designing new inhibitors based on the N3 scaffold that are less susceptible to the effects of known resistance mutations is a key strategy.[11][12] This could involve creating molecules that form additional interactions with conserved residues in the active site or have more conformational flexibility to accommodate mutations.[8][9]

  • Monitoring for Resistance: Continuous surveillance for the emergence of Mpro mutations in clinical and environmental samples is crucial for understanding the prevalence of resistance and guiding treatment strategies.

Troubleshooting Guides

Problem 1: Decreased or no inhibition of Mpro activity by N3 in enzymatic assays.
Possible Cause Troubleshooting Steps
Degradation of N3 inhibitor - Aliquot N3 stock solutions to avoid multiple freeze-thaw cycles.- Store stock solutions at -80°C for long-term storage and -20°C for short-term storage, protected from light.[13]- Prepare fresh working dilutions for each experiment.
Inactive Mpro enzyme - Confirm the activity of your Mpro enzyme preparation using a known substrate and a positive control inhibitor.- Ensure proper storage of the enzyme at -80°C in a suitable buffer containing a reducing agent like DTT.
Suboptimal assay conditions - Verify that the assay buffer composition, pH, and temperature are optimal for Mpro activity.- Ensure the concentration of the reducing agent (e.g., DTT) is sufficient, as its absence can affect the reliability of screening assays.[14]
Presence of Mpro resistance mutations - Sequence the Mpro gene of your enzyme construct to check for mutations in the active site, particularly at residues like E166, S144, H172, etc.[5][6][7]- If mutations are present, test the inhibitor on a wild-type Mpro as a control.
Assay interference - High concentrations of DMSO or other solvents can inhibit enzyme activity. Keep the final solvent concentration low and consistent across all wells.- Some compounds can interfere with the detection method (e.g., fluorescence quenching/enhancement). Run a control with the compound and the detection reagents without the enzyme.
Problem 2: Inconsistent results in cell-based antiviral assays.
Possible Cause Troubleshooting Steps
Low cell permeability of N3 - While N3 has shown to be cell-permeable, its efficiency can vary between cell lines.[13]- Consider using a different cell line or a positive control inhibitor with known good cell permeability.
Cytotoxicity of N3 - Determine the 50% cytotoxic concentration (CC50) of N3 on your specific cell line to ensure you are working within a non-toxic concentration range.[1]- The observed reduction in viral replication should not be due to cell death caused by the inhibitor.
Emergence of resistance during the assay - For longer-term assays, the virus may acquire resistance mutations. Consider shorter-term experiments or sequence the viral genome after the assay to check for Mpro mutations.
Variability in viral infection - Ensure a consistent multiplicity of infection (MOI) across all wells.- Titrate your virus stock before each experiment to ensure accurate dosing.

Quantitative Data Summary

The following tables summarize key quantitative data related to Mpro inhibition. Note that much of the available resistance data is for nirmatrelvir, which is structurally similar to N3.

Table 1: In Vitro Activity of N3 Against Various Coronaviruses

VirusAssay TypeMetricValueReference
SARS-CoV-2Antiviral AssayEC5016.77 µM[13]
HCoV-229EViral Growth InhibitionIC504.0 µM[13]
FIPVViral Growth InhibitionIC508.8 µM[13]
MHV-A59Viral Growth InhibitionIC502.7 µM[13]

Table 2: Impact of Mpro Mutations on Nirmatrelvir Inhibition (as a proxy for N3)

Mpro MutationFold Increase in Ki/IC50 (vs. Wild-Type)NotesReference
E166V~55-100-foldConfers strong resistance.[7][6][7]
S144A~20.5-foldSignificant resistance.[5]
H172F>42-foldSignificant resistance.[5]
H172Y>113.7-foldSignificant resistance.[5]
L50F/E166A/L167F72-fold (IC50)Triple mutant with high resistance.[5]
L50F/E166V80-fold (antiviral assay)Double mutant with high resistance.[5]

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET)-Based Mpro Inhibition Assay

This protocol is used to determine the in vitro inhibitory activity of N3 against Mpro.

Materials:

  • Purified recombinant SARS-CoV-2 Mpro

  • FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • N3 inhibitor stock solution (in DMSO)

  • DMSO

  • Black 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the N3 inhibitor in DMSO.

  • In a black microplate, add the diluted N3 or DMSO (for control wells) to the assay buffer.

  • Add purified Mpro to each well to a final concentration of ~0.2-0.5 µM and incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET substrate to a final concentration of ~10-20 µM.

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Monitor the increase in fluorescence (e.g., excitation at ~340 nm, emission at ~490 nm) over time in kinetic mode.

  • Calculate the initial reaction velocities (slope of the linear phase of the fluorescence curve).

  • Plot the initial velocities against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Site-Directed Mutagenesis of Mpro

This protocol is for introducing specific mutations into the Mpro gene to study their effect on N3 inhibition.

Materials:

  • Plasmid DNA containing the wild-type Mpro gene

  • Custom-designed mutagenic primers (forward and reverse)

  • High-fidelity DNA polymerase (e.g., Pfu)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.[15]

  • PCR Amplification: Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. The PCR program should include an initial denaturation, 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[15] The extension time should be calculated based on the length of the plasmid (e.g., 1 minute per kb).[15]

  • DpnI Digestion: Add DpnI enzyme directly to the PCR product and incubate at 37°C for 1-2 hours. DpnI will digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.[15]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection and incubate overnight at 37°C.

  • Verification: Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

Visualizations

Mpro_Inhibition_Pathway SARS-CoV-2 SARS-CoV-2 Viral Polyproteins (pp1a, pp1ab) Viral Polyproteins (pp1a, pp1ab) SARS-CoV-2->Viral Polyproteins (pp1a, pp1ab) Translation Mpro (3CLpro) Mpro (3CLpro) Viral Polyproteins (pp1a, pp1ab)->Mpro (3CLpro) Autocleavage Functional Viral Proteins Functional Viral Proteins Mpro (3CLpro)->Functional Viral Proteins Cleavage Viral Replication Viral Replication Functional Viral Proteins->Viral Replication N3 Inhibitor N3 Inhibitor N3 Inhibitor->Mpro (3CLpro) Covalent Inhibition Resistance_Logic cluster_cause Cause cluster_effect Effect cluster_outcome Outcome Mpro Gene Mutation Mpro Gene Mutation Altered Active Site Altered Active Site Mpro Gene Mutation->Altered Active Site Reduced N3 Binding Reduced N3 Binding Altered Active Site->Reduced N3 Binding Viral Escape Viral Escape Reduced N3 Binding->Viral Escape Treatment Failure Treatment Failure Viral Escape->Treatment Failure Experimental_Workflow Observe Reduced N3 Efficacy Observe Reduced N3 Efficacy Generate Mutant Mpro Generate Mutant Mpro Observe Reduced N3 Efficacy->Generate Mutant Mpro Hypothesize Mutation Biochemical Assay (FRET) Biochemical Assay (FRET) Generate Mutant Mpro->Biochemical Assay (FRET) Test Inhibition Structural Analysis (X-ray) Structural Analysis (X-ray) Generate Mutant Mpro->Structural Analysis (X-ray) Visualize Binding Determine IC50/Ki Determine IC50/Ki Biochemical Assay (FRET)->Determine IC50/Ki Quantify Resistance Understand Resistance Mechanism Understand Resistance Mechanism Determine IC50/Ki->Understand Resistance Mechanism Structural Analysis (X-ray)->Understand Resistance Mechanism

References

Addressing off-target effects of N3 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the N3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the N3 inhibitor and why might it have off-target effects?

The N3 inhibitor is a peptidomimetic Michael acceptor.[1][2] Its primary mechanism involves the formation of a covalent bond with the target protein, typically a cysteine protease.[1][2] The reactive nature of the Michael acceptor warhead, an α,β-unsaturated carbonyl group, allows it to react with nucleophilic residues like cysteine.[1][3] While this ensures potent and often irreversible inhibition of the intended target, the electrophilicity of the warhead can also lead to reactions with other cellular nucleophiles, such as cysteine residues in off-target proteins, leading to unintended biological consequences.[1][4]

Q2: I'm observing significant cytotoxicity in my cell-based assays. How can I determine if this is an on-target or off-target effect?

Distinguishing between on-target and off-target cytotoxicity is crucial. Here’s a step-by-step approach to investigate the observed cytotoxicity:

  • Establish a Dose-Response Relationship: Determine the concentration at which the N3 inhibitor induces cytotoxicity and compare it to its potency against the intended target (e.g., IC50 or EC50). A large window between the therapeutic dose and the cytotoxic dose suggests a higher likelihood of on-target effects being dominant at therapeutic concentrations.

  • Rescue Experiments: If possible, overexpress the target protein in your cell line. If the cytotoxicity is on-target, increased levels of the target may require higher concentrations of the inhibitor to achieve the same cytotoxic effect. Conversely, knocking down or knocking out the target protein should confer resistance to the inhibitor if the toxicity is on-target.

  • Control Compounds: Include a structurally similar but non-reactive control compound in your experiments. This analogue should lack the reactive Michael acceptor warhead but retain the recognition elements for the target. If this control compound does not induce cytotoxicity, it strengthens the hypothesis that the observed toxicity is mediated by the covalent modification of proteins.

  • Apoptosis Assays: Assess markers of apoptosis, such as caspase-3/7 activation.[5][6][7] Off-target effects often induce stress pathways that can lead to apoptosis. If apoptosis is observed at concentrations that are not consistent with the inhibition of the primary target, it may indicate off-target activity.

Q3: What are the best methods to identify potential off-target proteins of the N3 inhibitor?

Several unbiased, proteome-wide methods can be employed to identify off-target interactions:

  • Activity-Based Protein Profiling (ABPP): This is a powerful technique to identify the targets of covalent inhibitors directly in complex biological systems.[8][9] It uses chemical probes that mimic the inhibitor to tag and identify reactive proteins.

  • Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (MS): CETSA assesses the thermal stability of proteins upon ligand binding.[10][11][12][13] When coupled with MS (Thermal Proteome Profiling or TPP), it can identify proteins that are stabilized or destabilized by the N3 inhibitor across the entire proteome, indicating direct binding.[12]

  • Kinome Profiling: Since kinases are a common class of off-targets for many inhibitors, performing a kinome-wide screen can reveal any unintended interactions with kinases.[14][15][16][17] Several commercial services offer kinome profiling against large panels of kinases.

Q4: How can I mitigate the off-target effects of the N3 inhibitor in my experiments?

Mitigating off-target effects is key to obtaining reliable experimental data:

  • Optimize Concentration and Incubation Time: Use the lowest effective concentration of the N3 inhibitor and the shortest possible incubation time to minimize the chances of off-target reactions.

  • Modify the Inhibitor Structure: If you are in the drug development process, medicinal chemistry efforts can be directed towards modifying the inhibitor to improve its selectivity. This could involve altering the peptidomimetic portion to enhance recognition by the on-target protease or fine-tuning the reactivity of the Michael acceptor warhead to reduce its promiscuity.[18][19][20]

  • Use More Specific Inhibitors: If available, compare the effects of the N3 inhibitor with other, more selective inhibitors of the same target. This can help to dissect on-target versus off-target phenotypes.

Troubleshooting Guides

Problem 1: High background signal or non-specific effects in biochemical assays.
Possible Cause Troubleshooting Step
Aggregates of the N3 inhibitor Ensure complete solubilization of the inhibitor in a suitable solvent (e.g., DMSO) before diluting into the assay buffer. Centrifuge the stock solution to pellet any undissolved compound.
Reactivity with assay components Run control experiments without the enzyme to check for direct interaction of the inhibitor with the substrate or detection reagents.
Time-dependent off-target inhibition Reduce the pre-incubation time of the inhibitor with the protein lysate or purified enzyme to the minimum required for on-target inhibition.
Problem 2: Inconsistent results in cell-based assays.
Possible Cause Troubleshooting Step
Cellular metabolism of the inhibitor Monitor the stability of the N3 inhibitor in your cell culture medium over time. Metabolites may have different activity or toxicity profiles.
Cellular efflux Use cell lines with known expression levels of efflux pumps (e.g., P-glycoprotein) or co-incubate with an efflux pump inhibitor to see if the potency of your compound changes.
Off-target effects on cell signaling pathways Perform a time-course experiment to observe the kinetics of the cellular response. Off-target effects may manifest at different time points than on-target effects.

Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay for Apoptosis Detection

This protocol is adapted from commercially available kits and provides a general workflow to assess if cytotoxicity is mediated by apoptosis.

Materials:

  • Cells treated with N3 inhibitor at various concentrations

  • Untreated control cells

  • Positive control for apoptosis (e.g., staurosporine)

  • Caspase-3/7 Glo® Reagent (or similar)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Plate cells in a white-walled 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of the N3 inhibitor and control compounds for the desired time (e.g., 24, 48 hours).

  • Equilibrate the plate and the Caspase-3/7 Glo® Reagent to room temperature.

  • Add a volume of Caspase-3/7 Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

Treatment Group Luminescence (RLU) Fold Change vs. Untreated
Untreated Control1,5001.0
N3 Inhibitor (1 µM)8,5005.7
N3 Inhibitor (10 µM)25,00016.7
N3 Inhibitor (100 µM)18,00012.0
Staurosporine (1 µM)30,00020.0

A significant increase in luminescence indicates the activation of caspases-3 and -7, suggesting that the observed cell death is, at least in part, due to apoptosis.

Protocol 2: Cellular Thermal Shift Assay (CETSA) - Western Blot Detection

This protocol provides a method to verify direct target engagement of the N3 inhibitor in intact cells.[10][11][12][13]

Materials:

  • Cells treated with N3 inhibitor or vehicle control (DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Treat cultured cells with the N3 inhibitor or vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting.

Data Analysis:

Temperature (°C) Soluble Target Protein (Vehicle) Soluble Target Protein (N3 Inhibitor)
40100%100%
5095%98%
5570%90%
6040%75%
6510%50%
70<5%20%

A rightward shift in the melting curve for the N3 inhibitor-treated samples indicates thermal stabilization of the target protein upon inhibitor binding, confirming target engagement.

Visualizations

Signaling_Pathway_Troubleshooting cluster_observation Observed Phenotype cluster_investigation Experimental Investigation cluster_conclusion Conclusion Cytotoxicity Cytotoxicity Dose_Response Dose-Response Curve Cytotoxicity->Dose_Response Apoptosis_Assay Caspase Activity Assay Cytotoxicity->Apoptosis_Assay Off_Target_ID Off-Target Identification (ABPP, CETSA-MS) Cytotoxicity->Off_Target_ID Rescue_Experiment Rescue/Knockout Experiment Dose_Response->Rescue_Experiment On_Target On-Target Effect Rescue_Experiment->On_Target Resistance/Sensitization Correlates with Target Levels Off_Target Off-Target Effect Rescue_Experiment->Off_Target No Correlation with Target Levels Apoptosis_Assay->Off_Target Apoptosis at non- therapeutic concentrations Off_Target_ID->Off_Target Identifies unintended binding partners

Caption: Troubleshooting workflow for observed cytotoxicity.

Experimental_Workflow_CETSA Start Start: Cell Culture Treat_Cells Treat Cells with N3 Inhibitor or Vehicle Start->Treat_Cells Harvest_Cells Harvest and Lyse Cells Treat_Cells->Harvest_Cells Heat_Lysates Heat Lysates at Temperature Gradient Harvest_Cells->Heat_Lysates Centrifuge Centrifuge to Pellet Aggregated Proteins Heat_Lysates->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Collect_Supernatant Western_Blot Analyze by Western Blot Collect_Supernatant->Western_Blot End End: Analyze Melting Curve Western_Blot->End

Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).

Logical_Relationship_Off_Target N3_Inhibitor N3 Inhibitor (Michael Acceptor) On_Target On-Target Protein (e.g., Cysteine Protease) N3_Inhibitor->On_Target Covalent Binding Off_Target Off-Target Proteins (with reactive cysteines) N3_Inhibitor->Off_Target Covalent Binding Therapeutic_Effect Desired Therapeutic Effect On_Target->Therapeutic_Effect Adverse_Effect Adverse/Unintended Effects Off_Target->Adverse_Effect

Caption: On-target vs. off-target effects of N3 inhibitor.

References

Optimizing N3 Inhibitor Delivery: A Technical Support Guide for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of N3 inhibitors in cell culture experiments. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the N3 inhibitor?

A1: The N3 inhibitor is a potent, irreversible inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[1][2] It functions as a peptidyl Michael acceptor, forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1] This covalent modification inactivates the enzyme, which is essential for the cleavage of viral polyproteins and subsequent viral replication.[1][3]

Q2: What is the recommended solvent and storage condition for the N3 inhibitor?

A2: The N3 inhibitor is typically dissolved in dimethyl sulfoxide (DMSO).[4][5] For long-term storage, the stock solution in DMSO should be kept at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[4][5] It is crucial to use anhydrous DMSO, as moisture can degrade the compound. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: My N3 inhibitor precipitates when I add it to my cell culture medium. How can I prevent this?

A3: Precipitation of a DMSO-dissolved compound in an aqueous solution like cell culture medium is a common issue. To prevent this, it is recommended to perform serial dilutions of your concentrated DMSO stock solution in DMSO first. Then, add the final, more diluted DMSO solution to your aqueous medium. Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: What are the known off-target effects of the N3 inhibitor?

A4: As a Michael acceptor, the N3 inhibitor has the potential for off-target interactions due to the electrophilic nature of its α,β-unsaturated system, which can react with other biological nucleophiles like glutathione.[1] However, it is widely used against cysteine proteases due to its potent covalent inhibition.[1] To minimize off-target effects, it is crucial to use the lowest effective concentration and appropriate controls in your experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no inhibitory effect - Suboptimal inhibitor concentration: The concentration of the N3 inhibitor may be too low to effectively inhibit the target protease. - Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. - Low target protein expression: The level of Mpro expression in the experimental system may be insufficient.- Perform a dose-response experiment to determine the optimal concentration (refer to the EC50 and IC50 values in the data tables below). - Ensure proper storage of the N3 inhibitor stock solution at -80°C or -20°C in anhydrous DMSO.[4][5] Prepare fresh dilutions for each experiment. - Verify the expression of Mpro in your cell model using techniques like Western blotting.
High cell toxicity - High inhibitor concentration: The concentration of the N3 inhibitor may be cytotoxic to the cells. - High DMSO concentration: The final concentration of the DMSO vehicle may be toxic to the cells.- Determine the cytotoxic concentration 50 (CC50) of the N3 inhibitor for your specific cell line using a cell viability assay (see protocol below). Use concentrations well below the CC50 for your experiments. - Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1%. Always include a DMSO vehicle control.
Inconsistent results - Variability in cell seeding density: Inconsistent cell numbers can lead to variable results. - Inhibitor precipitation: The inhibitor may not be fully solubilized in the culture medium. - Variability in viral titer: Inconsistent viral load will affect the outcome of antiviral assays.- Ensure a uniform cell monolayer by proper cell counting and seeding techniques. - Follow the recommended procedure for diluting the DMSO stock solution to prevent precipitation. Visually inspect the medium for any signs of precipitation. - Accurately determine the viral titer of your stock using a plaque assay (see protocol below) before performing inhibition experiments.

Quantitative Data Summary

Table 1: In Vitro Efficacy of N3 Inhibitor against Coronaviruses

Virus Assay Type Cell Line EC50 / IC50 (µM) Reference
SARS-CoV-2Antiviral ActivityVeroEC50: 16.77[5]
HCoV-229EViral Growth Inhibition-IC50: 4.0[5]
FIPVViral Growth Inhibition-IC50: 8.8[5]
IBVViral Growth Inhibition-IC50: 2.7[5]
MHV-A59Viral Growth Inhibition-IC50: 2.7[4]

Table 2: Cytotoxicity of N3 Inhibitor

Cell Line Assay Parameter Value Reference
VeroCytotoxicity Assay-Data not provided, but shown to be non-toxic at effective concentrations[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the cytotoxicity of the N3 inhibitor.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the incubation period. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the N3 inhibitor in cell culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Viral Plaque Assay

This protocol is a generalized procedure for determining viral titer and the inhibitory effect of the N3 inhibitor.[8][9]

  • Cell Seeding: Seed host cells (e.g., Vero E6) in 6-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial 10-fold dilutions of the virus stock in serum-free medium.

  • Infection: Remove the growth medium from the cells and infect the monolayer with 100 µL of each viral dilution. Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plate every 15 minutes.

  • Inhibitor Treatment (for inhibition assay): During the adsorption step, the medium can contain different concentrations of the N3 inhibitor or a vehicle control.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with 2 mL of an overlay medium (e.g., medium containing 1.2% Avicel or 0.6% agarose) with or without the N3 inhibitor.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-4 days).

  • Fixation and Staining: Fix the cells with 10% formalin and stain with a solution like 0.1% crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaque-forming units (PFU) and calculate the viral titer (PFU/mL). For inhibition assays, compare the plaque numbers in treated wells to the control wells.

Western Blot for Mpro Inhibition

This protocol outlines the steps to assess the inhibition of Mpro activity by analyzing the processing of a known Mpro substrate.

  • Cell Lysis: Lyse inhibitor-treated and untreated (control) cells with RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an Mpro cleavage product or Mpro itself overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

  • Analysis: Compare the levels of the Mpro substrate or its cleavage products between the N3 inhibitor-treated and control samples. A decrease in the cleavage product in the treated sample indicates Mpro inhibition.

Visualizations

N3_Inhibitor_Mechanism cluster_virus Viral Replication Cycle cluster_inhibition Inhibition Pathway Viral_RNA Viral RNA Polyprotein Polyproteins (pp1a, pp1ab) Viral_RNA->Polyprotein Translation Mpro Main Protease (Mpro/3CLpro) Polyprotein->Mpro Autocleavage Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleavage of Polyproteins Inactive_Mpro Inactive Mpro-N3 Complex Replication Viral Replication Functional_Proteins->Replication Block Blockage of Viral Replication N3_Inhibitor N3 Inhibitor N3_Inhibitor->Mpro Covalent Binding to Cys145

Caption: Mechanism of N3 inhibitor action on the viral replication cycle.

Experimental_Workflow Start Start Experiment Cell_Culture 1. Cell Culture (e.g., Vero E6) Start->Cell_Culture Infection 2. Viral Infection & N3 Inhibitor Treatment Cell_Culture->Infection Decision Assay Type? Infection->Decision Viability_Assay 3a. Cell Viability Assay (e.g., MTT) Decision->Viability_Assay Cytotoxicity Antiviral_Assay 3b. Antiviral Assay (e.g., Plaque Assay) Decision->Antiviral_Assay Efficacy Mechanism_Assay 3c. Mechanistic Assay (e.g., Western Blot) Decision->Mechanism_Assay Mechanism Data_Analysis 4. Data Analysis Viability_Assay->Data_Analysis Antiviral_Assay->Data_Analysis Mechanism_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating the N3 inhibitor.

Troubleshooting_Logic Problem Problem Encountered No_Effect Low or No Inhibition Problem->No_Effect Toxicity High Cell Toxicity Problem->Toxicity Inconsistency Inconsistent Results Problem->Inconsistency Check_Concentration Optimize Concentration (Dose-Response) No_Effect->Check_Concentration Concentration? Check_Storage Verify Inhibitor Stability (Proper Storage) No_Effect->Check_Storage Degradation? Check_Target Confirm Target Expression (Western Blot) No_Effect->Check_Target Target Present? Reduce_Concentration Lower Inhibitor Concentration (Below CC50) Toxicity->Reduce_Concentration Inhibitor? Check_Vehicle Lower DMSO Concentration (<0.1%) Toxicity->Check_Vehicle Vehicle? Standardize_Cells Standardize Cell Seeding Inconsistency->Standardize_Cells Cells? Check_Solubility Ensure Complete Solubilization Inconsistency->Check_Solubility Inhibitor? Standardize_Virus Standardize Viral Titer Inconsistency->Standardize_Virus Virus? Solution Resolution Check_Concentration->Solution Check_Storage->Solution Check_Target->Solution Reduce_Concentration->Solution Check_Vehicle->Solution Standardize_Cells->Solution Check_Solubility->Solution Standardize_Virus->Solution

References

Technical Support Center: Enhancing Metabolic Stability of N3-Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when enhancing the metabolic stability of N-substituted derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the metabolic instability of N3 derivatives?

A1: The metabolic instability of N3 derivatives often stems from their susceptibility to enzymatic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes.[1] Electron-rich aromatic or heterocyclic rings and sterically accessible N-alkyl groups are common sites of metabolism ("soft spots").[2][3] Phase II conjugation reactions, such as glucuronidation, can also contribute to rapid clearance, especially for compounds containing phenolic groups.[4]

Q2: What are the most common initial strategies to improve the metabolic stability of a lead compound?

A2: Initial strategies focus on identifying and modifying the metabolic soft spots. Common approaches include:

  • Blocking Oxidative Sites: Introducing electron-withdrawing groups (e.g., -CF3, -SO2NH2) to deactivate aromatic rings towards oxidation.[2][4]

  • Steric Hindrance: Placing bulky groups (e.g., a t-butyl group) near a metabolically labile site to prevent enzyme access.[4]

  • Scaffold Hopping/Bioisosteric Replacement: Replacing a metabolically unstable moiety with a more robust one while retaining biological activity. A classic example is replacing an electron-rich phenyl ring with a more electron-deficient (and thus more stable) pyridine or pyrimidine ring.[3][5]

Q3: How does incorporating nitrogen into an aromatic ring improve metabolic stability?

A3: Incorporating nitrogen atoms into an aromatic system, such as changing a phenyl ring to a pyridine, makes the ring more electron-deficient.[3] This lowers the energy of the highest occupied molecular orbital (HOMO), making the ring less susceptible to oxidative metabolism by CYP enzymes.[3]

Q4: When should I consider using deuteration to enhance stability?

A4: Deuteration, the replacement of a hydrogen atom with its isotope deuterium, is a useful strategy when metabolism involves the cleavage of a specific C-H bond. The C-D bond is stronger than the C-H bond, which can slow down the rate of metabolism (this is known as the kinetic isotope effect). This "soft spot" modification is most effective when the C-H bond cleavage is the rate-limiting step in the metabolic pathway.[6]

Q5: My compound is stable in liver microsomes but shows high clearance in vivo. What could be the cause?

A5: This discrepancy can arise from several factors:

  • Non-CYP Metabolism: Liver microsomes primarily assess Phase I CYP-mediated metabolism.[7] If your compound is cleared by other enzymes not present or fully active in microsomes, such as cytosolic enzymes (e.g., aldehyde oxidase, dehydrogenases) or Phase II conjugating enzymes, the microsomal assay will be misleading.[8][9]

  • Extrahepatic Metabolism: Significant metabolism can occur in other tissues like the intestine, kidneys, or lungs.

  • Active Transport: Rapid uptake into the liver by transporters can lead to high clearance that is not reflected in microsomal assays.

Using liver S9 fractions (which contain both microsomal and cytosolic enzymes) or hepatocytes can provide a more comprehensive picture of hepatic metabolism.[9][10]

Troubleshooting Guide

Issue / Question Potential Cause(s) Recommended Solution(s)
High variability between replicate experiments in my microsomal stability assay. - Inconsistent pipetting of microsomes or cofactors.- Microsomes not fully homogenized after thawing.- Degradation of NADPH cofactor stock.- Use a master mix for reagents to ensure consistency.- Gently vortex or invert the microsomal suspension before aliquoting.- Prepare fresh NADPH solutions for each experiment and keep them on ice.
My positive control compound shows unexpectedly high stability. - Inactive microsomal preparation.- Omission or degradation of the NADPH regenerating system (cofactor).- Incorrect buffer pH.- Verify the activity of the microsomal lot with a different, known substrate.- Ensure all components of the NADPH system are added and are not expired.- Check the pH of the incubation buffer; it should be ~7.4.[11]
I'm observing rapid compound loss in my "minus cofactor" control wells. - Chemical instability of the compound in the assay buffer.- Degradation by enzymes that do not require NADPH (e.g., esterases).- Run a control incubation in buffer without any microsomes to assess chemical stability.- If esterase activity is suspected, consider adding an esterase inhibitor to a control well.
Low or no recovery of the compound at the 0-minute time point. - Non-specific binding of the compound to the plate or tube walls.- Inefficient extraction during the sample quenching/preparation step.- Use low-binding polypropylene plates.- Modify the quenching solution; try different organic solvents or add a small amount of acid/base to improve extraction efficiency.
My in vitro data doesn't correlate with in vivo pharmacokinetic data. - The in vitro system (e.g., microsomes) is not capturing the primary clearance pathway.- Significant contribution from extrahepatic metabolism.- Issues with plasma protein binding affecting free drug concentration.- Re-evaluate stability using a more complete system like liver S9 fractions or hepatocytes.[9]- Conduct stability assays with S9 fractions from other tissues (e.g., intestine, kidney).- Measure the fraction unbound in plasma (fu) and in the in vitro incubation (fu,mic) to correct clearance calculations.

Data Presentation: Impact of Structural Modifications

The following tables summarize quantitative data from published studies, demonstrating the effectiveness of various strategies to enhance metabolic stability.

Table 1: Effect of Nitrogen Incorporation and Scaffold Hopping

CompoundStructural ModificationSystemKey Stability ParameterFold Improvement
Compound 1 Phenyl RingHLMt½ = 11 min-
Compound 2 Phenyl → 2-PyridylHLMt½ = 88 min8.0x
Compound 3 Phenyl → PyrimidylHLMt½ > 240 min> 21.8x
BB-Cl-amidine ChloroacetamidineMLMt½ = 18.1 min-
Compound 7 Hydrolyzed warheadMLMt½ > 60 min> 3.3x
Compound 8 Isostere of Cmpd 7MLMt½ > 60 min> 3.3x

Data adapted from multiple sources.

Table 2: Calculated Intrinsic Clearance (CLint) Values

CompoundSystemCLint (µL/min/mg protein)
Thiophene Analogue 73 HLM114
Thiazole Analogue 74 HLM13
Isothiazole Analogue 75 HLM21
Furan Analogue 76 HLM129
Oxazole Analogue 77 HLM25

Data adapted from Geng et al. (2017) as cited in a review.[12]

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol assesses metabolic stability primarily mediated by CYP enzymes (Phase I).

  • Preparation of Reagents:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Test Compound Stock: Prepare a 10 mM stock solution in DMSO. Dilute to a 100 µM working solution in acetonitrile or buffer.

    • NADPH Regenerating System: Prepare a stock solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

    • Liver Microsomes: Thaw a vial of pooled liver microsomes (e.g., human, rat) at 37°C and dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[11] Keep on ice.

    • Stopping Solution: Ice-cold acetonitrile containing an internal standard.

  • Incubation Procedure:

    • In a 96-well plate, add phosphate buffer to each well.

    • Add the test compound working solution to achieve a final concentration of 1 µM.

    • Add the liver microsome solution to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[11] For "minus cofactor" controls, add buffer instead.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing 2-3 volumes of the ice-cold stopping solution.[7]

  • Sample Analysis:

    • Seal the plate and centrifuge at 4,000 g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line equals the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).[7]

Protocol 2: Liver S9 Fraction Stability Assay

This protocol assesses stability from both microsomal (Phase I) and cytosolic (Phase I and II) enzymes.

  • Preparation of Reagents:

    • Tris Buffer: 200 mM Tris-HCl with 2 mM MgCl2, pH 7.4.

    • Test Compound Stock: As described in Protocol 1.

    • Cofactor Mix: Prepare a cocktail of cofactors to investigate desired pathways. For general screening, this includes NADPH (for Phase I), UDPGA (for glucuronidation), and PAPS (for sulfation).[13][14]

    • S9 Fraction: Thaw and dilute the S9 fraction to a working concentration of 2 mg/mL in cold Tris buffer. Final assay concentration is typically 1 mg/mL.[8][14]

    • Stopping Solution: As described in Protocol 1.

  • Incubation Procedure:

    • The procedure is similar to the microsomal assay. Pre-incubate the S9 fraction and test compound at 37°C.[13]

    • Initiate the reaction by adding the cofactor mix.

    • Take samples at specified time points (e.g., 0, 15, 30, 45, 60 minutes) and quench with the stopping solution.

  • Sample Analysis & Data Analysis:

    • Follow the same procedures as outlined in Protocol 1 for sample processing and data analysis. The resulting CLint will reflect the contribution of both Phase I and Phase II enzymes present in the S9 fraction.

Mandatory Visualizations

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Validation start_node Start: Lead Compound process_node1 In Vitro Stability Assay (Liver Microsomes/S9) start_node->process_node1 decision_node decision_node process_node process_node io_node io_node end_node End: Optimized Candidate decision_node1 Metabolically Stable? process_node1->decision_node1 process_node2 Metabolite ID (LC-MS/MS) decision_node1->process_node2 No io_node2 Proceed with In Vivo PK Studies decision_node1->io_node2 Yes process_node3 Identify 'Soft Spots' process_node2->process_node3 process_node4 Rational Design: - Block Metabolism - Scaffold Hop - Deuterate process_node3->process_node4 io_node1 Synthesize New Analogues process_node4->io_node1 io_node1->process_node1 Re-test io_node2->end_node

Caption: Workflow for assessing and improving metabolic stability.

G start_node Start: High Clearance in Microsomal Assay decision_node1 Is clearance high in '-NADPH' control? start_node->decision_node1 decision_node decision_node process_node process_node end_node end_node process_node1 Assess chemical instability in buffer. Consider non-NADPH enzymes (e.g., esterases). decision_node1->process_node1 Yes decision_node2 Is clearance primarily CYP-mediated? decision_node1->decision_node2 No end_node1 Address chemical or non-CYP instability process_node1->end_node1 Outcome process_node2 Identify metabolic soft spot(s) via Met-ID studies. decision_node2->process_node2 Yes process_node4 Use S9 / Hepatocytes to assess Phase II & cytosolic metabolism (e.g., AO, UGTs, SULTs). decision_node2->process_node4 No process_node3 Block metabolism via: - Deuteration - Steric hindrance - Add e- withdrawing groups process_node2->process_node3 end_node2 Synthesize & test modified analogues process_node3->end_node2 Outcome end_node3 Identify non-CYP clearance pathways process_node4->end_node3 Outcome

Caption: Troubleshooting high in vitro metabolic clearance.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism compound N3-Derivative (Parent Drug) enzyme1 CYP450 (e.g., CYP3A4) compound->enzyme1 pathway1 Oxidation enzyme enzyme metabolite metabolite pathway pathway metabolite1 Oxidized Metabolite (e.g., N-dealkylation, hydroxylation) enzyme1->metabolite1 enzyme2 UGT / SULT metabolite1->enzyme2 pathway2 Conjugation metabolite2 Conjugated Metabolite (Glucuronide/Sulfate) enzyme2->metabolite2 pathway3 Increased Polarity & Excretion

Caption: Simplified metabolic pathway for N3-derivatives.

References

Strategies to reduce cytotoxicity of Mpro inhibitor N3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and experimental protocols for strategies aimed at reducing the cytotoxicity of the covalent Mpro inhibitor, N3.

Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cytotoxicity associated with the N3 Mpro inhibitor?

The cytotoxicity of the N3 inhibitor is primarily linked to its electrophilic "warhead." N3 is a peptidomimetic Michael acceptor, designed to form an irreversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 main protease (Mpro).[1][2] While this reactivity is key to its potent inhibition of Mpro, it is not perfectly specific.

The electrophilic warhead can react with other nucleophilic residues, such as cysteines, in host cell proteins. This off-target activity, particularly against host cysteine proteases, is a significant contributor to its cytotoxic effects.[2] Therefore, the challenge in optimizing N3 is to reduce this indiscriminate reactivity without compromising its targeted antiviral potency.[3]

Q2: What are the main strategies to reduce N3's cytotoxicity while preserving its antiviral activity?

There are three primary strategies to mitigate the cytotoxicity of N3:

  • Modify the Electrophilic Warhead: The reactivity of the Michael acceptor can be "tuned" to be less aggressive. This can shift the mechanism from irreversible to reversible covalent inhibition, which often reduces off-target reactions and subsequent toxicity.[4][5] Computational studies have shown that modifying the warhead can create analogues with a more reversible binding profile.[6]

  • Alter the Peptidomimetic Scaffold: The scaffold (which includes the P1, P2, and P3 sites) is responsible for the inhibitor's binding affinity and selectivity for the Mpro active site.[1] Optimizing this scaffold can improve how specifically it recognizes and binds to Mpro, thereby directing the warhead more accurately to its intended target and minimizing interactions with other host proteins.

  • Explore Novel Scaffolds: Moving away from the traditional peptidomimetic backbone entirely can lead to the discovery of new classes of inhibitors with improved pharmacokinetic properties, including lower toxicity and better metabolic stability.[1][7]

Below is a diagram illustrating the general workflow for developing and testing N3 analogues with reduced cytotoxicity.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis & Selection start N3 Scaffold mod_warhead Warhead Modification (e.g., tune reactivity) start->mod_warhead mod_scaffold Scaffold Modification (P1, P2, P3 sites) start->mod_scaffold mpro_assay Mpro Inhibition Assay (Determine IC50 or kinact/KI) mod_warhead->mpro_assay cyto_assay Cytotoxicity Assay (Determine CC50) mod_warhead->cyto_assay mod_scaffold->mpro_assay mod_scaffold->cyto_assay calc_si Calculate Selectivity Index (SI = CC50 / EC50) mpro_assay->calc_si cyto_assay->calc_si lead_opt Lead Optimization calc_si->lead_opt lead_opt->start Iterate Design

Caption: Workflow for N3 analogue design, testing, and optimization.
Q3: How does the balance between on-target potency and off-target effects determine inhibitor safety?

An ideal covalent inhibitor achieves high potency by binding strongly to its intended target (a low Kᵢ value) and then forming a covalent bond with moderate efficiency (a moderate kᵢₙₐ꜀ₜ value).[8] Cytotoxicity arises when the inhibitor's reactive warhead reacts with off-target proteins. The key is to enhance selectivity for Mpro so that the covalent modification step occurs predominantly with the target enzyme.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway N3 N3 Inhibitor (Michael Acceptor Warhead) Mpro SARS-CoV-2 Mpro N3->Mpro High Affinity Binding Host_Proteins Host Cysteine Proteases & Other Proteins N3->Host_Proteins Non-specific Reactivity Inhibition Covalent Inhibition (Viral Replication Blocked) Mpro->Inhibition Efficacy Therapeutic Efficacy Inhibition->Efficacy Off_Target_Inhibition Off-Target Covalent Modification Host_Proteins->Off_Target_Inhibition Toxicity Cytotoxicity Off_Target_Inhibition->Toxicity

Caption: On-target vs. off-target pathways of the N3 inhibitor.
Q4: What quantitative metrics are used to evaluate the trade-off between efficacy and cytotoxicity?

To assess the therapeutic potential of an N3 analogue, it is crucial to measure both its antiviral potency and its cytotoxicity. The key metrics are:

  • EC₅₀ (Half-maximal Effective Concentration): The concentration of the inhibitor that produces 50% of its maximum antiviral effect.

  • CC₅₀ (50% Cytotoxicity Concentration): The concentration of the inhibitor that causes the death of 50% of host cells in a culture.[3]

  • Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable therapeutic window, as it signifies that the compound is effective at concentrations far below those at which it becomes toxic to host cells.

InhibitorWarhead TypeAntiviral Potency (EC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI)Reference
N3 Michael Acceptor16.77 µM>133 µM>7.9[3]
Analogue 12 Nitrile0.88 µM>10 µM>11.4[9]
Analogue 13 Nitrile1.82 µM>10 µM>5.5[9]

Table 1: Comparison of efficacy and cytotoxicity for N3 and modified nitrile-based analogues. A higher SI is desirable.

Troubleshooting Guides
Problem: High cytotoxicity observed in cell-based assays for a new N3 analogue.
  • Possible Cause 1: Intrinsic Reactivity. The warhead of your new analogue may be too reactive, leading to widespread off-target effects.

    • Solution: Synthesize analogues with less electrophilic warheads. For example, consider replacing the Michael acceptor with a nitrile or α-ketoamide, which tend to be more reversible and less broadly reactive.[2]

  • Possible Cause 2: Poor Selectivity. The inhibitor's scaffold may not provide sufficient binding affinity for Mpro, allowing the warhead to react with other cellular components before finding its target.

    • Solution: Perform structure-activity relationship (SAR) studies on the peptidomimetic portion (P1, P2, P3 sites) to enhance binding affinity and selectivity for the Mpro active site.

  • Possible Cause 3: Assay Artifact. The observed toxicity may be due to compound insolubility, degradation, or interference with the assay components.

    • Solution: Verify compound solubility and stability in your assay medium. Run controls to check for assay interference. Consider using an orthogonal cytotoxicity assay (e.g., if you used an MTS assay, confirm with a lactate dehydrogenase (LDH) release assay).

Problem: Loss of inhibitory potency after modifying the inhibitor to reduce cytotoxicity.
  • Possible Cause: The modification that reduced cytotoxicity (e.g., a less reactive warhead) also critically reduced the rate of covalent bond formation with Mpro's catalytic cysteine.

    • Solution: For covalent inhibitors, potency is a function of both initial binding affinity (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ).[10] A simple IC₅₀ may be misleading. You must find a balance; the goal is to reduce general reactivity while maintaining a sufficient kᵢₙₐ꜀ₜ specifically for Mpro. This can be achieved by improving the scaffold's binding affinity (lowering Kᵢ) to compensate for a lower kᵢₙₐ꜀ₜ.

    • Action: Characterize your inhibitors by determining their kᵢₙₐ꜀ₜ/Kᵢ values, which is a more accurate measure of covalent efficiency than IC₅₀.[8][11]

Experimental Protocols
Protocol 1: General Cell Viability Assay by Crystal Violet Staining

This protocol provides a cost-effective method to determine the CC₅₀ of an inhibitor in a cell line susceptible to viral infection (e.g., Vero E6 or HEK293T).[12]

Materials:

  • 96-well cell culture plates

  • Vero E6 cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Test inhibitor stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

  • Methanol (100%)

  • Plate reader (570 nm)

Methodology:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a serial dilution of the N3 analogue in the growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a "cells only" control (medium + DMSO) and a "blank" control (medium only).

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours (duration should be consistent with your antiviral assay).

  • Staining:

    • Gently wash the cells twice with 200 µL of PBS.

    • Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.

    • Carefully wash the plate with water until the water runs clear.

    • Air dry the plate completely.

  • Quantification:

    • Add 100 µL of 100% methanol to each well to solubilize the stain.

    • Shake the plate for 15 minutes.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability percentage against the log of the inhibitor concentration and use non-linear regression to determine the CC₅₀ value.

Protocol 2: Time-Dependent IC₅₀ Assay for Covalent Inhibitors

This assay helps characterize the irreversible or slow-binding nature of covalent inhibitors by measuring IC₅₀ values at different pre-incubation times. A leftward shift in the IC₅₀ curve with increasing pre-incubation time is characteristic of covalent inhibition.[8][11]

Materials:

  • Recombinant Mpro enzyme

  • Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.3, 120 mM NaCl, 0.4 mM EDTA)

  • Test inhibitor stock solution (in DMSO)

  • 384-well black assay plates

  • Fluorescence plate reader

Methodology:

  • Assay Setup: Design a matrix of experiments where the enzyme is pre-incubated with the inhibitor for varying lengths of time (e.g., 5, 15, 30, and 60 minutes) before the substrate is added.

  • Pre-incubation:

    • In a 384-well plate, add a fixed concentration of Mpro enzyme to wells containing serial dilutions of the inhibitor.

    • For each time point, initiate the pre-incubation by adding the enzyme to a new set of wells.

  • Reaction Initiation: At the end of each designated pre-incubation period, add the fluorogenic substrate to the corresponding wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin reading the fluorescence signal kinetically for 15-30 minutes. The rate of substrate cleavage is determined from the linear portion of the progress curve.

  • Data Analysis:

    • For each pre-incubation time point, calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a dose-response curve to obtain an IC₅₀ value for each pre-incubation time (IC₅₀(t)).

    • A decrease in the IC₅₀ value as pre-incubation time increases confirms time-dependent inhibition, a hallmark of covalent inhibitors. This data can be further analyzed to calculate kᵢₙₐ꜀ₜ and Kᵢ.[11]

References

Technical Support Center: Refinement of N3 Synthesis for Higher Yield and Purity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for N3 (azide) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of organic azides, with a focus on improving reaction yield and product purity.

Troubleshooting Guide

This guide provides solutions to common problems encountered during azide synthesis.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inappropriate Substrate: Tertiary alkyl halides are used.Tertiary halides are not suitable for SN2 reactions with sodium azide due to steric hindrance, leading to elimination as the major pathway. Consider using a primary or secondary halide.
Poor Solvent Choice: The solvent does not adequately dissolve the reactants or facilitate the reaction.For SN2 reactions with sodium azide, polar aprotic solvents like DMF or DMSO are often effective. For some reactions, aqueous media with a phase-transfer catalyst can also give high yields.
Presence of Water: Moisture in the reaction can lead to side reactions and reduced yield.Ensure all glassware is thoroughly dried and use anhydrous solvents. The removal of water is crucial to prevent the formation of byproducts like symmetrically disubstituted ureas in certain reaction pathways.
Reaction Temperature is Not Optimal: The temperature is too low for the reaction to proceed at a reasonable rate, or too high, causing decomposition.Optimize the reaction temperature. Many azide syntheses proceed well at room temperature or with gentle heating. However, some reactions may require elevated temperatures to drive them to completion.
Product Loss During Workup: The azide product is volatile or water-soluble and is lost during extraction or concentration.Check all phases of the workup for your product. If the product is suspected to be in the aqueous layer, perform a back-extraction. If the product is volatile, use caution during solvent removal, potentially avoiding high vacuum or heat.
Low Product Purity Side Reactions: Competing reactions, such as elimination or reaction with the solvent, are occurring.Re-evaluate the reaction conditions. Lowering the temperature may favor the desired substitution reaction over elimination. Critically, never use halogenated solvents like dichloromethane or chloroform with sodium azide , as this can form dangerously explosive di- and tri-azidomethane.
Impure Starting Materials: The purity of the initial halide or other reagents is low.Use high-purity starting materials. Impurities in the starting material can lead to a variety of side products that are difficult to remove.
Inadequate Purification: The purification method is not effectively removing byproducts or unreacted starting materials.Avoid distillation for purifying azides due to their potential to explode with heat. Purification should primarily rely on extraction and precipitation. For relatively stable azides (see safety section), column chromatography can be used.
Reaction Safety Concerns Risk of Explosion: The synthesized organic azide has a high nitrogen content relative to carbon.Follow the "Rule of Six," which suggests having at least six carbon atoms for every energetic functional group (like an azide). Another guideline is that the number of nitrogen atoms should not exceed the number of carbon atoms. Small azides should be handled in solution and not isolated in pure form.
Formation of Hydrazoic Acid: Accidental acidification of azide-containing mixtures.Strictly avoid mixing azides with acids. The formation of hydrazoic acid (HN3) is extremely dangerous as it is both highly toxic and explosive.
Reaction with Metals: Use of metal spatulas or reaction with metal salts.Do not use metal spatulas to handle sodium azide. Avoid contact with heavy metals like copper, lead, and mercury, as they can form highly shock-sensitive metal azides.

Frequently Asked Questions (FAQs)

Synthesis and Optimization

Q1: What is the best general method for synthesizing an alkyl azide from an alkyl halide?

A common and effective method is the SN2 reaction of a primary or secondary alkyl halide with sodium azide in a polar aprotic solvent like DMSO or DMF. This method often proceeds at room temperature and can provide high yields and purity, avoiding the need for hazardous purification techniques like distillation.

Q2: How can I improve the yield of my azide synthesis?

To improve yields, consider the following:

  • Optimize the solvent: Use a solvent that ensures the solubility of your reactants.

  • Control the temperature: Experiment with different temperatures to find the optimal balance between reaction rate and prevention of side reactions.

  • Use a phase-transfer catalyst: For reactions in biphasic systems (e.g., aqueous/organic), a phase-transfer catalyst can significantly increase the reaction rate and yield.

  • Ensure anhydrous conditions: The presence of water can lead to unwanted side reactions.

Q3: My starting material is an alcohol. How can I convert it to an azide?

A common two-step procedure involves first converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with sodium azide. Alternatively, diazotransfer reagents can be used to convert primary amines (which can be derived from alcohols) into azides.

Purification

Q4: What is the safest way to purify my organic azide?

The safest purification methods for organic azides are extraction and precipitation. Avoid distillation and sublimation , as many organic azides are thermally unstable and can decompose explosively. Column chromatography can be used for azides that are considered stable (e.g., have a high carbon-to-nitrogen ratio), but this should be assessed on a case-by-case basis.

Q5: How do I remove unreacted sodium azide after the reaction?

Unreacted sodium azide is typically removed during the aqueous workup, as it is soluble in water. Multiple extractions with water will help ensure its complete removal from the organic phase.

Safety and Handling

Q6: What are the most important safety precautions when working with azides?

  • Assess Stability: Before synthesizing an azide, evaluate its potential for explosive decomposition. The carbon-to-nitrogen ratio should be high (ideally >3), and the "Rule of Six" should be followed.

  • Avoid Incompatible Chemicals: Never mix azides with acids (forms explosive hydrazoic acid), heavy metals (forms shock-sensitive metal azides), or halogenated solvents like dichloromethane (forms explosive di- and tri-azidomethane).

  • Use Proper Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Work on a Small Scale: When trying a new azide synthesis, start with a small-scale reaction (0.5-1.0 grams) to assess the nature of the product.

  • Proper Storage: Store synthesized azides in a cool, dark place, and for less stable azides, store them in solution.

Q7: How should I dispose of azide waste?

Azide waste should be handled with extreme care. It must not be mixed with acidic waste. Consult your institution's environmental health and safety (EHS) office for specific procedures on the disposal of azide-containing waste.

Experimental Protocols

High-Yield Synthesis of Benzyl Azide

This protocol describes the synthesis of benzyl azide from benzyl chloride via an SN2 reaction, adapted from a demonstrated high-yield procedure.

Materials:

  • Benzyl chloride

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl chloride in a mixture of DMF and water.

  • Add sodium azide to the solution. The reaction is typically run with a stoichiometric excess of sodium azide.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure to obtain the benzyl azide product. This procedure has been reported to yield the product in high purity (92% yield) without the need for further purification.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Benzyl Chloride in DMF/Water add_nan3 Add Sodium Azide start->add_nan3 stir Stir at Room Temperature add_nan3->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate product Benzyl Azide Product evaporate->product

Caption: Workflow for the synthesis of benzyl azide.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Azide Synthesis substrate Inappropriate Substrate (e.g., Tertiary Halide) start->substrate conditions Suboptimal Reaction Conditions (Solvent, Temp) start->conditions workup Product Loss During Workup start->workup change_substrate Use Primary or Secondary Halide substrate->change_substrate optimize_conditions Optimize Solvent, Temperature, Catalyst conditions->optimize_conditions improve_workup Modify Extraction/ Concentration Steps workup->improve_workup

Caption: Troubleshooting logic for low yield in azide synthesis.

Validation & Comparative

Comparing the efficacy of N3 with other Mpro inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of N3 and Other Mpro Inhibitors for SARS-CoV-2

The main protease (Mpro), a crucial enzyme for the replication of SARS-CoV-2, has become a primary target for the development of antiviral therapeutics. A variety of inhibitors have been identified, with N3 being one of the foundational compounds in this area of research. This guide provides a comparative analysis of the efficacy of N3 against other notable Mpro inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Mpro Inhibition

The catalytic activity of Mpro, a cysteine protease, relies on a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41).[1][2] The inhibition mechanism for many Mpro inhibitors, including N3, involves the formation of a covalent bond with the Cys145 residue, thereby inactivating the enzyme.[1][3][4] N3, a peptidomimetic Michael acceptor, undergoes a two-step process: initial noncovalent binding to the active site followed by the formation of a covalent adduct.[1][3]

Mpro_Inhibition_Pathway cluster_enzyme Mpro Active Site cluster_inhibitor Inhibitor (e.g., N3) cluster_reaction Inhibition Process Cys145 Cys145-SH His41 His41 Noncovalent_Complex Enzyme-Inhibitor Noncovalent Complex Cys145->Noncovalent_Complex Nucleophilic Attack His41->Cys145 Proton Transfer Inhibitor Warhead Inhibitor->Noncovalent_Complex Covalent_Adduct Covalently Bound Inactive Enzyme Noncovalent_Complex->Covalent_Adduct Covalent Bond Formation

Caption: Mechanism of covalent inhibition of Mpro.

Comparative Efficacy of Mpro Inhibitors

The efficacy of Mpro inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50). The IC50 value indicates the concentration of an inhibitor required to reduce the in vitro enzymatic activity by 50%, while the EC50 value represents the concentration needed to achieve 50% of the maximum antiviral effect in cell-based assays.

InhibitorTypeIC50 (µM)EC50 (µM)
N3 Michael Acceptor-16.77[4][5][6]
Boceprevir Ketoamide4.13[7][8], 8.0[9]1.90[8], 15.57[9]
GC-376 Aldehyde Prodrug0.03[7][8], 0.15[9], 0.40[10]0.70[9], 3.37[7][8]
11a Di- and Tripeptidyl0.053[4]-
11b Di- and Tripeptidyl0.040[4]-
13b Ketoamide0.67[4][11]~5.0[11]
Ebselen Organoselenium0.67[4]4.67[4]

Experimental Protocols

The determination of inhibitor efficacy against Mpro is predominantly conducted using in vitro enzymatic assays. A widely used method is the Fluorescence Resonance Energy Transfer (FRET)-based cleavage assay.

FRET-Based Mpro Activity Assay Protocol
  • Reagents and Materials:

    • Recombinant SARS-CoV-2 Mpro

    • Fluorogenic peptide substrate containing a cleavage site for Mpro, flanked by a fluorophore and a quencher.

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).[12]

    • Test inhibitors (e.g., N3, boceprevir) dissolved in an appropriate solvent (e.g., DMSO).

    • 96-well or 384-well black plates.[12][13]

    • Fluorescence plate reader.

  • Procedure:

    • The Mpro enzyme is pre-incubated with varying concentrations of the test inhibitor or vehicle control (e.g., DMSO) in the assay buffer for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C or room temperature).[12][14]

    • The enzymatic reaction is initiated by the addition of the FRET peptide substrate.

    • The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation and 460-480 nm emission).[14]

    • In the absence of an inhibitor, Mpro cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

    • Effective inhibitors prevent this cleavage, leading to a lower fluorescence signal.

  • Data Analysis:

    • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control.

    • IC50 values are determined by fitting the dose-response data to a suitable equation using non-linear regression analysis.[13]

FRET_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Mpro, Inhibitors, and FRET Substrate Preincubation Pre-incubate Mpro with Inhibitor Reagents->Preincubation Initiation Add FRET Substrate to Initiate Reaction Preincubation->Initiation Measurement Measure Fluorescence Over Time Initiation->Measurement Analysis Calculate Inhibition and IC50 Value Measurement->Analysis

Caption: Workflow for a FRET-based Mpro inhibition assay.

Conclusion

The data presented highlight the potent inhibitory activity of several compounds against SARS-CoV-2 Mpro. While N3 was a crucial early-stage inhibitor, subsequent research has identified compounds such as GC-376, 11a, and 11b with significantly lower IC50 values, indicating higher in vitro potency. The continued exploration and optimization of these and other novel inhibitors are vital for the development of effective antiviral therapies to combat COVID-19 and future coronavirus outbreaks.

References

In Vivo Showdown: A Comparative Guide to Mpro Inhibitors for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A new comparative guide offers a head-to-head look at the in vivo performance of key SARS-CoV-2 main protease (Mpro) inhibitors, providing crucial data for researchers and drug developers. The guide focuses on the in vivo validation of N3, MI-09, and MI-30 in animal models, presenting a comprehensive overview of their efficacy, pharmacokinetics, and the experimental protocols used for their evaluation.

This publication addresses the critical need for objective comparisons of promising therapeutic candidates against COVID-19. By summarizing quantitative data in structured tables and providing detailed experimental methodologies, this guide aims to accelerate the development of effective antiviral therapies.

Introduction

The SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication, has been a primary target for the development of antiviral drugs. Among the numerous inhibitors identified, N3 was one of the earliest and most well-characterized compounds, paving the way for the development of subsequent inhibitors with improved properties. This guide provides a comparative analysis of the in vivo validation of N3 and two of its promising successors, MI-09 and MI-30.

While N3 demonstrated potent in vitro activity and provided a foundational understanding of Mpro inhibition, in vivo validation in animal models of SARS-CoV-2 for N3 is not as extensively documented in publicly available literature as it is for its successors. In contrast, MI-09 and MI-30 have been the subject of more recent and detailed in vivo studies, demonstrating significant antiviral efficacy in transgenic mouse models of SARS-CoV-2 infection.[1][2][3]

This guide will present the available data for all three compounds, with a necessary emphasis on the more comprehensive in vivo datasets for MI-09 and MI-30, while contextualizing the pioneering role of N3.

Comparative Efficacy in Animal Models

In vivo studies in human angiotensin-converting enzyme 2 (hACE2) transgenic mice have been instrumental in evaluating the efficacy of Mpro inhibitors. These studies typically involve infecting the mice with SARS-CoV-2 and then treating them with the inhibitor to assess the impact on viral load and lung pathology.

Table 1: In Vivo Efficacy of Mpro Inhibitors in hACE2 Transgenic Mice

InhibitorAnimal ModelRoute of AdministrationDosageKey FindingsReference
N3 Chicken Embryo (IBV)Not specified0.13-0.17 µmolInhibition of viral replication[4]
Mammalian SARS-CoV-2 model data not readily available in published literature.
MI-09 hACE2 Transgenic MiceIntraperitoneal (i.p.)50 mg/kg, BIDSignificant reduction in lung viral load and lung lesions[1][2]
MI-30 hACE2 Transgenic MiceIntraperitoneal (i.p.) & Oral (p.o.)i.p.: 50 mg/kg, BID; p.o.: 100 mg/kg, BIDSignificant reduction in lung viral load and lung lesions[1][2]

Note: The in vivo data for N3 presented here is for a different coronavirus (Infectious Bronchitis Virus) in a non-mammalian model, as robust in vivo data for N3 in a SARS-CoV-2 mammalian model was not found in the reviewed literature.

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug candidate are critical for its potential clinical success. These properties determine the drug's absorption, distribution, metabolism, and excretion (ADME), which in turn influence its efficacy and safety.

Table 2: Pharmacokinetic Parameters of Mpro Inhibitors in Rats

InhibitorRoute of AdministrationOral Bioavailability (%)Key ObservationsReference
N3 Data not readily available in published literature.--
MI-09 Oral (p.o.)11.2Deemed suitable for further in vivo studies[1]
MI-30 Oral (p.o.)14.6Deemed suitable for further in vivo studies[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the scientific community to build upon existing research. Below are summaries of the key in vivo experimental designs used in the validation of MI-09 and MI-30.

In Vivo Efficacy Study in hACE2 Transgenic Mice
  • Animal Model: Human ACE2 (hACE2) transgenic mice, which are susceptible to SARS-CoV-2 infection.

  • Infection: Mice are intranasally inoculated with a specified dose of SARS-CoV-2.

  • Treatment:

    • MI-09: Administered intraperitoneally (i.p.) at a dose of 50 mg/kg, twice daily (BID).

    • MI-30: Administered either intraperitoneally (i.p.) at 50 mg/kg BID or orally (p.o.) at 100 mg/kg BID.

    • A vehicle control group is included in all experiments.

  • Endpoints:

    • Viral Load: Lungs are harvested at specific time points post-infection (e.g., 3 days post-infection), and viral RNA is quantified using RT-qPCR.

    • Lung Pathology: Lung tissues are collected, fixed, and stained (e.g., with hematoxylin and eosin) to assess the extent of lung injury and inflammation.

Pharmacokinetic Study in Rats
  • Animal Model: Sprague-Dawley rats.

  • Administration:

    • Intravenous (i.v.) bolus: A single dose is administered to determine clearance and volume of distribution.

    • Oral gavage (p.o.): A single dose is administered to assess oral absorption and bioavailability.

  • Sampling: Blood samples are collected at various time points after drug administration.

  • Analysis: The concentration of the inhibitor in plasma is measured using techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Parameters Calculated: Key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%) are determined.

Visualizing the Workflow

To provide a clear understanding of the experimental process, the following diagram illustrates the typical workflow for the in vivo validation of an Mpro inhibitor.

InVivo_Validation_Workflow cluster_preclinical Preclinical In Vitro Assessment cluster_animal_studies In Vivo Animal Model Validation cluster_pk Pharmacokinetic Studies in_vitro_activity In Vitro Mpro Inhibition Assay (IC50) cell_based_assay Antiviral Activity in Cell Culture (EC50) in_vitro_activity->cell_based_assay Promising Candidates animal_model hACE2 Transgenic Mouse Model Selection cell_based_assay->animal_model Selection for In Vivo Testing pk_model Rat Model cell_based_assay->pk_model infection SARS-CoV-2 Infection animal_model->infection treatment Inhibitor Administration (i.p. or p.o.) infection->treatment efficacy_endpoints Efficacy Assessment: - Viral Load (RT-qPCR) - Lung Pathology treatment->efficacy_endpoints data_analysis Data Analysis and Comparison efficacy_endpoints->data_analysis Data Collection pk_admin Drug Administration (i.v. and p.o.) pk_model->pk_admin pk_sampling Blood Sampling pk_admin->pk_sampling pk_analysis LC-MS Analysis pk_sampling->pk_analysis pk_parameters Calculation of PK Parameters (Bioavailability) pk_analysis->pk_parameters pk_parameters->data_analysis Data Collection

Caption: Workflow for the in vivo validation of Mpro inhibitors.

Signaling Pathway of Mpro Inhibition

The primary mechanism of action for these inhibitors is the direct targeting of the SARS-CoV-2 main protease, which is essential for the cleavage of viral polyproteins into functional non-structural proteins (nsps) that form the replicase-transcriptase complex.

Mpro_Inhibition_Pathway cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibitor Inhibitor Action viral_rna Viral RNA polyproteins Polyproteins (pp1a, pp1ab) viral_rna->polyproteins Translation mpro Main Protease (Mpro) polyproteins->mpro Substrate for nsps Functional nsps mpro->nsps Cleavage mpro->nsps rtc Replicase-Transcriptase Complex nsps->rtc Assembly replication Viral RNA Replication rtc->replication inhibitor Mpro Inhibitor (N3, MI-09, MI-30) inhibitor->mpro Inhibition

Caption: Mechanism of Mpro inhibition in the SARS-CoV-2 replication cycle.

Conclusion

This comparative guide highlights the in vivo validation of Mpro inhibitors N3, MI-09, and MI-30. While N3 was a foundational discovery in the quest for Mpro-targeting antivirals, the subsequent development of inhibitors like MI-09 and MI-30 has led to compounds with demonstrated in vivo efficacy in relevant SARS-CoV-2 animal models.[1][2] The data presented for MI-09 and MI-30, including significant reductions in viral load and favorable pharmacokinetic profiles, underscore their potential as therapeutic candidates. Further head-to-head in vivo studies would be invaluable for a direct comparison of the leading Mpro inhibitors and to guide the selection of the most promising candidates for clinical development.

References

Comparative Analysis of Mpro Inhibitor N3 Cross-Reactivity with Other Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of the SARS-CoV-2 main protease (Mpro) inhibitor, N3, against a panel of human proteases. The information presented herein is intended to assist researchers and drug development professionals in evaluating the selectivity and potential off-target effects of this compound.

Introduction

The SARS-CoV-2 Mpro is a cysteine protease essential for viral replication, making it a prime target for antiviral drug development. The inhibitor N3 is a peptidomimetic Michael acceptor that covalently binds to the catalytic cysteine residue (Cys145) of Mpro, effectively blocking its activity.[1] A critical aspect in the development of any therapeutic inhibitor is its selectivity for the intended target over host proteases to minimize potential toxicity. This guide summarizes the available data on the cross-reactivity of N3 and similar Mpro inhibitors with key human proteases, including cathepsins and caspases, and other viral proteases. The unique preference of Mpro for a glutamine residue at the P1 position of its substrate offers a basis for designing selective inhibitors with minimal off-target effects on human proteases.[1]

Quantitative Comparison of Inhibitor Activity

While specific inhibitory concentration (IC50) or inhibition constant (Ki) values for N3 against a broad panel of human proteases are not extensively available in the public domain, data from analogous Mpro inhibitors and related studies provide valuable insights into its potential cross-reactivity. The following table summarizes the inhibitory activities of N3 against various coronaviral Mpro enzymes and the cross-reactivity data for a similar Mpro inhibitor, pomotrelvir, against a selection of human proteases.

InhibitorProtease TargetEnzyme ClassIC50 / Ki (µM)Reference
N3 SARS-CoV-2 MproCysteine ProteaseEC50: 16.77[2]
HCoV-229E MproCysteine ProteaseIC50: 4.0[2]
FIPV MproCysteine ProteaseIC50: 8.8[2]
IBV MproCysteine ProteaseIC50: 2.7[2]
MHV-A59 MproCysteine ProteaseIC50: 2.7[2]
Pomotrelvir SARS-CoV-2 MproCysteine ProteaseKi: 0.0027
Human Cathepsin SCysteine ProteaseKi: 0.445
Human Cathepsin KCysteine ProteaseKi: 0.289
Human Cathepsin BCysteine ProteaseKi: 1.27
Human Cathepsin LCysteine ProteaseKi: 7.4
Human Caspase 2Cysteine Protease>100
Human Caspase 3Cysteine Protease>30
Human Chymotrypsin CSerine Protease>100
Human ElastaseSerine Protease>100
Human ThrombinSerine Protease>100
Human Calpain 1Cysteine Protease>30
Human Cathepsin DAspartic Protease>30
Human Dipeptidyl peptidase IVSerine Protease>30

Note: The data for pomotrelvir is included to provide a general indication of the selectivity profile that can be achieved for Mpro inhibitors. Direct testing of N3 against this panel of human proteases is required for a definitive assessment of its cross-reactivity.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory activity of compounds like N3 against various proteases.

FRET-Based Protease Inhibition Assay (General Protocol)

This protocol describes a general fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 value of an inhibitor against a specific protease.

Materials:

  • Recombinant human protease (e.g., Cathepsin L, Caspase-3)

  • Protease-specific FRET substrate (e.g., Ac-FR-AFC for Cathepsin L, Ac-DEVD-AFC for Caspase-3)

  • Assay buffer specific to the protease

  • Inhibitor compound (N3) at various concentrations

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor N3 in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the inhibitor to obtain a range of concentrations.

  • In a 96-well black microplate, add the assay buffer.

  • Add the inhibitor at different concentrations to the respective wells. Include a positive control (protease without inhibitor) and a negative control (assay buffer without protease).

  • Add the recombinant protease to all wells except the negative control.

  • Incubate the plate at the optimal temperature for the specific protease (e.g., 37°C) for a pre-determined time to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET pair (e.g., Ex/Em = 400/505 nm for AFC-based substrates).

  • Monitor the fluorescence kinetically over a set period.

  • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Specific Protocol for Caspase-3 Inhibition Assay

Assay Buffer: 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4. FRET Substrate: Ac-DEVD-AFC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin). Procedure: Follow the general FRET-based protocol, using the specific assay buffer and substrate for caspase-3.

Specific Protocol for Cathepsin L Inhibition Assay

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5. FRET Substrate: Ac-FR-AFC (Acetyl-Phe-Arg-7-amino-4-trifluoromethylcoumarin). Procedure: Follow the general FRET-based protocol, using the specific assay buffer and substrate for Cathepsin L.

Visualizations

The following diagrams illustrate the experimental workflow for assessing protease inhibitor specificity and a simplified representation of a signaling pathway involving caspases.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Inhibitor Inhibitor Stock (e.g., N3 in DMSO) Plate 96-well Plate Inhibitor->Plate Protease Recombinant Protease Protease->Plate Substrate FRET Substrate Reaction Reaction Initiation (+ Substrate) Substrate->Reaction Incubation Pre-incubation (Inhibitor + Protease) Plate->Incubation Incubation->Reaction Reader Fluorescence Plate Reader Reaction->Reader Data Data Analysis (% Inhibition) Reader->Data IC50 IC50 Determination Data->IC50

Caption: Experimental workflow for determining protease inhibitor IC50 values.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activation Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of cellular substrates

Caption: Simplified signaling pathway of apoptosis involving caspases.

References

Comparative Analysis of Protein Kinase N3 (PKN3) and its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Protein Kinase N3 (PKN3) and its synthetic analogs. PKN3, a serine/threonine kinase, has emerged as a significant target in cancer therapy due to its role in key signaling pathways that drive tumor progression. This document outlines the performance of various synthetic inhibitors against PKN3, supported by experimental data, and provides detailed methodologies for the key assays cited.

Performance of Synthetic PKN3 Inhibitors

The development of small-molecule inhibitors targeting PKN3 is an active area of research. A prominent class of these inhibitors is based on the 4-anilinoquin(az)oline scaffold. The inhibitory activities of several of these compounds have been evaluated using various in vitro and in-cell assays, with the half-maximal inhibitory concentration (IC50) being a key performance metric. The data below summarizes the performance of selected synthetic analogs against PKN3.

Compound IDScaffold TypeAssay TypePKN3 IC50 (nM)Off-Target Kinase InhibitionReference
GW577382 (2) 4-AnilinoquinolineSplit-Luciferase Binding Assay280GAK, RIPK2, ADCK3, NLK (Kd < 1 µM)[1]
GW494610 (3) 4-AnilinoquinolineSplit-Luciferase Binding Assay9Promiscuous (>18 kinases inhibited >90% at 1 µM)[1]
Compound 8 6-chloro quinolineSplit-Luciferase Binding Assay70Near equipotent with GAK[1]
Compound 9 6-bromo quinolineSplit-Luciferase Binding Assay9.33-fold selective over GAK[1]
Compound 16 7-iodo-4-anilinoquinolineSplit-Luciferase Binding Assay14GAK (IC50 = 74 nM), NLK, ACTR1, RIPK2 (at 1 µM)[1][2]
Compound 16 7-iodo-4-anilinoquinolineNanoBRET Cellular Assay1300-[1][3]
GSK902056A Not SpecifiedNanoBRET Cellular Assay79-[4]
GSK949675A Not SpecifiedNanoBRET Cellular Assay136-[4]
SB-476429-A Not SpecifiedNanoBRET Cellular Assay85-[4]
UNC-CA94 4-anilinoquin(az)olineNanoBRET Cellular Assay1300Has off-targets within the kinome[5]
Lapatinib 4-AnilinoquinazolineSplit-Luciferase Binding AssayModerate Activity-[1]
Vandetanib 4-AnilinoquinazolineSplit-Luciferase Binding Assay< 1000-[1]
Tesevatinib 4-AnilinoquinazolineSplit-Luciferase Binding Assay< 1000-[1]
Cabozantinib 4-AnilinoquinolineSplit-Luciferase Binding Assay> 10000-[1]
Sapitinib 4-AnilinoquinazolineSplit-Luciferase Binding Assay> 10000-[1]
Gefitinib 4-AnilinoquinazolineSplit-Luciferase Binding Assay> 10000-[1]

PKN3 Signaling Pathway

PKN3 is a downstream effector of the PI3K (Phosphoinositide 3-kinase) signaling pathway, which is frequently hyperactivated in cancer due to mutations or the loss of the tumor suppressor PTEN. PKN3 integrates signals from PI3K and Rho GTPases to regulate crucial cellular processes like cell migration, angiogenesis, and tumor progression.

PKN3_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PTEN PTEN PTEN->PIP3 dephosphorylates PDK1 PDK1 PIP3->PDK1 PKN3 PKN3 PDK1->PKN3 phosphorylates (activation loop) Cell_Processes Cell Migration, Angiogenesis, Tumor Progression PKN3->Cell_Processes Rho_GTPases Rho GTPases (e.g., RhoC) Rho_GTPases->PKN3 p130Cas p130Cas p130Cas->PKN3

PKN3 Signaling Pathway Diagram

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance analysis are provided below.

General Synthesis of 4-Anilinoquin(az)oline Analogs

The general synthetic route for the 4-anilinoquin(az)oline analogs involves the reaction of a corresponding 4-chloroquinoline or 4-chloroquinazoline derivative with a substituted aniline.

Synthesis_Workflow Start 4-Chloroquin(az)oline Derivative Reaction Reaction in Ethanol (Reflux, overnight) Start->Reaction Reagent Substituted Aniline Reagent->Reaction Product 4-Anilinoquin(az)oline Analog Reaction->Product

General Synthesis Workflow

Procedure:

  • The corresponding 4-chloroquinoline or 4-chloroquinazoline derivative is mixed with the desired substituted aniline in ethanol.

  • The mixture is heated to reflux and stirred overnight.

  • After the reaction is complete, the product is isolated and purified, typically yielding the 4-anilinoquin(az)oline analogs in good to excellent yields (24-93%).[1]

Split-Luciferase Complementation Binding Assay

This in vitro assay measures the direct binding of an inhibitor to the target kinase by quantifying the reconstitution of a split luciferase enzyme.

Principle: The assay utilizes a split-luciferase system where the kinase of interest is fused to one part of the luciferase enzyme, and a binding partner or a tag is fused to the other part. The binding of these two components brings the luciferase fragments together, resulting in a luminescent signal. An inhibitor that binds to the kinase will disrupt this interaction, leading to a decrease in the signal.

Protocol Outline:

  • Protein Expression: Express the kinase-luciferase fusion proteins in a suitable expression system (e.g., HEK293T cells).[6]

  • Cell Lysis: Harvest the cells and prepare cell lysates containing the fusion proteins.[6]

  • Assay Plate Preparation: Dispense the cell lysate into a multi-well assay plate.

  • Compound Addition: Add the test compounds (inhibitors) at various concentrations to the wells.

  • Incubation: Incubate the plate to allow the compounds to bind to the target kinase.

  • Substrate Addition: Add the luciferase substrate to all wells.[7]

  • Luminescence Reading: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the compound concentration.

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a live-cell method to quantify the binding of a test compound to a target kinase within its natural cellular environment.

Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the energy acceptor). When the tracer is bound, a BRET signal is generated. A test compound that competes with the tracer for binding to the kinase will cause a dose-dependent decrease in the BRET signal.

Protocol Outline:

  • Cell Transfection: Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-PKN3 fusion protein.[8][9]

  • Cell Plating: Seed the transfected cells into a multi-well assay plate and incubate to allow for cell adherence and protein expression.[8][10]

  • Compound and Tracer Addition: Add the test compounds at various concentrations, followed by the addition of the fluorescent tracer to the cells.[8][9]

  • Equilibration: Incubate the plate at 37°C in a CO2 incubator to allow the system to reach equilibrium.[8]

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.[8]

  • BRET Measurement: Measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader equipped with appropriate filters.[8]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and determine the IC50 values by plotting the BRET ratio against the compound concentration.

References

Head-to-Head Comparison: N3 vs. Nirmatrelvir for SARS-CoV-2 Main Protease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent covalent inhibitors of the SARS-CoV-2 main protease (Mpro), N3 and nirmatrelvir. By examining their mechanisms of action, in vitro efficacy, and the methodologies used for their evaluation, this document aims to equip researchers with the critical data needed for informed decision-making in antiviral drug development.

Mechanism of Action: Targeting Viral Replication

Both N3 and nirmatrelvir are peptidomimetic inhibitors that target the catalytic cysteine (Cys145) in the active site of the SARS-CoV-2 main protease (Mpro or 3CLpro).[1] Mpro is a viral cysteine protease essential for the cleavage of viral polyproteins into functional non-structural proteins, a critical step in the viral replication cycle.[2]

N3 is a Michael acceptor that forms an irreversible covalent bond with the catalytic Cys145 residue of Mpro.[1] In contrast, nirmatrelvir contains a nitrile warhead that forms a reversible covalent bond with the same cysteine residue.[2] This interaction for both inhibitors blocks the protease's ability to process viral polyproteins, thereby halting viral replication.

Mpro_Inhibition_Pathway cluster_virus Viral Replication Cycle cluster_inhibition Inhibition Mechanism Viral RNA Viral RNA Polyprotein pp1a/1ab Polyprotein pp1a/1ab Viral RNA->Polyprotein pp1a/1ab Translation Functional Viral Proteins Functional Viral Proteins Polyprotein pp1a/1ab->Functional Viral Proteins Cleavage by Mpro Mpro Mpro Viral Assembly & Release Viral Assembly & Release Functional Viral Proteins->Viral Assembly & Release Inhibited Mpro Inhibited Mpro Mpro->Inhibited Mpro Inhibitor N3 or Nirmatrelvir Inhibitor->Mpro Covalent Binding to Cys145 Inhibited Mpro->Functional Viral Proteins Blocks Cleavage

Caption: Mechanism of Mpro inhibition by N3 and nirmatrelvir.

In Vitro Efficacy: A Quantitative Look

The following tables summarize the in vitro inhibitory activities of N3 and nirmatrelvir against SARS-CoV-2 Mpro and the virus. It is important to note that the data for N3 and nirmatrelvir are from separate studies and not from a direct head-to-head comparison in the same assay.

Table 1: Mpro Enzymatic Inhibition

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference
Nirmatrelvir SARS-CoV-2 Mpro (Wildtype)FRET-based0.93-[3]
Nirmatrelvir SARS-CoV-2 Mpro (Omicron P132H)FRET-based0.64-[3]
Nirmatrelvir SARS-CoV-2 MproFRET-based3.11-[1]
N3 SARS-CoV-2 MproNot Specified-Not Reported[1]

Table 2: Antiviral Activity in Cell Culture

CompoundVirus StrainCell LineAssay TypeEC50 (nM)Reference
Nirmatrelvir SARS-CoV-2VeroE6Not Specified74.5[1]
Nirmatrelvir SARS-CoV-2VeroE6-Pgp-KOCPE-based150[4]
N3 SARS-CoV-2VeroNot Specified16,770[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are synthesized protocols for key assays used to evaluate Mpro inhibitors.

Mpro Inhibition Assay (FRET-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Mpro using a Förster Resonance Energy Transfer (FRET) substrate.

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Assay Buffer, Mpro Enzyme, FRET Substrate, and Inhibitor dilutions Pre-incubation Incubate Mpro with Inhibitor (or DMSO control) Prepare Reagents->Pre-incubation Initiate Reaction Add FRET Substrate Pre-incubation->Initiate Reaction Monitor Fluorescence Measure Fluorescence over time (Excitation/Emission specific to FRET pair) Initiate Reaction->Monitor Fluorescence Calculate Activity Determine initial reaction rates from fluorescence curves Monitor Fluorescence->Calculate Activity Dose-Response Curve Plot % Inhibition vs. Inhibitor Concentration Calculate Activity->Dose-Response Curve Determine IC50/Ki Fit data to determine IC50 or Ki values Dose-Response Curve->Determine IC50/Ki

Caption: Workflow for a FRET-based Mpro inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Assay buffer is prepared, typically containing a buffer salt (e.g., Tris-HCl), a reducing agent (e.g., DTT), and a salt (e.g., NaCl) at a physiological pH.

    • Recombinant SARS-CoV-2 Mpro is diluted to a final concentration in the assay buffer.

    • A FRET-based peptide substrate, which contains a fluorophore and a quencher separated by the Mpro cleavage sequence, is prepared.

    • The test inhibitor (N3 or nirmatrelvir) is serially diluted to various concentrations.

  • Assay Procedure:

    • The Mpro enzyme and the inhibitor dilutions are pre-incubated in a microplate well for a defined period (e.g., 20-30 minutes) at room temperature to allow for binding.

    • The enzymatic reaction is initiated by the addition of the FRET substrate.

    • The fluorescence intensity is monitored kinetically using a plate reader at the appropriate excitation and emission wavelengths for the specific FRET pair.

  • Data Analysis:

    • The initial velocity of the reaction is calculated from the linear phase of the fluorescence signal increase.

    • The percentage of Mpro inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (enzyme with no inhibitor).

    • IC50 values are calculated by fitting the dose-response curves to a suitable equation. Ki values can be determined using the Morrison equation, taking into account the enzyme and substrate concentrations and the Km of the substrate.[3]

Viral Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus particles in a cell culture system.

Detailed Steps:

  • Cell Plating and Infection:

    • A suitable host cell line (e.g., VeroE6) is seeded in a multi-well plate and grown to a confluent monolayer.

    • The cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Compound Treatment:

    • After a short incubation period to allow for viral entry, the virus inoculum is removed, and the cells are washed.

    • Cell culture medium containing serial dilutions of the test compound is added to the wells.

  • Incubation and Virus Harvest:

    • The plates are incubated for a period that allows for one or more cycles of viral replication (e.g., 24-48 hours).

    • At the end of the incubation, the supernatant containing the progeny virus is harvested.

  • Virus Titer Determination:

    • The harvested supernatant is serially diluted.

    • The dilutions are used to infect fresh monolayers of host cells.

    • The viral titer is then determined using a method such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

  • Data Analysis:

    • The viral titers from the compound-treated wells are compared to the titers from the untreated control wells.

    • The EC50 value, the concentration of the compound that reduces the viral yield by 50%, is calculated from the dose-response curve.

In Vivo Efficacy in Animal Models

Summary and Future Directions

Both N3 and nirmatrelvir are effective inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication. While both target the same catalytic cysteine, they do so through different covalent bonding mechanisms. Based on the available, albeit non-comparative, in vitro data, nirmatrelvir demonstrates significantly more potent antiviral activity at the cellular level than N3.

For a comprehensive understanding of their relative therapeutic potential, direct head-to-head comparative studies are essential. Future research should focus on evaluating these two inhibitors under identical experimental conditions, both in vitro and in vivo, to provide a definitive comparison of their efficacy and to guide the development of next-generation Mpro inhibitors.

References

Assessing the Barrier to Resistance of N3 Compared to Other SARS-CoV-2 Main Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

The emergence of drug resistance is a critical challenge in the development of effective antiviral therapeutics. For severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the main protease (Mpro, also known as 3CLpro) is a prime target for antiviral drugs due to its essential role in viral replication. N3 is a potent peptidomimetic Michael acceptor that irreversibly inhibits Mpro by forming a covalent bond with the catalytic cysteine (Cys145)[1][2]. A high barrier to resistance is a desirable characteristic for any antiviral agent, as it suggests a lower likelihood of treatment failure due to viral evolution.

This guide provides a comparative assessment of the barrier to resistance for the N3 inhibitor relative to other notable Mpro inhibitors, such as nirmatrelvir and ensitrelvir. Due to a lack of publicly available data from long-term serial passage studies specifically for the N3 inhibitor, this analysis leverages available data on other prominent Mpro inhibitors to provide a comparative context for resistance profiles.

Comparative Resistance Profiles of Mpro Inhibitors

While direct comparative studies on the resistance barrier of N3 are limited, extensive research has characterized the resistance profiles of other Mpro inhibitors, notably nirmatrelvir (a component of Paxlovid) and ensitrelvir. These studies typically involve in vitro serial passage of SARS-CoV-2 in the presence of increasing concentrations of the inhibitor to select for resistance-associated substitutions (RASs).

The following table summarizes key RASs identified for nirmatrelvir and ensitrelvir and their impact on inhibitor susceptibility. This data provides a benchmark for understanding the potential resistance landscape for Mpro inhibitors.

InhibitorKey Resistance-Associated Substitutions (RASs)Fold-Change in EC50/IC50Overlapping ResistanceViral Fitness Cost
Nirmatrelvir E166V, L50F+E166V, A173VHigh resistance to nirmatrelvir with E166V and L50F+E166V.[3]Asymmetrical cross-resistance observed; nirmatrelvir RASs show greater resistance to ensitrelvir than vice versa.[4]Some resistance mutations can come with a fitness cost, which may be compensated by other mutations.[5]
Ensitrelvir M49L, M49L+S144A, M49L+S144A+T169IM49L in combination with S144A and T169I confers high resistance with a low fitness cost.[4]Selective resistance conferred by M49I and M49L.[3]M49L+S144A and M49L+S144A+T169I combinations exhibit a low fitness cost.[4]
FB2001 S144A, L167FShows lower resistance toward S144A and L167F compared to nirmatrelvir and ensitrelvir.[3]May have a higher resistance barrier as no single Mpro variant tested to-date confers strong resistance.[3]Not explicitly detailed in the provided search results.

Note: Data is compiled from multiple in vitro studies. Fold-change values can vary depending on the specific assay and cell line used.

Experimental Protocols for Assessing Barrier to Resistance

The generation and characterization of antiviral resistance are typically performed through a series of in vitro experiments. The following outlines a general methodology for these key assays.

Long-Term Serial Passage for Resistance Selection

This experiment is designed to mimic the selective pressure a virus would face during prolonged drug therapy.

Objective: To select for viral variants with reduced susceptibility to an inhibitor.

Protocol:

  • Virus Propagation: A wild-type SARS-CoV-2 strain is cultured in a suitable cell line (e.g., Vero E6 cells).

  • Inhibitor Treatment: The virus is passaged in the presence of the inhibitor at a starting concentration around the EC50 (50% effective concentration).

  • Serial Passaging: The supernatant from the infected cells is harvested and used to infect fresh cells with an increasing concentration of the inhibitor. This process is repeated for numerous passages (e.g., 10-30 passages)[6].

  • Monitoring for Cytopathic Effect (CPE): Throughout the passages, the cell cultures are monitored for signs of viral-induced cell death (CPE). The emergence of CPE at higher inhibitor concentrations suggests the selection of resistant variants.

  • Viral Sequencing: The viral RNA from resistant populations is extracted and the gene encoding the drug target (in this case, Mpro) is sequenced to identify mutations.

Phenotypic Susceptibility Testing

Once mutations are identified, their impact on inhibitor susceptibility is quantified.

Objective: To determine the EC50 or IC50 of an inhibitor against wild-type and mutant viruses.

Protocol:

  • Virus Titration: The infectious titers of both wild-type and mutant virus stocks are determined.

  • Cell Plating: Host cells are seeded in 96-well plates.

  • Inhibitor Dilution Series: A serial dilution of the inhibitor is prepared.

  • Infection and Treatment: Cells are infected with a known amount of either wild-type or mutant virus and simultaneously treated with the various concentrations of the inhibitor.

  • Quantification of Viral Activity: After a set incubation period, the extent of viral replication is measured. This can be done through various methods, such as:

    • Plaque Reduction Assay: Counting the number of viral plaques (zones of cell death) to determine the concentration of inhibitor required to reduce plaque numbers by 50%.

    • Yield Reduction Assay: Measuring the amount of infectious virus produced.

    • Reporter Gene Assay: Using a recombinant virus that expresses a reporter gene (e.g., luciferase or GFP) to quantify viral replication.

  • Data Analysis: The EC50/IC50 values are calculated by plotting the percentage of viral inhibition against the inhibitor concentration. A significant increase in the EC50/IC50 for a mutant virus compared to the wild-type indicates resistance.

Visualizing Experimental Workflows and Signaling Pathways

To clarify the relationships and processes described, the following diagrams are provided.

Experimental_Workflow_for_Resistance_Assessment cluster_selection Resistance Selection cluster_characterization Phenotypic Characterization Start Start Wild-Type Virus Wild-Type Virus Serial Passage in Cells Serial Passage in Cells Wild-Type Virus->Serial Passage in Cells Infect Cells Infect Cells Wild-Type Virus->Infect Cells Observe for CPE Observe for CPE Serial Passage in Cells->Observe for CPE Inhibitor (Increasing Conc.) Inhibitor (Increasing Conc.) Inhibitor (Increasing Conc.)->Serial Passage in Cells Resistant Virus Population Resistant Virus Population Observe for CPE->Resistant Virus Population CPE at high [Inhibitor] Viral RNA Extraction Viral RNA Extraction Resistant Virus Population->Viral RNA Extraction Mpro Gene Sequencing Mpro Gene Sequencing Viral RNA Extraction->Mpro Gene Sequencing Identify Mutations Identify Mutations Mpro Gene Sequencing->Identify Mutations Mutant Virus Mutant Virus Identify Mutations->Mutant Virus Mutant Virus->Infect Cells Measure Viral Replication Measure Viral Replication Infect Cells->Measure Viral Replication Inhibitor Dilution Series Inhibitor Dilution Series Inhibitor Dilution Series->Infect Cells Calculate EC50 Calculate EC50 Measure Viral Replication->Calculate EC50 Compare Fold-Change Compare Fold-Change Calculate EC50->Compare Fold-Change Mutant vs. Wild-Type

Caption: Workflow for antiviral resistance selection and characterization.

Mpro_Inhibition_Pathway Viral RNA Viral RNA Polyprotein (pp1a/1ab) Polyprotein (pp1a/1ab) Viral RNA->Polyprotein (pp1a/1ab) Translation Mpro (3CLpro) Mpro (3CLpro) Polyprotein (pp1a/1ab)->Mpro (3CLpro) Autocleavage Functional Viral Proteins (nsps) Functional Viral Proteins (nsps) Mpro (3CLpro)->Functional Viral Proteins (nsps) Cleavage of Polyprotein Viral Replication Viral Replication Functional Viral Proteins (nsps)->Viral Replication N3 Inhibitor N3 Inhibitor N3 Inhibitor->Inhibition Inhibition->Mpro (3CLpro) Covalent Inhibition

Caption: SARS-CoV-2 Mpro inhibition by the N3 inhibitor.

Conclusion

References

Reproducibility of Published Studies on Mpro Inhibitor N3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The potent peptidomimetic inhibitor N3 has been a cornerstone in the research and development of antivirals targeting the main protease (Mpro or 3CLpro) of coronaviruses, including SARS-CoV-2. Its mechanism as a Michael acceptor, forming a covalent bond with the catalytic cysteine residue in the Mpro active site, is well-documented.[1] This guide provides a comparative overview of the key quantitative data from published studies on N3, alongside detailed experimental protocols to aid researchers in evaluating and potentially reproducing these findings.

Quantitative Data Summary

The inhibitory activity of N3 has been characterized using both enzymatic and cell-based assays. The following table summarizes the key reported values for its efficacy against various coronaviruses. It is important to note that direct comparisons of these values should be made with caution, as they originate from different studies employing varied experimental conditions.

ParameterVirus/ProteaseValueAssay TypeCell Line (if applicable)Reference
EC50 SARS-CoV-216.77 µMAntiviral AssayVeroJin Z, et al. Nature. 2020.[2][3][4][5]
IC50 HCoV-229E4.0 µMAntiviral AssayNot SpecifiedYang H, et al. PLoS Biol. 2005.[2][5]
IC50 FIPV8.8 µMAntiviral AssayNot SpecifiedYang H, et al. PLoS Biol. 2005.[2][5]
IC50 MHV-A592.7 µMAntiviral AssayNot SpecifiedYang H, et al. PLoS Biol. 2005.[2][5]
kobs/[I] SARS-CoV-2 Mpro11,300 M-1s-1Enzymatic AssayN/AJin Z, et al. Nature. 2020.[4]

Key Experimental Protocols

Understanding the methodologies behind these quantitative results is crucial for assessing their reproducibility. Below are detailed protocols for the primary assay types used in the cited studies.

FRET-Based Enzymatic Assay for Mpro Inhibition

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Mpro.

  • Principle: A fluorogenic substrate containing a cleavage site for Mpro is flanked by a fluorophore and a quencher. In its uncleaved state, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

  • Materials:

    • Purified recombinant SARS-CoV-2 Mpro

    • FRET substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.3, 1 mM EDTA)

    • Test compound (N3) and vehicle control (e.g., DMSO)

    • 384-well plates

    • Fluorescence plate reader

  • Procedure:

    • A solution of SARS-CoV-2 Mpro is pre-incubated with varying concentrations of the inhibitor (N3) or DMSO for a defined period (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of the FRET substrate.

    • The fluorescence intensity is monitored kinetically over time using a plate reader with appropriate excitation and emission wavelengths.

    • The initial reaction velocities are calculated from the linear phase of the fluorescence curves.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit viral replication in a host cell culture.

  • Principle: Host cells are infected with the virus in the presence of the test compound. The efficacy of the compound is determined by measuring the reduction in viral-induced cytopathic effect (CPE) or viral load.

  • Materials:

    • Host cell line susceptible to viral infection (e.g., Vero E6 for SARS-CoV-2)

    • SARS-CoV-2 virus stock

    • Cell culture medium (e.g., DMEM supplemented with FBS)

    • Test compound (N3)

    • 96-well cell culture plates

    • Reagents for quantifying cell viability (e.g., CellTiter-Glo) or viral RNA (qRT-PCR)

  • Procedure:

    • Host cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

    • The cells are treated with serial dilutions of the N3 inhibitor for a short period before infection.

    • The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • After a defined incubation period (e.g., 48-72 hours), the extent of viral replication is assessed. This can be done by:

      • Visualizing and scoring the cytopathic effect (CPE).

      • Quantifying cell viability using a luminescent or colorimetric assay.

      • Measuring the amount of viral RNA in the cell supernatant via qRT-PCR.

    • EC50 values are calculated by plotting the percentage of protection from viral-induced cell death or the percentage of reduction in viral RNA against the logarithm of the compound concentration.

    • A parallel cytotoxicity assay (without the virus) is typically performed to determine the CC50 (50% cytotoxic concentration) of the compound.

Visualizing Experimental Workflows

To further clarify the processes involved in assessing the reproducibility of Mpro inhibitor studies, the following diagrams illustrate the general workflows.

Experimental_Workflow_for_Mpro_Inhibitor_Screening cluster_enzymatic_assay Enzymatic Assay (In Vitro) cluster_cell_assay Cell-Based Assay (In Cellulo) enz_start Purified Mpro Enzyme enz_inhibitor Add N3 Inhibitor enz_start->enz_inhibitor enz_substrate Add FRET Substrate enz_inhibitor->enz_substrate enz_measure Measure Fluorescence enz_substrate->enz_measure enz_data Calculate IC50 enz_measure->enz_data cell_start Culture Host Cells cell_inhibitor Add N3 Inhibitor cell_start->cell_inhibitor cell_infect Infect with Virus cell_inhibitor->cell_infect cell_incubate Incubate cell_infect->cell_incubate cell_assess Assess Viral Replication / CPE cell_incubate->cell_assess cell_data Calculate EC50 cell_assess->cell_data

Caption: General experimental workflows for enzymatic and cell-based assays.

Reproducibility_Logic_Flow orig_study Original Published Study (e.g., Jin et al., 2020) reported_data Reported Data (EC50 = 16.77 µM) orig_study->reported_data reported_protocol Detailed Experimental Protocol orig_study->reported_protocol comparison Compare Results reported_data->comparison repro_attempt Reproducibility Attempt reported_protocol->repro_attempt repro_protocol Follow Original Protocol repro_attempt->repro_protocol repro_data Generate New Data repro_protocol->repro_data repro_data->comparison conclusion Conclusion on Reproducibility comparison->conclusion

Caption: Logical flow for assessing the reproducibility of a published study.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.